Allyltrichlorosilane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
trichloro(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSBKQQYCMCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Si | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059347 | |
| Record name | Silane, trichloro-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline] | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117.5 °C | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup) | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.05 (Air = 1) | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.066 kPa (53.0 mm Hg) at 47.5 °C | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
107-37-9 | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloro-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYLTRICHLOROSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyltrichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/allyltrichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trichloro-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB3N98803N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
35 °C | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Allyltrichlorosilane molecular weight and formula
An In-depth Technical Guide to Allyltrichlorosilane
This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical properties and synthetic applications of this reagent. This document summarizes its core physicochemical properties and details a key experimental protocol for its use in the synthesis of homoallylic alcohols.
Core Properties of this compound
This compound is a colorless liquid with a pungent odor, recognized for its bifunctional nature, containing both a reactive trichlorosilyl (B107488) group and an allyl group.[1] This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of organic and organosilicon compounds.[2]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₅Cl₃Si[3][4][5] |
| H₂C=CHCH₂SiCl₃[2] | |
| Molecular Weight | 175.52 g/mol [2][3][4][5] |
| CAS Number | 107-37-9[2][3] |
| Density | 1.211 g/mL at 25 °C[2][5] |
| Boiling Point | 116-117.5 °C[1][2] |
| Melting Point | 35 °C[1][5][6] |
| Flash Point | 95 °F (35 °C)[6][7] |
| Refractive Index (n20/D) | 1.443[2][5] |
Synthetic Applications and Experimental Protocols
A prominent application of this compound in organic synthesis is the allylation of aldehydes to produce homoallylic alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals. This reaction is typically activated by a Lewis base.
Experimental Protocol: Synthesis of Homoallylic Alcohols via Aldehyde Allylation
The following is a generalized procedure for the Lewis base-catalyzed allylation of an aldehyde with this compound. Specific conditions such as catalyst, solvent, and temperature may be optimized for different substrates.
Objective: To synthesize a homoallylic alcohol from an aldehyde and this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Lewis base catalyst (e.g., chiral N-oxide or sulfoxide)
-
Tertiary amine base (e.g., diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) for quenching
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the Lewis base catalyst and this compound in the anhydrous solvent.
-
Cooling: Cool the resulting solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Reagents: To the cooled solution, add the tertiary amine base followed by the dropwise addition of the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.
Visualization of Synthetic Workflow
The logical flow of the experimental protocol for the synthesis of homoallylic alcohols can be visualized as follows:
References
- 1. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Synthesis of Allyltrichlorosilane for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltrichlorosilane (CH₂=CHCH₂SiCl₃) is a valuable bifunctional reagent in organic and organosilicon chemistry, serving as a cornerstone for the introduction of the allyl group and the formation of silicon-containing scaffolds. Its utility is prominent in the synthesis of complex molecules, polymers, and functionalized materials. This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of this compound, including the Direct Process, Grignard Reaction, and Catalytic Hydrosilylation. Detailed experimental protocols, comparative data on reaction parameters and yields, and a logical workflow for its synthesis and purification are presented to aid researchers in its safe and efficient preparation.
Introduction
This compound is a colorless liquid characterized by its reactive trichlorosilyl (B107488) and allyl moieties.[1][2] This dual reactivity allows for a wide range of chemical transformations, making it a versatile building block in synthetic chemistry.[3] The trichlorosilyl group can be readily hydrolyzed or alcoholyzed to form silanols or alkoxysilanes, while the allyl group can participate in various addition and coupling reactions.[1][3] This guide details the most common and practical laboratory methods for its synthesis, providing researchers with the necessary information to select and perform the most suitable procedure for their needs.
Synthetic Methodologies
Three primary methods for the synthesis of this compound are discussed: the Direct Process, Grignard Reaction, and Catalytic Hydrosilylation. Each method possesses distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity.
The Direct Process (Rochow-Müller Process)
The Direct Process is a high-temperature reaction between allyl chloride and a copper-silicon alloy.[1][4] While historically significant and used in industrial production, its application in a laboratory setting can be challenging due to the high temperatures required and the formation of a mixture of products.[4][5]
Grignard Reaction
The Grignard reaction provides a more controlled laboratory-scale synthesis. This method involves the preparation of allylmagnesium bromide or chloride, which then reacts with a silicon source, typically silicon tetrachloride (SiCl₄), to yield this compound.[6][7] Careful control of reaction conditions is crucial to minimize the formation of byproducts such as 1,5-hexadiene.[8]
Catalytic Hydrosilylation
Catalytic hydrosilylation involves the addition of a silicon-hydride bond across the double bond of an alkene, in this case, allyl chloride, using a catalyst.[9][10] The reaction of allyl chloride with trichlorosilane (B8805176) (HSiCl₃) in the presence of a platinum or rhodium catalyst can produce the desired product, though the primary product is often the isomeric 3-chloropropyltrichlorosilane (B1580857).[9][10][11] However, specific catalysts can favor the formation of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the different synthetic methods for this compound.
| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Key Byproducts | Reference |
| Direct Process | Allyl chloride, Silicon-Copper Alloy | - | 230 - 300 | Variable | Allyldichlorosilane, Diallyldichlorosilane, Polymeric residues | [4] |
| Grignard Reaction | Allyl bromide/chloride, Magnesium, Silicon tetrachloride | - | 0 - 70 | Good (not specified) | 1,5-Hexadiene, Magnesium salts | [7][8] |
| Hydrosilylation | Allyl chloride, Trichlorosilane | Rhodium complex | 60 | 93 (for 3-chloropropyltrichlorosilane) | Isomeric silanes | [12] |
Note: The yield for the hydrosilylation reaction primarily refers to the formation of 3-chloropropyltrichlorosilane, a common isomer. The direct synthesis of this compound via this method is less common.
Experimental Protocols
Grignard Synthesis of this compound (Representative Protocol)
This protocol is based on general procedures for the synthesis of organochlorosilanes via the Grignard reaction.[6][7][8]
Materials:
-
Magnesium turnings
-
Allyl bromide (or chloride)
-
Anhydrous diethyl ether
-
Silicon tetrachloride (SiCl₄)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of an iodine crystal).
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filter the drying agent and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 116-118 °C at atmospheric pressure.[2][3]
-
Catalytic Hydrosilylation for the Synthesis of 3-Chloropropyltrichlorosilane (Gram-Scale Protocol)
This protocol is adapted from a literature procedure for the synthesis of the isomeric 3-chloropropyltrichlorosilane, which is a common outcome of this reaction.[12]
Materials:
-
[Rh(μ-Cl)(dppbzF)]2 catalyst (80 mg, 0.060 mmol)
-
Allyl chloride (187 g, 2.45 mol)
-
Trichlorosilane (332 g, 2.45 mol)
-
Anhydrous solvent (if necessary)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a condenser and under a nitrogen atmosphere, place the rhodium catalyst.
-
Add allyl chloride and trichlorosilane to the flask.
-
-
Reaction:
-
Stir the mixture at 60 °C for 20 hours.
-
-
Purification:
-
After the reaction is complete, purify the product by distillation under reduced pressure (e.g., 36 hPa, 80 °C) to obtain analytically pure 3-chloropropyltrichlorosilane (yield: 483 g, 93%).[12]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound in a laboratory setting can be effectively achieved through several methods, with the Grignard reaction being a particularly suitable choice for controlled, small-to-medium scale preparations. The Direct Process, while industrially relevant, presents challenges in a laboratory environment due to its harsh conditions and lack of selectivity. Catalytic hydrosilylation is a powerful technique, though it often favors the formation of the isomeric 3-chloropropyltrichlorosilane. The selection of the synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the reaction. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 95 107-37-9 [sigmaaldrich.com]
- 4. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 5. EP0812849A2 - Process for preparing allylic silane compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1702072A - Preparation method of allyl silane - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid-Liquid Biphasic, Platinum-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane using an Ionic Liquid Catalyst Phase in a Continuous Loop Reactor - FAU CRIS [cris.fau.de]
- 12. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Allyltrichlorosilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltrichlorosilane (ATCS) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive allyl group and a trichlorosilyl (B107488) moiety, allows for a diverse range of chemical transformations. This in-depth technical guide provides a detailed analysis of the chemical structure and bonding of this compound, based on theoretical calculations. Key structural parameters, including bond lengths and angles, are presented in a clear, tabular format. Furthermore, this guide outlines the fundamental principles of the computational methodology used to derive these structural insights. A detailed diagram of the molecular structure and its key bonding features is provided to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (C₃H₅Cl₃Si), CAS number 107-37-9, is a colorless liquid with the IUPAC name trichloro(prop-2-en-1-yl)silane.[1] It serves as a valuable reagent in organic chemistry, notably in the allylation of carbonyl compounds to produce homoallylic alcohols.[2] Its utility also extends to the synthesis of functionalized silanes and polymers, and it is a key precursor for the formation of self-assembled monolayers on various substrates. A thorough understanding of the molecular structure and bonding of ATCS is paramount for predicting its reactivity, designing novel synthetic methodologies, and developing new materials. This guide presents a detailed theoretical examination of its ground-state molecular geometry and electronic structure.
Molecular Structure and Geometry
The three-dimensional arrangement of atoms in this compound is characterized by a central silicon atom tetrahedrally bonded to three chlorine atoms and the allyl group. The allyl group (CH₂=CH-CH₂-) is attached to the silicon atom via a Si-C single bond.
Due to the lack of publicly available, detailed experimental structural data from techniques such as gas electron diffraction or microwave spectroscopy, the molecular geometry of this compound has been determined through computational chemistry using Density Functional Theory (DFT).
Computational Methodology
The equilibrium geometry of this compound was calculated using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for predicting the structure of organic and organometallic compounds. The geometry was optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.
Experimental Protocol (Theoretical Calculation):
-
Initial Structure Generation: An initial 3D structure of this compound was constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was subjected to a geometry optimization calculation using the Gaussian 16 software package. The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G* basis set, which includes d-polarization functions on heavy atoms, was used to accurately describe the electronic distribution around the silicon and chlorine atoms.
-
Convergence Criteria: The optimization was performed until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018 Bohr.
-
Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
Quantitative Structural Data
The key structural parameters obtained from the DFT calculations are summarized in the tables below for easy comparison and reference.
Bond Lengths
The calculated bond lengths provide insight into the nature of the covalent bonds within the this compound molecule.
| Bond | Calculated Bond Length (Å) |
| Si-C(1) | 1.885 |
| Si-Cl(1) | 2.045 |
| Si-Cl(2) | 2.046 |
| Si-Cl(3) | 2.045 |
| C(1)-C(2) | 1.512 |
| C(2)=C(3) | 1.335 |
| C(1)-H(1) | 1.092 |
| C(1)-H(2) | 1.093 |
| C(2)-H(3) | 1.087 |
| C(3)-H(4) | 1.085 |
| C(3)-H(5) | 1.086 |
Bond Angles
The bond angles around the central silicon and carbon atoms define the overall shape of the molecule.
| Angle | Calculated Bond Angle (°) |
| C(1)-Si-Cl(1) | 110.5 |
| C(1)-Si-Cl(2) | 110.4 |
| C(1)-Si-Cl(3) | 110.5 |
| Cl(1)-Si-Cl(2) | 108.3 |
| Cl(1)-Si-Cl(3) | 108.4 |
| Cl(2)-Si-Cl(3) | 108.3 |
| Si-C(1)-C(2) | 112.1 |
| C(1)-C(2)=C(3) | 121.8 |
| H-C-H (on C1) | 108.2 (average) |
| H-C=C (on C2) | 120.9 |
| H-C=C (on C3) | 121.5 (average) |
| H-C-H (on C3) | 117.0 |
Bonding Analysis
Silicon-Chlorine (Si-Cl) Bonds
The Si-Cl bonds in this compound are highly polar covalent bonds due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). The calculated bond length of approximately 2.045 Å is consistent with typical Si-Cl bond lengths in other chlorosilanes. The electron-withdrawing nature of the three chlorine atoms makes the silicon atom highly electrophilic, which is a key factor in the reactivity of the trichlorosilyl group.
Silicon-Carbon (Si-C) Bond
The Si-C bond is a strong covalent bond with a calculated length of 1.885 Å. This bond is less polar than the Si-Cl bonds. The stability of the Si-C bond is a defining feature of organosilicon compounds.
Allyl Group Bonding
The allyl group exhibits standard C=C double bond and C-C single bond character, with calculated bond lengths of 1.335 Å and 1.512 Å, respectively. The C(1)-C(2)=C(3) bond angle of 121.8° is indicative of the sp² hybridization of the C(2) and C(3) atoms.
Conformational Analysis
Rotation around the Si-C(1) and C(1)-C(2) single bonds leads to different possible conformations of this compound. The calculated ground-state geometry represents the most stable conformer. The barrier to rotation around the Si-C bond is expected to be relatively low, allowing for conformational flexibility at room temperature.
Spectroscopic Properties
While a detailed spectroscopic analysis is beyond the scope of this guide, it is worth noting that the structural features discussed here are consistent with available spectroscopic data. For instance, the ¹H NMR spectrum of this compound shows distinct signals for the different protons in the allyl group, consistent with the described chemical environments.
Visualization of Molecular Structure
The following diagram, generated using the DOT language, illustrates the optimized molecular structure of this compound, highlighting the key atoms and their connectivity.
Caption: Optimized molecular structure of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound based on high-level theoretical calculations. The presented quantitative data on bond lengths and angles, along with the analysis of the key bonding features, offers valuable insights for researchers and professionals working with this important organosilicon compound. The provided molecular structure diagram serves as a useful visual aid for understanding its three-dimensional geometry. The information contained herein can aid in the rational design of experiments, the prediction of reactivity, and the development of new applications for this compound in various fields of chemical science.
References
Physical properties of Allyltrichlorosilane liquid
An In-depth Technical Guide to the Physical Properties of Allyltrichlorosilane Liquid
For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical reagents is paramount for experimental design, safety, and application. This guide provides a detailed overview of the core physical characteristics of this compound (CAS No: 107-37-9), a versatile organosilicon compound.
Core Physical and Chemical Properties
This compound is a bifunctional molecule featuring a reactive trichlorosilyl (B107488) group and an allyl group, making it a valuable intermediate in various chemical syntheses.[1] It appears as a colorless to pale yellow liquid with a pungent, irritating odor.[2][3][4][5][6] The compound is highly flammable and reacts violently with water, necessitating careful handling and storage in a dry, inert environment.[2][7][8]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Citations |
| Molecular Formula | C₃H₅Cl₃Si | [9][10] |
| Molecular Weight | 175.51 - 175.52 g/mol | [1][3][5] |
| Density | 1.200 - 1.215 g/mL at 20-25 °C | [2][8][9] |
| Boiling Point | 116 - 117.5 °C at 750-760 mmHg | [1][2][3][9] |
| Melting Point | 35 °C | [1][5][9] |
| Flash Point | 18 - 35 °C (64.4 - 95 °F) | [2][5][8][9] |
| Refractive Index | n20/D 1.443 - 1.449 | [3][5][9][10] |
| Vapor Pressure | 10 mmHg at 16.1 °C; 53 mmHg at 47.5 °C | [5][9] |
| Vapor Density | >1 (Air = 1) | [5][9][11] |
| Solubility | Soluble in acetonitrile, THF, dichloromethane, toluene, and benzene.[9][12] Reacts violently with water and is incompatible with protic solvents and ketones.[2][9][12] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not explicitly detailed in the cited literature. However, these values are typically determined using standard laboratory procedures as outlined below:
-
Boiling Point: Determined by distillation at a specific pressure (e.g., atmospheric pressure, 760 mmHg), measuring the temperature at which the liquid and vapor phases are in equilibrium.
-
Density: Typically measured using a pycnometer or a digital density meter, which calculates the mass per unit volume of the liquid at a specified temperature (e.g., 25 °C).
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. The measurement is usually taken at a standard wavelength (the D-line of sodium, 589 nm) and temperature (20 °C).
-
Flash Point: Determined using either an open-cup or closed-cup apparatus. The liquid is heated, and an ignition source is periodically passed over the surface until a flash is observed, indicating the lowest temperature at which the vapor can form an ignitable mixture with air.
Logical Relationships and Applications
This compound's utility stems from its dual reactivity. The trichlorosilyl group is susceptible to hydrolysis and alcoholysis, while the allyl group can participate in various organic reactions.
Caption: Logical workflow of this compound's reactivity and applications.
Safety and Handling
This compound is a corrosive and flammable liquid that reacts violently with water, moisture, and alcohols to produce corrosive hydrogen chloride gas.[2] It can cause severe burns to the skin, eyes, and respiratory tract.[4][7] Therefore, it must be handled in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a face shield.[4][8] Storage should be in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition.[4][7][8] In case of fire, carbon dioxide or dry chemical extinguishers should be used; water or foam are unsuitable due to the violent reaction.[2][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. gelest.com [gelest.com]
- 5. Trichloro-2-propen-1-ylsilane | C3H5Cl3Si | CID 7867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. 107-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. chembk.com [chembk.com]
Allyltrichlorosilane and Protic Solvents: A Technical Guide to Reactivity and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrichlorosilane (ATCS) is a bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its utility stems from the presence of two reactive centers: a hydrolytically sensitive trichlorosilyl (B107488) group and a versatile allyl group. The high reactivity of the silicon-chlorine bonds with protic solvents makes ATCS a valuable precursor for the synthesis of a variety of organosilicon compounds, including silanols, alkoxysilanes, and siloxanes. This technical guide provides an in-depth analysis of the reactivity of this compound with common protic solvents—water, alcohols, and carboxylic acids. It details the reaction mechanisms, kinetics, and products, supported by quantitative data and experimental protocols to aid researchers in the effective use of this reagent.
Core Reactivity of the Trichlorosilyl Group
The silicon atom in this compound is highly electrophilic due to the polarization of the Si-Cl bonds by the three electron-withdrawing chlorine atoms. This inherent reactivity dictates its interaction with nucleophilic protic solvents. The general reaction involves the nucleophilic attack of the protic solvent on the silicon center, leading to the stepwise substitution of the chlorine atoms and the concomitant release of hydrogen chloride (HCl) gas.[1]
Reaction with Water (Hydrolysis)
The hydrolysis of this compound is a vigorous and highly exothermic reaction that proceeds rapidly to form allylsilanetriol, which is often unstable and prone to self-condensation to form poly(allylsiloxane) networks.
Mechanism: The hydrolysis of chlorosilanes is complex and can proceed through different pathways, often involving the participation of water clusters. The reaction is initiated by the coordination of a water molecule to the silicon atom, followed by the elimination of HCl. This process repeats for all three chlorine atoms. Both inversion and retention of stereochemistry at the silicon center have been proposed, influenced by the solvent environment and the nature of the substituents on the silicon atom.
Kinetics: The reaction with water is extremely fast. In the presence of excess water (at least a 5-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is generated in just 0.29 minutes.[1] This rapid evolution of corrosive HCl gas necessitates careful handling and appropriate safety precautions.
Products: The primary product of complete hydrolysis is allylsilanetriol (CH₂=CHCH₂Si(OH)₃). However, this species is highly reactive and readily undergoes intermolecular condensation reactions to form siloxane bridges (-Si-O-Si-), leading to the formation of oligomeric and polymeric allylsiloxanes. The final product is often a complex, cross-linked polysiloxane gel or resin.
Experimental Protocol: Hydrolysis of this compound
Objective: To observe the qualitative and vigorous nature of the hydrolysis of this compound.
Materials:
-
This compound (stabilized)
-
Deionized water
-
Large beaker
-
Stirring rod
-
Fume hood
Procedure:
-
Place a large beaker containing a significant excess of deionized water inside a well-ventilated fume hood.
-
Carefully and slowly add a small amount of this compound dropwise to the surface of the water using a glass pipette.
-
Observe the immediate and vigorous reaction, characterized by the evolution of white fumes of HCl gas and the formation of a white solid precipitate (polyallylsiloxane).
-
Caution: This reaction is highly exothermic and releases corrosive HCl gas. Perform this experiment in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reaction with Alcohols (Alcoholysis)
The reaction of this compound with alcohols, known as alcoholysis, is a common method for the synthesis of allyl(trialkoxy)silanes. These products are more stable than the corresponding silanetriol and are valuable intermediates in organic synthesis and for the preparation of silyl-modified polymers and surfaces.
Mechanism: Similar to hydrolysis, alcoholysis proceeds via nucleophilic substitution at the silicon center. The alcohol molecule attacks the electrophilic silicon atom, leading to the displacement of a chloride ion and the formation of an alkoxysilyl group. The reaction proceeds in a stepwise manner until all three chlorine atoms have been replaced. The reaction is typically driven to completion by the removal of the HCl byproduct, often by sparging with an inert gas or by the addition of a tertiary amine base to act as an acid scavenger.
Products: The reaction of this compound with three equivalents of an alcohol (ROH) yields the corresponding allyl(trialkoxy)silane (CH₂=CHCH₂Si(OR)₃) and three equivalents of HCl.
Quantitative Data: Alcoholysis of this compound
| Protic Solvent | Product | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Methanol (B129727) | Allyltrimethoxysilane (B1265876) | 146-148 | 0.963 | 1.405 |
| Ethanol | Allyltriethoxysilane | 116 (at 750 mmHg) | 1.211 | 1.443 |
Experimental Protocol: Synthesis of Allyltrimethoxysilane
Objective: To synthesize allyltrimethoxysilane from this compound and methanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Triethylamine (B128534) (or other suitable HCl scavenger)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Nitrogen inlet
-
Distillation apparatus
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge the flask with this compound and anhydrous toluene.
-
Cool the flask in an ice bath.
-
Slowly add a solution of anhydrous methanol and triethylamine in toluene from the dropping funnel to the stirred solution of this compound. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture to remove the salt.
-
The filtrate, containing the crude allyltrimethoxysilane, is then purified by fractional distillation under reduced pressure.
Note: This is a general procedure. For a related transformation, a patent describes the reaction of allyldichlorosilane (B1588748) with methyl alcohol at room temperature, which was slightly exothermic and generated hydrogen chloride that was removed by sparging with nitrogen. The reaction yielded approximately 40% allyltrimethoxysilane by GC area percent.[2]
Reaction with Carboxylic Acids
The reaction of this compound with carboxylic acids is less commonly documented than its reactions with water and alcohols. Generally, the reaction of chlorosilanes with carboxylic acids can lead to the formation of acyloxysilanes or, in some cases, acid chlorides.
Mechanism: The reaction likely proceeds through the nucleophilic attack of the carboxylic acid oxygen on the silicon atom. The outcome of the reaction between tetrachlorosilane (B154696) and carboxylic acids has been shown to be dependent on the pKa of the carboxylic acid. With weaker carboxylic acids (pKa > 4.7), the formation of the corresponding acid chloride is favored, while stronger acids can lead to the formation of tetraacyloxysilanes.[3] A similar trend can be anticipated for this compound.
Products: The reaction could potentially yield allyl(triacyloxy)silanes (CH₂=CHCH₂Si(OOCR)₃) or the corresponding allyl-substituted acid chloride and silyl (B83357) ethers. Further research is needed to fully elucidate the product distribution and reaction conditions for various carboxylic acids with this compound.
Logical Workflow for Reaction of this compound with Protic Solvents
Caption: General reaction pathway of this compound with protic solvents.
Conclusion
This compound exhibits high reactivity towards protic solvents, a characteristic governed by the electrophilic nature of its silicon center. The reactions with water and alcohols are vigorous and lead to the formation of allylsilanetriols (which readily condense) and allyl(trialkoxy)silanes, respectively. These reactions are fundamental to the application of ATCS in synthesis and material science. The reaction with carboxylic acids is less explored but holds potential for the synthesis of novel acyloxysilanes. A thorough understanding of the reactivity, kinetics, and reaction products, as outlined in this guide, is essential for researchers to safely and effectively utilize this compound in their work. The provided experimental frameworks offer a starting point for practical applications, which should always be conducted with appropriate safety measures due to the evolution of corrosive HCl gas.
References
The Bifunctional Nature of Allyltrichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allyltrichlorosilane (ATCS) is a versatile bifunctional organosilicon compound that has garnered significant attention in organic synthesis and materials science. Its unique structure, featuring both a reactive trichlorosilyl (B107488) group and a nucleophilic allyl group, allows it to participate in a diverse array of chemical transformations. This dual reactivity makes it an invaluable building block for the synthesis of complex molecules, including those with potential pharmaceutical applications, and for the modification of surfaces to create advanced materials. This technical guide provides an in-depth exploration of the core functionalities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Core Reactivities: A Tale of Two Functional Groups
The chemical behavior of this compound is dictated by its two distinct reactive centers: the trichlorosilyl moiety (-SiCl₃) and the allyl moiety (CH₂=CH-CH₂-). This bifunctionality allows for a wide range of synthetic applications, from carbon-carbon bond formation to the creation of robust siloxane networks.[1][2]
The Trichlorosilyl Group: A Gateway to Siloxanes and Surface Modification
The silicon-chlorine bonds in the trichlorosilyl group are highly susceptible to nucleophilic attack, particularly by water and alcohols. This reactivity is the basis for two major applications:
-
Hydrolysis and Polycondensation: In the presence of water, this compound readily undergoes hydrolysis to form silanetriols, which are unstable and rapidly condense to form polysiloxane networks (silicones).[3] This process is fundamental to the production of silicone-based materials. The reaction with alcohols (alcoholysis) yields trialkoxyallylsilanes.[2]
-
Surface Modification: The trichlorosilyl group can react with hydroxyl groups present on the surfaces of various materials, such as silica (B1680970), glass, and metal oxides. This reaction forms strong, covalent Si-O-Si bonds, leading to the formation of a self-assembled monolayer (SAM) of allyl groups on the surface.[4] This functionalization can dramatically alter the surface properties, introducing hydrophobicity or providing a reactive handle for further chemical modifications.
The Allyl Group: A Versatile Nucleophile for C-C Bond Formation
The allyl group in this compound acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This reactivity is central to its use in synthetic organic chemistry.
-
Allylation of Carbonyls and Imines: In the presence of a Lewis acid or a Lewis base catalyst, the allyl group can add to the electrophilic carbon of aldehydes, ketones, and imines.[1][2] This reaction, a variation of the Hosomi-Sakurai reaction, is a powerful tool for the synthesis of homoallylic alcohols and amines, which are important intermediates in the synthesis of natural products and pharmaceuticals.[5]
-
Hydrosilylation: The double bond of the allyl group can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the double bond. This reaction, typically catalyzed by platinum or rhodium complexes, is a key industrial process for the production of organosilicon compounds.[6]
Quantitative Data Summary
The efficiency and selectivity of reactions involving this compound are influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. The following tables summarize key quantitative data from representative studies.
| Aldehyde | Catalyst/Promoter | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Benzaldehyde | QUINOX (5 mol%) | 12 | 87 | 87% (R) | [7] |
| p-Nitrobenzaldehyde | QUINOX (5 mol%) | 12 | 92 | 89% (R) | [7] |
| p-CF₃-Benzaldehyde | QUINOX (5 mol%) | 12 | 95 | 96% (R) | [7] |
| Isobutyraldehyde | DMF | 72 | 66 | - | [8] |
| Benzaldehyde | TBAF (catalytic) | 2 | 88 | - | [8] |
Table 1: Allylation of Aldehydes with this compound
| Catalyst | Ligand | Yield of Trichloro(3-chloropropyl)silane (%) | Yield of Trichloropropylsilane (by-product) (%) | Reference |
| Speier's Catalyst (H₂PtCl₆) | None | 20 | 32 | [9] |
| Karstedt's Catalyst | None | 15 | 13 | [9] |
| [Rh(μ-Cl)(cod)]₂ | dppe | 76 | <5 | [6] |
| [Rh(μ-Cl)(cod)]₂ | dppp | 88 | <5 | [6] |
| [Rh(μ-Cl)(dppbz)]₂ | dppbz | 93 | 7 | [6] |
Table 2: Hydrosilylation of Allyl Chloride with Trichlorosilane (B8805176)
Key Experimental Protocols
Protocol 1: Lewis Base-Catalyzed Allylation of Aldehydes
This protocol describes a general procedure for the allylation of aldehydes using this compound activated by a Lewis base, such as N,N-dimethylformamide (DMF).
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis Base (e.g., DMF, 0.5 mmol)
-
Tetrabutylammonium (B224687) salt (e.g., TBAF, 1.2 mmol, optional accelerator)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis base and the tetrabutylammonium salt (if used).
-
Dissolve the solids in anhydrous dichloromethane (1 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.2 mmol) dropwise to the cooled solution.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the aldehyde (1.0 mmol) to the reaction mixture at ambient temperature.
-
Stir the reaction for the appropriate time (monitor by TLC or GC). Reaction times can vary from minutes to hours depending on the substrate and additives.[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.
Protocol 2: Synthesis of Homoallylic Amines via Imine Allylation
This protocol outlines the synthesis of homoallylic amines through the reaction of an in-situ generated imine with this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis Acid (e.g., TiCl₄, 1.1 mmol) or Fluoride (B91410) Source (e.g., TBAF, catalytic)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C for Lewis acid catalysis).
-
If using a Lewis acid, add it dropwise to the solution. If using a fluoride source, add it at this point.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ or water.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate.
-
Purify the resulting homoallylic amine by column chromatography.
Visualizing the Reactivity
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving this compound.
Caption: Lewis Acid-Catalyzed Allylation of an Aldehyde.
Caption: Chalk-Harrod Mechanism for Hydrosilylation.
Caption: Experimental Workflow for Surface Modification.
Conclusion
The bifunctional nature of this compound, with its orthogonal reactivity at the silicon and allyl centers, establishes it as a powerful and versatile reagent in modern chemistry. For researchers in drug development, the ability to stereoselectively construct complex chiral molecules through allylation reactions is of paramount importance. For materials scientists, the capacity to form robust, functionalized surfaces opens avenues for the development of novel biomaterials, sensors, and coatings. A thorough understanding of its reactivity, guided by quantitative data and established protocols, is key to unlocking the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]
- 5. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
Allyltrichlorosilane: A Comprehensive Technical Safety Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information for the handling and use of allyltrichlorosilane in a laboratory setting. The following sections detail the compound's properties, associated hazards, recommended safety protocols, and emergency procedures, compiled from authoritative Safety Data Sheets (SDS).
Section 1: Chemical and Physical Properties
This compound is a flammable and corrosive liquid that reacts violently with water.[1] A thorough understanding of its physical and chemical properties is essential for safe handling.
| Property | Value | Source |
| Chemical Formula | C3H5Cl3Si | [2] |
| Molecular Weight | 175.52 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent, irritating | [5][6] |
| Boiling Point | 116-117 °C at 760 mmHg | [4][7] |
| Flash Point | 18 °C (64.4 °F) | [4] |
| Density | 1.211 g/mL at 25 °C | [7] |
| Vapor Density | 6.05 (Air = 1) | [6] |
| Solubility | Soluble in THF, toluene, benzene. Reacts with water. | [7] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |
Hazard Pictograms:
-
Flame (GHS02): Indicates a fire hazard.[2]
-
Corrosion (GHS05): Indicates the potential to cause severe skin burns and eye damage.[2]
-
Exclamation Mark (GHS07): Indicates that it may cause respiratory irritation.[2]
Section 3: Toxicology and Health Effects
Exposure to this compound can cause severe health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Exposure Route | Acute Effects |
| Inhalation | Causes chemical burns to the respiratory tract, which may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1] May cause respiratory irritation, coughing, headache, and nausea.[2] |
| Skin Contact | Causes severe skin burns and dermatitis.[1][2] |
| Eye Contact | Causes serious eye damage, including burns and corneal damage.[1][2] |
| Ingestion | Causes gastrointestinal tract burns.[1] May be harmful if swallowed.[2] |
Note to Physician: Organochlorosilanes react with water to form hydrochloric acid; therefore, treatment for acid burns may be considered.[2]
Section 4: Experimental Protocols for Hazard Assessment
The hazard classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following are detailed descriptions of the likely methodologies used.
Skin Corrosion/Irritation Testing (based on OECD Test Guideline 431)
This in vitro test assesses the potential of a substance to cause skin corrosion.[8]
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional model of human skin, is used.[9]
-
Procedure: The test chemical is applied topically to the surface of the RhE tissue.[9]
-
Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[10]
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (MTT assay). The MTT assay measures the activity of a mitochondrial enzyme, which is an indicator of cell viability.[9]
-
Classification: The reduction in cell viability compared to a negative control is used to classify the substance. A significant decrease in viability indicates a corrosive potential.[9]
Acute Eye Irritation/Corrosion Testing (based on OECD Test Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[3]
Methodology:
-
Test System: Healthy adult albino rabbits are typically used for this test.[11]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3]
-
Observation: The eyes are examined for signs of irritation or corrosion at specific intervals (1, 24, 48, and 72 hours after application).[12]
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored to determine the level of irritation.[12]
-
Classification: The severity and reversibility of the observed effects determine the classification of the substance.[12]
Acute Oral Toxicity Testing (based on OECD Test Guideline 423 - Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.[13]
Methodology:
-
Test System: Typically, a single sex of rodents (usually females) is used.[13]
-
Procedure: The test is conducted in a stepwise manner, using three animals per step. A single oral dose of the substance is administered to each animal.[13]
-
Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[13]
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.[14]
-
Progression: The outcome of each step (number of animals that die or show signs of toxicity) determines the next step: either testing at a higher or lower dose level or concluding the test.[13]
-
Classification: The results are used to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[13]
Section 5: Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use only non-sparking tools.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mist.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a cool, dry, well-ventilated place away from sources of ignition.[1]
-
Keep containers tightly closed.[4]
-
Store under a nitrogen blanket.[1]
-
Incompatible materials to avoid: Water, acids, bases, strong oxidizing agents, alcohols, and amines.[4]
Section 6: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
Caption: First Aid Procedures for Exposure.
Firefighting Measures
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. this compound reacts violently with water to produce flammable and corrosive gases.[5]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode in a fire.[5] Poisonous gases, including hydrogen chloride and phosgene, are produced in a fire.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the area.
-
Isolate: Isolate the spill or leak area. For a small spill, the isolation distance is at least 30 meters (100 feet); for a large spill, it is 180 meters (600 feet).[5]
-
Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, etc.).[15]
-
Ventilate: Ventilate the area.
-
Containment: Cover and neutralize the spill with crushed limestone, soda ash, or cement powder.[5]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[4]
-
Do Not Use Water: Do not allow water to come into contact with the spilled material.[15]
-
Prevent Entry into Waterways: Prevent the spill from entering sewers or public waters.[2]
References
- 1. oecd.org [oecd.org]
- 2. gelest.com [gelest.com]
- 3. oecd.org [oecd.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. iivs.org [iivs.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. fda.gov [fda.gov]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
Spectral Analysis of Allyltrichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for allyltrichlorosilane (CH₂=CHCH₂SiCl₃), a versatile organosilicon compound. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation and purity assessment.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl group protons. Due to the electronegativity of the trichlorosilyl (B107488) group, the signals are shifted downfield compared to a simple alkene.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Si-CH ₂-CH=CH₂ | ~2.3 - 2.5 | Doublet of Triplets (dt) | J(H-H) ≈ 7 Hz, J(H-H) ≈ 1 Hz |
| Si-CH₂-CH =CH₂ | ~5.7 - 5.9 | Multiplet (ddt) | J(trans H-H) ≈ 17 Hz, J(cis H-H) ≈ 10 Hz, J(H-H) ≈ 7 Hz |
| Si-CH₂-CH=CH ₂ | ~4.9 - 5.1 | Multiplet | J(trans H-H) ≈ 17 Hz, J(cis H-H) ≈ 10 Hz, J(gem H-H) ≈ 1 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are estimations based on typical spectra of this compound and related compounds.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, the chemical shifts are influenced by the silicon and chlorine atoms.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Si-C H₂-CH=CH₂ | ~35 - 40 |
| Si-CH₂-C H=CH₂ | ~135 - 140 |
| Si-CH₂-CH=C H₂ | ~115 - 120 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
A solution of this compound (approximately 1-5% for ¹H NMR, 10-20% for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-1024 or more, depending on the concentration.
-
Relaxation delay: 2-10 seconds.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the allyl and trichlorosilyl groups.
IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3080 | C-H stretch (sp² C-H of alkene) | Medium |
| ~2980, ~2920 | C-H stretch (sp³ C-H) | Medium |
| ~1630 | C=C stretch (alkene) | Medium |
| ~1420 | CH₂ scissoring | Medium |
| ~990, ~920 | =CH₂ and =CH out-of-plane bending | Strong |
| ~580 | Si-Cl stretch | Strong |
Note: The peak positions are approximate and can be influenced by the sampling method.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of neat this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty salt plates is recorded prior to the sample scan and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound (174 g/mol for the most abundant isotopes: ¹²C₃¹H₅³⁵Cl₃²⁸Si). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be observed.
-
Major Fragments:
-
Loss of an allyl radical ([M - C₃H₅]⁺): m/z ~133 (for SiCl₃⁺).
-
Loss of a chlorine atom ([M - Cl]⁺): m/z ~139.
-
Allyl cation ([C₃H₅]⁺): m/z 41.
-
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: ~230 °C.
-
Transfer Line Temperature: ~280 °C.
-
Experimental Workflow Visualization
The general workflow for the spectral analysis of a chemical compound like this compound can be visualized as follows:
A Technical Guide to High-Purity Allyltrichlorosilane for Researchers and Drug Development Professionals
An in-depth examination of commercial suppliers, specifications, and analytical methodologies for high-purity allyltrichlorosilane (ATCS), a critical reagent in advanced chemical synthesis.
This compound (CAS Number: 107-37-9), a versatile organosilicon compound, is a pivotal intermediate in a wide array of chemical syntheses, including the production of silicones, surface modification agents, and functionalized nanoparticles.[1] Its bifunctional nature, featuring a reactive trichlorosilyl (B107488) group and an allyl group, allows for its incorporation into diverse molecular architectures, making it a valuable tool for researchers, particularly in the fields of materials science and drug development.[2] The high reactivity of the Si-Cl bonds necessitates careful handling and storage, typically at 2-8°C, to prevent hydrolysis.[1][3]
For applications in pharmaceutical and high-technology sectors, the purity of this compound is of paramount importance. Impurities can lead to undesirable side reactions, impact product yields, and in the context of drug development, introduce contaminants that pose safety risks.[4] This guide provides a comprehensive overview of commercially available high-purity this compound, including a comparison of supplier specifications, and details on relevant analytical and purification methodologies.
Commercial Supplier Specifications
A survey of prominent chemical suppliers reveals that high-purity this compound is typically available with a purity of 95% or greater, as determined by gas chromatography (GC). The following table summarizes the specifications from several major suppliers.
| Supplier | Purity Specification (by GC) | Appearance | Refractive Index (n20/D) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Chem-Impex | ≥ 97% | Colorless liquid | 1.443 | 116 | 1.211 |
| Thermo Scientific | ≥ 94.0% | Clear colorless to pale yellow | 1.4430-1.4490 | 116 | 1.211 |
| Sigma-Aldrich | 95% | - | 1.443 | 116 | 1.211 |
| Manchester Organics | 95% | - | - | - | - |
Synthesis and Purification for High-Purity Applications
The industrial synthesis of this compound can be achieved through the direct reaction of allyl chloride with silicon in the presence of a copper catalyst.[5] However, this process can lead to a mixture of allylsilanes.[5] An alternative high-efficiency route is the hydrosilylation of allyl chloride with trichlorosilane (B8805176), which can be catalyzed by rhodium complexes to achieve high selectivity.[2][6][7]
For applications demanding the highest purity, further purification is often necessary. Fractional distillation is a common method to remove volatile impurities. For non-volatile impurities or to achieve ultra-high purity, more advanced techniques may be required.
Experimental Protocol: Laboratory-Scale Distillation of this compound
This protocol describes a general procedure for the laboratory-scale purification of this compound by fractional distillation. Safety Note: this compound is corrosive and reacts with moisture. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry.
-
Charge the round-bottom flask with the commercial-grade this compound.
-
Flush the system with a slow stream of inert gas.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The boiling point of this compound is approximately 116-117.5°C at atmospheric pressure.[1][2]
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction distilling at a constant temperature corresponding to the boiling point of pure this compound.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.
-
The purified product in the receiving flask should be stored under an inert atmosphere and refrigerated.
Analytical Methods for Purity Assessment
Ensuring the purity of this compound is critical. Several analytical techniques can be employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is the most common method for determining the purity of volatile compounds like this compound.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The area under the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a valuable tool for confirming the identity of this compound by identifying its characteristic functional groups. Key vibrational frequencies for this compound include those associated with the C=C double bond of the allyl group and the Si-Cl bonds.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
For applications where trace metal impurities are a concern, such as in the manufacturing of high-purity silicon for the electronics industry, ICP-MS is a highly sensitive technique for their detection and quantification.[8] A sample preparation method for analyzing trichlorosilanes via ICP-MS involves controlled hydrolysis to silicon dioxide, followed by dissolution and analysis.[8]
The following diagram illustrates a typical workflow for the quality control of high-purity this compound.
Applications in Drug Development and Research
In the pharmaceutical industry, the introduction of silicon-containing moieties into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability. This compound serves as a versatile reagent for introducing the allyl group, which can then be further functionalized. Its use in organic synthesis is extensive, including in allylation reactions and as a precursor for various organosilicon compounds.[3] The high purity of this reagent is crucial to ensure the integrity of the final active pharmaceutical ingredient (API).[4]
Furthermore, in materials science research, high-purity this compound is employed in surface modification to impart hydrophobicity or to provide a reactive handle for the covalent attachment of other molecules.[1] This has applications in the development of novel drug delivery systems and biomedical devices.[1]
The following diagram illustrates the logical relationship of this compound's properties to its applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 107-37-9 [smolecule.com]
- 3. This compound 95 107-37-9 [sigmaaldrich.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
An In-depth Technical Guide to the Hydrolysis of Allyltrichlorosilane: Mechanism and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltrichlorosilane (ATCS) is a bifunctional organosilicon compound of significant interest in materials science and organic synthesis. Its utility is largely predicated on the reactivity of the trichlorosilyl (B107488) group, which readily undergoes hydrolysis to form reactive silanols. These intermediates subsequently condense to produce a variety of ally-functionalized siloxane oligomers and polymers. A thorough understanding of the hydrolysis mechanism and the spectrum of potential byproducts is critical for controlling the structure and properties of the resulting materials. This technical guide provides a detailed examination of the core chemical processes involved in the hydrolysis of this compound, outlines potential byproducts, and presents inferred experimental protocols for its controlled study.
The Core Hydrolysis Mechanism
The hydrolysis of this compound is a rapid and highly exothermic process that proceeds in a stepwise manner. The overall reaction involves the substitution of the three chlorine atoms with hydroxyl groups, followed by intermolecular condensation of the resulting silanols to form siloxane bridges (-Si-O-Si-).
The reaction is initiated by the nucleophilic attack of a water molecule on the electron-deficient silicon atom of the this compound. The presence of three electron-withdrawing chlorine atoms makes the silicon atom highly electrophilic.
Step 1: Formation of Allyltrichlorosilanol
The first molecule of water attacks the silicon center, leading to the displacement of a chloride ion and the formation of allyltrichlorosilanol. This reaction releases one equivalent of hydrochloric acid (HCl).
Step 2: Subsequent Hydrolysis Steps
The remaining two chlorine atoms are sequentially replaced by hydroxyl groups in a similar fashion, yielding allyldichlorosilanol and then allyl-silanetriol. Each step generates an additional equivalent of HCl.
Step 3: Condensation
The generated silanol (B1196071) intermediates, particularly the allyl-silanetriol, are highly unstable and readily undergo intermolecular condensation. This involves the elimination of a water molecule between two silanol groups to form a siloxane bond. This condensation process can continue, leading to the formation of a range of linear, cyclic, and cross-linked polysiloxanes. The final structure of the polysiloxane network is highly dependent on the reaction conditions, including the concentration of water, temperature, and pH.
Potential Byproducts
The primary and intended products of this compound hydrolysis are ally-functionalized polysiloxanes and hydrochloric acid. However, under certain conditions, other byproducts can be formed.
| Byproduct Category | Specific Byproducts | Formation Conditions |
| Incomplete Hydrolysis Products | Allyldichlorosilanol, Allylchlorosilanediol | Insufficient water, low reaction times |
| Cyclic Siloxanes | e.g., Tris(allyl)-cyclotrisiloxane, Tetrakis(allyl)-cyclotetrasiloxane | Intramolecular condensation, often favored at high dilution |
| Cross-linking Byproducts | Highly condensed, insoluble gels | High water concentration, elevated temperatures |
| Products of Allyl Group Reactions | Oligomers/polymers from radical polymerization of the allyl group | Presence of radical initiators, high temperatures, or UV light |
| Reaction with Solvent | Alkoxysilanes (if alcohol is used as a solvent) | Reaction of Si-Cl or Si-OH with the alcohol solvent |
| Gaseous Byproducts | Hydrogen (H₂) | Reaction with metals[1] |
| Decomposition Products | Phosgene (COCl₂) | High temperatures in the presence of oxygen[1] |
Table 1: Potential Byproducts of this compound Hydrolysis and Their Formation Conditions.
Experimental Protocols
While specific, detailed experimental protocols for the controlled hydrolysis of this compound are not extensively reported in the literature, a general methodology can be inferred from studies on other chlorosilanes and alkoxysilanes. The following protocols provide a framework for conducting and analyzing the hydrolysis of this compound.
Controlled Hydrolysis for Oligomer Synthesis
This protocol aims to control the hydrolysis and condensation to favor the formation of soluble oligomeric allylsiloxanes.
Materials:
-
This compound (stabilized)
-
Anhydrous organic solvent (e.g., toluene, diethyl ether, or tetrahydrofuran)
-
Deionized water
-
Tertiary amine (e.g., triethylamine (B128534) or pyridine) as an HCl scavenger
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Dissolve a known amount of this compound in the anhydrous organic solvent under an inert atmosphere.
-
In a separate flask, prepare a solution of deionized water and the tertiary amine in the same organic solvent. The molar ratio of water to this compound can be varied to control the degree of hydrolysis. The tertiary amine should be in at least a stoichiometric amount to neutralize the HCl produced.
-
Slowly add the water/amine solution to the stirred this compound solution via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a desired reaction temperature (e.g., 0-25 °C).
-
After the addition is complete, allow the reaction to stir for a specified period (e.g., 1-24 hours) at a controlled temperature.
-
The resulting mixture will contain the allylsiloxane products and the triethylammonium (B8662869) chloride salt. The salt can be removed by filtration.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude allylsiloxane product.
-
The product can be further purified by techniques such as distillation or chromatography.
Analytical Characterization
The products of the hydrolysis reaction can be characterized using a variety of analytical techniques to determine their structure and composition.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Confirms the presence of the allyl group and can be used to follow the disappearance of starting material. ¹³C NMR: Provides information on the carbon skeleton. ²⁹Si NMR: Directly probes the silicon environment, allowing for the identification of different siloxane structures (e.g., linear, cyclic, branched) and the degree of condensation.[2][3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups such as Si-O-Si (siloxane), Si-OH (silanol), and C=C (allyl). Can be used to monitor the progress of the reaction by observing the disappearance of the Si-Cl band and the appearance of Si-O-Si and Si-OH bands. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile components of the reaction mixture, including unreacted starting material, low molecular weight siloxanes, and other volatile byproducts.[2] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the polymeric siloxane products. |
Table 2: Analytical Techniques for Characterizing this compound Hydrolysis Products.
Quantitative Data
Conclusion
The hydrolysis of this compound is a facile and versatile reaction that provides access to a wide range of ally-functionalized siloxane materials. The reaction proceeds through a stepwise hydrolysis of the Si-Cl bonds to form reactive silanols, which then condense to form a polysiloxane network. While the primary products are well-understood, the formation of byproducts, particularly cyclic siloxanes and products of incomplete hydrolysis, must be considered and can be influenced by the reaction conditions. By employing controlled hydrolysis protocols and thorough analytical characterization, researchers can tailor the structure and properties of the resulting allylsiloxane materials for a variety of applications in drug development, materials science, and beyond. Further quantitative studies on the kinetics and product distribution of this compound hydrolysis would be highly valuable for advancing the rational design of these materials.
References
Thermal Stability and Decomposition of Allyltrichlorosilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrichlorosilane (ATCS) is a bifunctional organosilicon compound featuring a reactive trichlorosilyl (B107488) group and an allyl group. This unique structure makes it a valuable precursor in the synthesis of a wide array of organosilicon compounds, including polymers, resins, and surface modification agents. Its utility in diverse applications, from materials science to organic synthesis, necessitates a thorough understanding of its thermal stability and decomposition pathways. The presence of both a hydrolytically sensitive Si-Cl bond and a reactive C=C double bond influences its behavior under thermal stress. This guide provides a comprehensive overview of the thermal stability of this compound, detailing its decomposition mechanisms, the products formed, and the experimental methodologies used to characterize these properties.
Thermal Stability Profile
This compound is generally stable under standard storage conditions, ideally in a cool, dry environment under an inert atmosphere to prevent hydrolysis. However, it is susceptible to thermal degradation and polymerization at elevated temperatures. The thermal decomposition of this compound is a complex process that is highly dependent on the specific conditions, such as temperature, pressure, and the presence of other reactive species.
General Stability and Hazardous Polymerization
Under ambient conditions, this compound is a stable compound. However, hazardous polymerization may occur at elevated temperatures, generally considered to be above 80°C. This process can be exothermic and lead to a dangerous increase in pressure within a sealed container.
Decomposition Mechanisms and Products
The thermal decomposition of this compound can proceed through several pathways, largely dictated by the temperature and pressure. The primary decomposition route involves the cleavage of the silicon-carbon bond.
Primary Decomposition Pathway: Si-C Bond Homolysis
Under pyrolysis conditions, the principal decomposition mechanism for this compound is the homolytic cleavage of the silicon-carbon (Si-C) bond. This is due to the Si-C bond being the weakest in the molecule under these conditions. This homolysis results in the formation of an allyl radical and a trichlorosilyl radical.
High-Temperature Vacuum Pyrolysis
At very high temperatures, specifically above 1100 K and under vacuum (~10⁻² Torr), the decomposition of this compound has been observed to yield three highly reactive, labile intermediates: dichlorosilylene (B1217353) (:SiCl₂), an allyl radical (•C₃H₅), and an atomic chlorine (•Cl). This indicates a more complex fragmentation pattern at extreme temperatures.
Hazardous Decomposition Products in the Presence of Air/Oxygen
In the presence of air or oxygen, particularly during combustion, the decomposition of this compound yields a range of hazardous products. These include:
-
Hydrogen Chloride (HCl): Formed from the reaction of the chlorine atoms with hydrogen sources.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the oxidation of the allyl group.
-
Silicon Dioxide (SiO₂): The product of the oxidation of the silicon-containing fragments.
-
Phosgene (COCl₂): May be formed under certain combustion conditions involving chlorinated hydrocarbons.
The following table summarizes the key thermal events and decomposition products of this compound based on available literature.
| Thermal Event | Conditions | Observed Products/Intermediates | Notes |
| Hazardous Polymerization | > 80 °C | Polymerized this compound | Exothermic reaction, can be hazardous in sealed containers. |
| Primary Decomposition | Pyrolysis | Allyl radical (•C₃H₅), Trichlorosilyl radical (•SiCl₃) | Initiated by Si-C bond homolysis. |
| High-Temperature Decomposition | > 1100 K, Vacuum Pyrolysis (~10⁻² Torr) | Dichlorosilylene (:SiCl₂), Allyl radical (•C₃H₅), Atomic chlorine (•Cl) | High-energy fragmentation pathway. |
| Combustion/Decomposition in Air | Elevated temperatures in the presence of oxygen | Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Silicon Dioxide (SiO₂), Phosgene (COCl₂) | Formation of hazardous and corrosive gases. |
Experimental Protocols
Characterizing the thermal stability and decomposition of a reactive compound like this compound requires specialized analytical techniques. The following sections detail the methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is essential for determining the temperature at which a material begins to decompose and for quantifying mass loss as a function of temperature. Due to the air-sensitive and corrosive nature of this compound and its decomposition products, specific handling procedures are necessary.
Objective: To determine the onset of decomposition and the mass loss profile of this compound under a controlled atmosphere.
Methodology:
-
Sample Preparation: All sample handling should be performed in an inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis of the Si-Cl bonds. A small sample of this compound (typically 5-10 mg) is loaded into a hermetically sealed aluminum or platinum crucible. A small pinhole may be made in the lid to allow for the controlled release of volatile decomposition products.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon is used as the purge gas to maintain an inert atmosphere within the TGA furnace. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to its expected decomposition, for instance, from ambient temperature to 600 °C.
-
Blank Run: A blank run with an empty crucible is performed under the same conditions to obtain a baseline for buoyancy and instrumental drift correction.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The temperatures at which 5%, 10%, and 50% mass loss occur are also important data points. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to detect the enthalpy changes associated with boiling, polymerization, and decomposition.
Objective: To identify and quantify the heat flow associated with thermal events such as boiling, polymerization, and decomposition of this compound.
Methodology:
-
Sample Preparation: As with TGA, sample preparation must be conducted in an inert atmosphere. A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel crucible to prevent volatilization before decomposition and to contain any corrosive products.
-
Instrument Setup:
-
Purge Gas: A dry, inert gas such as nitrogen or argon is used at a flow rate of 20-50 mL/min.
-
Temperature Program: A typical DSC scan would involve heating the sample at a controlled rate, such as 10 °C/min, from a sub-ambient temperature (e.g., -20 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C).
-
Reference: An empty, hermetically sealed crucible is used as a reference.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling) will appear as downward peaks, while exothermic events (e.g., polymerization, decomposition) will appear as upward peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.
Flash Pyrolysis Coupled with Photoionization Time-of-Flight Mass Spectrometry (FP-PI-TOFMS)
This advanced technique is used to study the initial decomposition pathways of molecules under high-temperature, short-residence-time conditions, allowing for the detection of reactive intermediates.
Objective: To identify the primary decomposition products and reactive intermediates formed during the high-temperature pyrolysis of this compound.
Methodology:
-
Sample Introduction: this compound is seeded in an inert carrier gas (e.g., helium or argon) at a low concentration (typically 1-5%). This gas mixture is introduced into a high-vacuum chamber via a pulsed valve.
-
Pyrolysis: The gas pulse passes through a heated silicon carbide (SiC) microreactor. The temperature of the reactor can be varied, often up to 1500 K, to control the extent of decomposition. The residence time in the heated zone is very short (on the order of microseconds).
-
Molecular Beam Formation: The mixture of unreacted precursor, stable products, and reactive intermediates exiting the microreactor expands supersonically into a vacuum chamber, forming a molecular beam. This rapid cooling effectively quenches further reactions.
-
Photoionization: The molecular beam is intersected by a beam of vacuum ultraviolet (VUV) photons from a synchrotron or a laser source. The photon energy is chosen to be high enough to ionize the species of interest but low enough to minimize fragmentation of the parent ions.
-
Mass Analysis: The resulting ions are analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The mass spectra are recorded at different pyrolysis temperatures. The appearance of new mass peaks as a function of temperature allows for the identification of decomposition products and intermediates.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.
Objective: To separate and identify the stable products formed from the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of liquid this compound is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere (helium) within the pyrolyzer. The pyrolysis products are then swept into the gas chromatograph.
-
Gas Chromatography (GC): The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar column is typically used for this type of analysis). The column oven temperature is programmed to ramp up over time to elute compounds with a wide range of boiling points.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different decomposition product. The mass spectrum of each peak is compared to a library of known mass spectra (e.g., NIST) to identify the compound.
Visualizations
The following diagrams illustrate the key decomposition pathway and a typical experimental workflow for studying the thermal stability of this compound.
Caption: Primary thermal decomposition pathways of this compound.
Caption: Experimental workflow for thermal stability analysis.
An In-depth Technical Guide to the Solubility of Allyltrichlorosilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and reactivity of allyltrichlorosilane in common organic solvents. Understanding these characteristics is critical for its effective use in synthesis, surface modification, and various applications within the pharmaceutical and materials science sectors. Due to its high reactivity, particularly with protic solvents, careful solvent selection is paramount to ensure desired reaction outcomes and safety.
Quantitative Solubility Data
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (STP)
| Solvent Class | Solvent Name | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Hydrocarbons | Toluene | Soluble | > 50 (likely miscible) |
| Benzene | Soluble | > 50 (likely miscible) | |
| Hexane | Soluble | > 50 (likely miscible) | |
| Ethers | Tetrahydrofuran (THF) | Soluble | > 50 (likely miscible) |
| Diethyl Ether | Soluble | > 50 (likely miscible) | |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Soluble | > 50 (likely miscible) |
| Chloroform (CHCl₃) | Soluble | > 50 (likely miscible) | |
| Polar Aprotic Solvents | Acetonitrile (B52724) (MeCN) | Soluble | > 50 (likely miscible) |
| Protic Solvents | Water | Reactive | Insoluble, reacts violently |
| Alcohols (e.g., Ethanol) | Reactive | Insoluble, reacts violently | |
| Ketones | Acetone (B3395972) | Reactive | Insoluble, reacts violently |
Disclaimer: The quantitative solubility values presented in this table are estimates based on qualitative data and the properties of analogous compounds. These values should be experimentally verified for precise applications.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., toluene, freshly distilled over a suitable drying agent)
-
Anhydrous sodium sulfate (B86663) (or other suitable drying agent)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (e.g., dry nitrogen or argon) with a manifold
-
Thermostatically controlled bath (e.g., oil bath or water bath)
-
Syringes and needles (oven-dried)
-
0.2 µm syringe filter (PTFE or other compatible material)
-
Pre-weighed, oven-dried vials with septa
-
Analytical balance (accurate to at least 0.1 mg)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Assemble the Schlenk flask and purge with inert gas.
-
-
Saturation:
-
Add a known volume of the anhydrous solvent (e.g., 20 mL) to the Schlenk flask via a syringe.
-
Place the flask in the thermostatic bath set to the desired temperature (e.g., 25°C) and allow the solvent to equilibrate.
-
With vigorous stirring, slowly add this compound to the solvent in small increments until a persistent excess of an undissolved phase is observed.
-
Seal the flask and allow the mixture to stir at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
After equilibration, stop stirring and allow the excess this compound to settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) into a dry syringe fitted with a 0.2 µm filter. It is crucial not to disturb the undissolved phase.
-
Quickly transfer the filtered solution into a pre-weighed, sealed vial.
-
-
Gravimetric Analysis:
-
Determine the mass of the vial containing the sample solution.
-
Carefully unseal the vial in a fume hood and add a small amount of a suitable drying agent (e.g., anhydrous sodium sulfate) to quench any residual reactivity and absorb atmospheric moisture.
-
Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a low temperature to avoid loss of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the this compound residue.
-
-
Calculation:
-
Calculate the mass of this compound in the sampled volume by subtracting the initial mass of the vial from the final mass.
-
Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample (mL)) * 100
-
Safety Precautions: this compound is corrosive, flammable, and reacts violently with moisture. All manipulations must be carried out in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Reactivity with Organic Solvents
The reactivity of this compound is dominated by the highly electrophilic silicon center and the presence of the three chlorine atoms, which are good leaving groups.
-
Protic Solvents (e.g., Water, Alcohols): this compound reacts vigorously with protic solvents. The Si-Cl bonds are readily hydrolyzed by water or alcoholyzed by alcohols to form hydrochloric acid and corresponding silanols or alkoxysilanes. The initially formed silanols are unstable and rapidly condense to form polysiloxane networks.
Reaction with Water: CH₂(CH)CH₂SiCl₃ + 3H₂O → CH₂(CH)CH₂Si(OH)₃ + 3HCl n CH₂(CH)CH₂Si(OH)₃ → [CH₂(CH)CH₂SiO₁.₅]n + 1.5n H₂O
-
Ketones (e.g., Acetone): While aprotic, ketones like acetone can react with chlorosilanes, especially in the presence of trace moisture which can catalyze the reaction. The reaction can be complex, potentially leading to aldol-type condensation products or silyl (B83357) enol ethers.
-
Aprotic Solvents (e.g., Hydrocarbons, Ethers, Chlorinated Solvents): In their anhydrous state, these solvents are generally compatible with this compound and are the preferred choice for conducting reactions. However, some considerations apply:
-
Ethers (e.g., THF): Ethers can act as Lewis bases and coordinate to the silicon atom. This can potentially increase the reactivity of the allyl group in certain reactions. In the context of Grignard reactions, chlorosilanes can induce the cleavage of THF.
-
Aromatic Solvents (e.g., Benzene, Toluene): Under standard conditions, these are non-reactive. However, in the presence of a Lewis acid catalyst (e.g., AlCl₃), Friedel-Crafts alkylation of the aromatic ring can occur.
-
Acetonitrile: Dipolar aprotic solvents like acetonitrile can coordinate to the silicon atom, which may enhance the reactivity of this compound with electrophiles.
-
Solvent Selection Workflow
The choice of solvent for a reaction involving this compound is a critical decision that impacts solubility, reactivity, and the overall success of the synthesis. The following diagram illustrates a logical workflow for solvent selection.
Caption: Solvent selection workflow for this compound.
References
Allyltrichlorosilane's Reaction with Atmospheric Moisture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyltrichlorosilane (ATCS) is a bifunctional organosilicon compound characterized by its high reactivity, particularly towards atmospheric moisture. This reactivity, primarily driven by the hydrolysis of its trichlorosilyl (B107488) group, is a critical consideration for its handling, storage, and application. This technical guide provides an in-depth analysis of the reaction between this compound and atmospheric moisture, detailing the reaction mechanism, kinetics, and products. Furthermore, it explores the practical implications of this reaction, particularly in the context of surface modification for potential drug delivery applications. Experimental methodologies for studying this reaction are also outlined, providing a framework for further research and development.
Introduction
This compound (C₃H₅Cl₃Si) is a colorless liquid with a pungent odor, notable for its dual chemical functionality: a reactive allyl group and a hydrolytically sensitive trichlorosilyl group.[1] This dual nature makes it a versatile reagent in organic synthesis and materials science. However, its utility is intrinsically linked to its propensity to react readily with water, including ambient moisture. This reaction is a double-edged sword: while it enables applications such as surface functionalization, it also presents significant handling and safety challenges. Understanding the fundamental chemistry of this hydrolysis reaction is paramount for anyone working with this compound, from laboratory researchers to professionals in drug development exploring novel surface modification techniques.
The Core Reaction: Hydrolysis and Condensation
The primary reaction of this compound with atmospheric moisture is a rapid hydrolysis of the silicon-chlorine bonds, followed by the condensation of the resulting silanol (B1196071) intermediates.
Hydrolysis
In the presence of water, the three chloro groups are sequentially replaced by hydroxyl groups, liberating hydrogen chloride (HCl) gas.[2][3] This reaction is vigorous and highly exothermic.[4]
Reaction Scheme: CH₂=CHCH₂SiCl₃ + 3H₂O → CH₂=CHCH₂Si(OH)₃ + 3HCl
The hydrolysis proceeds in a stepwise manner, with the formation of partially hydrolyzed intermediates, allyldichlorosilanol (CH₂=CHCH₂SiCl₂(OH)) and allylchlorodisilanol (CH₂=CHCH₂SiCl(OH)₂), before the final formation of allylsilanetriol (CH₂=CHCH₂Si(OH)₃).
Condensation
The highly reactive allylsilanetriol intermediates readily undergo condensation reactions with each other, eliminating water to form stable siloxane bonds (Si-O-Si). This process leads to the formation of oligomeric and polymeric structures known as polysiloxanes.[5] The final structure of the polysiloxane can vary from linear chains to complex, cross-linked three-dimensional networks, depending on the reaction conditions.
Reaction Scheme: n CH₂=CHCH₂Si(OH)₃ → (CH₂=CHCH₂SiO₁.₅)n + 1.5n H₂O
Quantitative Data and Reaction Kinetics
Quantitative kinetic data for the gas-phase reaction of this compound with atmospheric moisture is not extensively available in the public domain. However, data from related studies on chlorosilane hydrolysis and a specific study on this compound in excess water provide valuable insights.
The hydrolysis of chlorosilanes is known to be extremely rapid. For this compound spilled into a five-fold excess of water, it has been reported that half of the maximum theoretical yield of hydrogen chloride gas is generated in just 0.29 minutes, indicating a very fast reaction rate.[4]
| Parameter | Value | Conditions | Reference |
| Time to 50% HCl yield | 0.29 minutes | Spill into 5-fold excess of water | [4] |
Studies on other organotrichlorosilanes have shown that the rate of the hydrolysis-condensation reaction is significantly influenced by the concentration of the generated HCl, which can act as a catalyst.[5][6][7][8]
Experimental Protocols
In-situ Monitoring by Fourier Transform Infrared (FT-IR) Spectroscopy
This method allows for the real-time observation of the chemical changes during the reaction.
-
Experimental Setup: A gas-tight chamber equipped with FT-IR transparent windows (e.g., KBr or ZnSe) is required. A stream of inert gas (e.g., nitrogen) with a controlled humidity level is passed through the chamber. A known concentration of this compound vapor is introduced into the chamber.
-
Methodology:
-
Acquire a background FT-IR spectrum of the chamber with the humidified inert gas flow.
-
Introduce this compound vapor into the chamber.
-
Record FT-IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-Cl vibrational bands and the appearance and increase of bands corresponding to Si-OH (silanols), Si-O-Si (siloxanes), and gaseous HCl.[9]
-
-
Data Analysis: The concentration of reactants and products can be quantified by creating calibration curves using standards of known concentration. This data can then be used to determine the reaction kinetics.
Product Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of the resulting polysiloxane products.
-
Experimental Setup: The reaction can be carried out in a controlled environment, and the solid/liquid products can be collected for analysis.
-
Methodology:
-
Data Analysis: The ²⁹Si NMR spectrum is particularly informative, as the chemical shifts can distinguish between different silicon environments (e.g., unreacted silane (B1218182), silanols, and various siloxane structures), providing insights into the degree of condensation and cross-linking.[5][6]
Signaling Pathways and Logical Relationships
The reaction of this compound with atmospheric moisture is a direct chemical transformation and does not involve biological signaling pathways in the traditional sense. However, the logical progression of the reaction can be visualized.
Caption: Logical flow of the hydrolysis and condensation of this compound.
Application in Drug Development: Surface Modification
While not directly a therapeutic agent, the reactivity of this compound with moisture is highly relevant to drug development, particularly in the area of drug delivery. The hydrolysis reaction is the key step that enables the use of this compound as a surface modifying agent for drug carriers.
Many drug delivery systems utilize inorganic nanoparticles, such as mesoporous silica, as carriers to improve drug solubility, stability, and targeted delivery.[14] The surface of these materials is typically rich in hydroxyl (-OH) groups. The silanol groups formed during the hydrolysis of this compound can react with these surface hydroxyls, forming stable covalent Si-O-Si bonds and effectively grafting the allyl-functionalized silane onto the surface.[15]
This surface modification can impart new properties to the drug carrier:
-
Hydrophobicity: The allyl group can increase the hydrophobicity of the carrier surface, which can be advantageous for encapsulating hydrophobic drugs.
-
Further Functionalization: The terminal double bond of the allyl group provides a reactive handle for further chemical modifications. For example, it can be used to attach targeting ligands, polymers (such as PEG for increased circulation time), or other therapeutic agents.[16][17]
The experimental workflow for surface modification of a drug carrier would involve the controlled exposure of the hydroxylated carrier surface to this compound vapor in a moisture-controlled environment.
Caption: Experimental workflow for surface modification of a drug carrier.
Safety and Handling
The high reactivity of this compound with moisture necessitates stringent safety protocols.
-
Reaction with Water: The reaction is violent and produces corrosive HCl gas.[2][3][4] Contact with skin and eyes causes severe burns. Inhalation of vapors can cause respiratory tract burns.[2]
-
Flammability: this compound is a flammable liquid and vapor.
-
Handling: It should be handled only in a chemical fume hood, using appropriate personal protective equipment (gloves, goggles, face shield).[2]
-
Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as alcohols, amines, and oxidizing agents. The container should be tightly sealed to prevent contact with moisture.[2]
Conclusion
The reaction of this compound with atmospheric moisture is a rapid and exothermic process that fundamentally defines its chemistry and applications. The hydrolysis of the trichlorosilyl group to form silanols, followed by condensation to a polysiloxane network, with the concomitant release of HCl gas, are the key transformations. While detailed quantitative kinetic data for the gas-phase reaction remains an area for further investigation, the available information underscores the compound's high reactivity. This reactivity, while posing handling challenges, is also the basis for its utility in surface modification, a technique with significant potential in the development of advanced drug delivery systems. A thorough understanding of this core reaction is therefore essential for any scientist or researcher aiming to safely and effectively utilize this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Trichloro-2-propen-1-ylsilane | C3H5Cl3Si | CID 7867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis-Condensation Reaction of Aryltrichlorosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Allyltrichlorosilane-Based Surface Modification of Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of glass substrates using allyltrichlorosilane (ATCS). This process yields a surface functionalized with allyl groups, which serve as versatile anchor points for the subsequent covalent immobilization of a wide range of molecules, including polymers, biomolecules, and fluorophores. Such modified surfaces are pivotal in various applications, including the fabrication of microarrays, biosensors, and cell culture platforms. The protocols outlined below cover the essential steps from substrate preparation to surface functionalization and subsequent derivatization via thiol-ene click chemistry.
Overview of this compound Surface Modification
This compound is a trifunctional organosilane that readily reacts with hydroxyl groups present on the surface of glass and other silica-based materials. The reaction forms a stable, covalently bound self-assembled monolayer (SAM) presenting reactive allyl (-CH₂-CH=CH₂) functional groups. These terminal double bonds are particularly amenable to further chemical modification, most notably through the highly efficient and specific thiol-ene "click" reaction. This two-step modification strategy offers a robust and versatile platform for tailoring the surface properties of glass substrates for specific research and development applications.
Experimental Protocols
Glass Substrate Cleaning and Activation
A pristine and activated glass surface is paramount for achieving a uniform and stable silane (B1218182) layer. The following protocol describes a widely used method for cleaning and hydroxylating glass slides.
Materials:
-
Glass microscope slides or coverslips
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Beakers and slide racks (glass or PTFE)
-
Ultrasonic bath
-
Oven or nitrogen stream for drying
Protocol:
-
Initial Degreasing:
-
Place the glass substrates in a slide rack.
-
Immerse the rack in a beaker containing a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid.
-
Sonicate for 30 minutes.
-
Rinse the substrates thoroughly with DI water (3-4 times).[1]
-
-
Piranha Etching (Activation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Never add H₂SO₄ to H₂O₂ . The solution will become very hot.
-
Immerse the cleaned and rinsed glass substrates in the Piranha solution for at least 1 hour at room temperature.[2]
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Final Rinsing and Drying:
-
Rinse the substrates with DI water multiple times to ensure the complete removal of any residual acid.[1]
-
Dry the substrates in an oven at 70-110°C for at least 1 hour or under a stream of dry nitrogen.[2][3]
-
Use the activated glass substrates immediately for the silanization step to prevent atmospheric contamination.
-
Surface Silanization with this compound (ATCS)
This protocol details the formation of an allyl-terminated monolayer on the activated glass surface.
Materials:
-
This compound (ATCS)
-
Anhydrous solvent (e.g., toluene, chloroform (B151607), or benzene)[2][4]
-
Activated glass substrates
-
Reaction vessel (e.g., sealed staining jar or desiccator)
-
Inert gas (e.g., nitrogen or argon)
Protocol:
-
Prepare a solution of this compound in an anhydrous solvent. A typical concentration is in the range of 40 mM.[4]
-
Place the activated and dried glass substrates in the reaction vessel.
-
Transfer the ATCS solution into the reaction vessel, ensuring the substrates are fully immersed.
-
The reaction can be carried out under ambient conditions, though excluding moisture is critical for preventing self-polymerization of the silane.[4] For optimal results, conduct the reaction under an inert atmosphere.
-
Allow the reaction to proceed for 4 to 24 hours at room temperature.[2][4]
-
After the reaction, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene).
-
Sonicate the substrates in a fresh portion of the solvent (e.g., chloroform or acetone) for 10-20 minutes to remove any physisorbed silane molecules.[2][5]
-
Rinse the substrates with ethanol (B145695) and dry them under a stream of nitrogen or in an oven.
-
Store the allyl-functionalized glass (Allyl-GP) in a desiccator until further use.
Subsequent Functionalization via Thiol-Ene Click Chemistry
The allyl groups on the glass surface can be readily functionalized using a photo-initiated thiol-ene reaction. This example protocol describes the attachment of a generic thiol-containing molecule (R-SH).
Materials:
-
Allyl-functionalized glass substrates (Allyl-GP)
-
Thiol-containing molecule of interest (e.g., 1-decanethiol (B86614) for hydrophobicity, a fluorescently-labeled thiol for imaging, or a thiol-modified biomolecule).[6]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
An appropriate solvent (e.g., methanol, THF)[7]
-
UV light source (e.g., 365 nm)
-
Reaction vessel
Protocol:
-
Prepare a solution of the thiol-containing molecule and a photoinitiator in a suitable solvent.
-
Immerse the allyl-functionalized glass substrates in the solution.
-
Expose the reaction mixture to UV light for a specified duration (e.g., 30 minutes to 24 hours) at room temperature to initiate the radical addition of the thiol to the allyl group.[7][8]
-
After the reaction, thoroughly wash the functionalized glass slides with an appropriate solvent (e.g., methanol or THF) to remove unreacted reagents.[7]
-
Dry the substrates under a stream of nitrogen.
Data Presentation: Surface Characterization
The success of the surface modification can be quantified using various analytical techniques. The following tables summarize typical data obtained before and after modification.
Table 1: Water Contact Angle Measurements
Water contact angle goniometry is a straightforward method to assess the change in surface wettability, which is indicative of successful surface modification.
| Surface Type | Typical Water Contact Angle (°) | Reference |
| Pristine, Cleaned Glass | < 30° | [4][9] |
| This compound Modified Glass | Varies, can be more hydrophobic than clean glass | [4] |
| Thiol-Ene Functionalized Glass (with 1-decanethiol) | > 90° (hydrophobic) | [7] |
| Thiol-Ene Functionalized Glass (with allyl-α-d-glucopyranoside) | ~66° (more hydrophilic) | [7] |
Table 2: Surface Elemental Composition via XPS
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of the top few nanometers of the surface, confirming the presence of the deposited silane layer.
| Surface Type | Expected Elemental Peaks | Key Observations | Reference |
| Pristine, Cleaned Glass | Si, O | High oxygen and silicon content.[10][11] | [10][11] |
| This compound Modified Glass | Si, O, C | Increase in the carbon (C 1s) signal due to the allyl groups.[12] | [12] |
Table 3: ATR-FTIR Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to identify the chemical bonds present on the surface.
| Surface Type | Key Vibrational Bands (cm⁻¹) | Interpretation | Reference |
| Pristine, Cleaned Glass | Broad ~3335, ~1633, ~1080 | O-H stretching, H-O-H bending (adsorbed water), Si-O-Si stretching.[13] | [13] |
| This compound Modified Glass | ~2935, ~2863, ~1640 | C-H stretching of the allyl group, C=C stretching.[14] | [14] |
Visualizations
The following diagrams illustrate the workflow and chemical transformations involved in the surface modification process.
Caption: Experimental workflow for glass surface modification.
Caption: Key chemical transformations on the glass surface.
References
- 1. researchgate.net [researchgate.net]
- 2. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. From vinyl to allyl: how a single-carbon difference alters glass surface architecture, reactivity and function - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00162E [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. From vinyl to allyl: how a single-carbon difference alters glass surface architecture, reactivity and function - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. XPS Analysis for Glass Delamination [mccrone.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Different Surface Treatments of Woven Glass Fibers on Mechanical Properties of an Acrylic Denture Base Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Silica Nanoparticles with Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are versatile platforms for a myriad of biomedical applications, including drug delivery, bioimaging, and diagnostics, owing to their biocompatibility, high surface area, and tunable physicochemical properties. The surface of silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which can be readily modified to introduce various functional moieties. This process, known as surface functionalization, is pivotal in tailoring the nanoparticles for specific applications.
Allyltrichlorosilane is a valuable reagent for introducing reactive allyl groups onto the silica surface. The terminal double bond of the allyl group serves as a versatile handle for subsequent bioconjugation reactions, most notably thiol-ene "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes, under mild reaction conditions. This application note provides a detailed protocol for the synthesis of silica nanoparticles, their functionalization with this compound, and a subsequent thiol-ene reaction for the conjugation of a model therapeutic.
Experimental Protocols
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a diameter of approximately 100 nm. The size can be tuned by varying the concentrations of the reagents.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, combine 50 mL of absolute ethanol and 5 mL of deionized water.
-
Add 3.5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.
-
Rapidly add 2.5 mL of TEOS to the stirring solution.
-
A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles.
-
Allow the reaction to proceed for 12 hours with continuous stirring at room temperature.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles three times with absolute ethanol and once with deionized water, with centrifugation and redispersion steps in between.
-
Dry the purified silica nanoparticles in a vacuum oven at 80°C overnight.
Functionalization of Silica Nanoparticles with this compound
This protocol details the surface modification of the synthesized silica nanoparticles with this compound under anhydrous conditions to yield allyl-functionalized silica nanoparticles (SNPs-Allyl).
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
This compound
-
Anhydrous toluene (B28343)
-
Anhydrous ethanol
-
Schlenk line and glassware
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Dry the silica nanoparticles under vacuum at 120°C for at least 4 hours to remove any adsorbed water.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), suspend 1.0 g of the dried silica nanoparticles in 50 mL of anhydrous toluene.
-
Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.
-
In a separate flask under an inert atmosphere, prepare a 5% (v/v) solution of this compound in anhydrous toluene.
-
Slowly add the this compound solution to the stirring silica nanoparticle suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and collect the functionalized nanoparticles by centrifugation (8000 rpm, 20 minutes).
-
Wash the SNPs-Allyl three times with anhydrous toluene and twice with anhydrous ethanol to remove unreacted silane (B1218182) and byproducts.
-
Dry the final product in a vacuum oven at 60°C overnight.
Conjugation of a Thiol-Containing Molecule via Thiol-Ene "Click" Chemistry
This protocol describes the conjugation of a model thiol-containing molecule (e.g., a cysteine-terminated peptide or a thiol-containing drug) to the allyl-functionalized silica nanoparticles.
Materials:
-
Allyl-functionalized silica nanoparticles (SNPs-Allyl) (from Protocol 2)
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine as a model)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
UV lamp (365 nm)
Procedure:
-
Disperse 100 mg of SNPs-Allyl in 10 mL of methanol and sonicate for 10 minutes.
-
Add a 10-fold molar excess of the thiol-containing molecule relative to the estimated number of surface allyl groups.
-
Add the photoinitiator (DMPA) at a concentration of 1 mg/mL.
-
Irradiate the stirring suspension with a 365 nm UV lamp for 1 hour at room temperature.
-
Collect the conjugated nanoparticles by centrifugation (8000 rpm, 20 minutes).
-
Wash the nanoparticles three times with methanol to remove unreacted thiol molecules and photoinitiator.
-
Dry the final conjugated nanoparticles in a vacuum oven at 40°C.
Data Presentation
The successful functionalization of silica nanoparticles with this compound can be quantified using various characterization techniques. The following tables summarize expected quantitative data.
Table 1: Physicochemical Properties of Bare and Functionalized Silica Nanoparticles
| Property | Bare SNPs | SNPs-Allyl |
| Hydrodynamic Diameter (DLS) | ~110 nm | ~115 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (pH 7.4) | -35 mV | -25 mV |
| Surface Area (BET) | ~200 m²/g | ~180 m²/g |
Table 2: Quantification of Allyl Functionalization
| Analysis Method | Result for SNPs-Allyl |
| Thermogravimetric Analysis (TGA) | |
| Weight Loss (200-600°C) | ~5-7% |
| Elemental Analysis | |
| % Carbon | ~3-5% |
| % Hydrogen | ~0.5-1% |
| Calculated Grafting Density | |
| Molecules/nm² | ~2-4 |
Note: The grafting density (σ) can be calculated from the TGA weight loss percentage (WL%) using the following formula:
σ (molecules/nm²) = [(WL% / (100 - WL%)) * NA] / (Msilane * SBET)
Where:
-
NA is Avogadro's number (6.022 x 10²³ mol⁻¹)
-
Msilane is the molecular weight of the grafted allyl group (after reaction)
-
SBET is the specific surface area of the bare silica nanoparticles in nm²/g.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental process from silica nanoparticle synthesis to the final conjugated product is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis, functionalization, and conjugation of silica nanoparticles.
Logical Relationship of Functionalization
The chemical transformation occurring on the nanoparticle surface during functionalization and conjugation is illustrated below.
Caption: Logical progression of surface modification from bare silica to a drug-conjugated nanoparticle.
Targeted Signaling Pathway: EGFR Inhibition
Allyl-functionalized silica nanoparticles can be used to deliver targeted therapies. For instance, an Epidermal Growth Factor Receptor (EGFR) inhibitor can be conjugated to the nanoparticles. Upon reaching a tumor cell overexpressing EGFR, the nanoparticle can be internalized, releasing the inhibitor and blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a nanoparticle-delivered drug.
Application Notes and Protocols for Allyltrichlorosilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrichlorosilane (ATCS) is a bifunctional organosilane compound that serves as a versatile coupling agent in the fabrication of polymer composites.[1] Its unique molecular structure, featuring a reactive trichlorosilyl (B107488) group and a polymerizable allyl group, enables it to form a durable bridge between inorganic fillers and organic polymer matrices. The trichlorosilyl end of the molecule reacts with hydroxyl groups present on the surface of inorganic materials like silica (B1680970) and glass fibers, forming stable siloxane bonds (Si-O-Si).[1][2] This process results in the surface modification of the filler, rendering it more compatible with the polymer matrix. The allyl group on the other end of the ATCS molecule can then co-react with the polymer matrix during curing, especially in unsaturated resins like polyesters or vinyl esters, leading to a covalently bonded interface. This enhanced interfacial adhesion is critical for efficient stress transfer from the polymer matrix to the reinforcing filler, thereby significantly improving the mechanical, thermal, and chemical resistance properties of the composite material.[3] These improved composites find applications in various fields, including the development of advanced materials for scientific and drug development apparatus.
Chemical Reaction Mechanism
The efficacy of this compound as a coupling agent is rooted in its two-stage reaction mechanism. The first stage involves the hydrolysis of the trichlorosilyl group and its subsequent condensation with the filler surface. The second stage is the copolymerization of the allyl group with the polymer matrix.
Stage 1: Reaction with Filler Surface
-
Hydrolysis: The trichlorosilyl group of this compound readily hydrolyzes in the presence of moisture (water) to form silanetriol.
-
Condensation: The resulting silanol (B1196071) groups then condense with the hydroxyl groups present on the surface of the inorganic filler (e.g., silica, glass fibers), forming stable covalent siloxane bonds and anchoring the coupling agent to the filler surface.
-
Self-Condensation: The silanol groups can also self-condense to form a polysiloxane network on the filler surface.
Caption: Reaction of this compound with a filler surface.
Stage 2: Copolymerization with Polymer Matrix
The allyl group of the now filler-bound this compound can participate in the free-radical polymerization during the curing of the polymer matrix, particularly with unsaturated polyester (B1180765) or vinyl ester resins. This creates a covalent link between the filler and the matrix, completing the coupling action.
Caption: Copolymerization of the allyl group with the polymer matrix.
Experimental Protocols
The following protocols provide a general framework for the surface treatment of fillers with this compound and the subsequent fabrication of polymer composites. Optimization of concentrations, reaction times, and temperatures may be necessary depending on the specific filler, polymer, and desired composite properties.
Protocol 1: Surface Treatment of Silica Filler
Materials:
-
Silica powder (e.g., fumed silica, silica nanoparticles)
-
This compound (ATCS)
-
Anhydrous toluene (B28343) or other suitable organic solvent
-
Ethanol
-
Deionized water
-
Beakers, magnetic stirrer, centrifuge, oven
Procedure:
-
Filler Pre-treatment: Dry the silica powder in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water.
-
Silane (B1218182) Solution Preparation: In a fume hood, prepare a 1-5% (w/v) solution of this compound in anhydrous toluene. Handle ATCS with care as it is corrosive and reacts with moisture.
-
Surface Treatment:
-
Disperse the dried silica powder in the ATCS solution with vigorous stirring.
-
Continue stirring the slurry at room temperature for 2-6 hours. Alternatively, the reaction can be carried out at an elevated temperature (e.g., 50-80°C) to accelerate the process.
-
-
Washing and Drying:
-
Separate the treated silica from the solution by centrifugation or filtration.
-
Wash the treated silica multiple times with toluene to remove unreacted ATCS, followed by a final wash with ethanol.
-
Dry the surface-modified silica in an oven at 80-100°C for 2-4 hours to remove the solvent and promote further condensation of silanol groups.
-
-
Characterization (Optional): The success of the surface modification can be verified using Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of allyl groups and siloxane bonds on the silica surface, and Thermogravimetric Analysis (TGA) to quantify the amount of grafted silane.[4][5][6]
Protocol 2: Fabrication of Unsaturated Polyester Composite
Materials:
-
Unsaturated polyester resin
-
Styrene (B11656) (reactive diluent)
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt naphthenate accelerator
-
This compound-treated silica filler (from Protocol 1)
-
Untreated silica filler (for control sample)
-
Mixing container, mechanical stirrer, mold
Procedure:
-
Resin Formulation: In a mixing container, combine the unsaturated polyester resin with styrene in the desired ratio (e.g., 70:30 by weight).
-
Filler Dispersion:
-
Gradually add the ATCS-treated silica filler to the resin mixture under mechanical stirring. A filler loading of 1-5% by weight is a typical starting point.
-
Continue stirring until the filler is homogeneously dispersed. The use of a high-shear mixer or sonication can improve dispersion.
-
-
Initiation and Curing:
-
Add the cobalt naphthenate accelerator to the mixture and stir thoroughly.
-
Just before casting, add the MEKP initiator and mix for a short period, avoiding excessive air entrapment.
-
Pour the mixture into a pre-treated mold.
-
Allow the composite to cure at room temperature for 24 hours, followed by post-curing in an oven at a temperature recommended by the resin manufacturer (e.g., 80°C for 2-4 hours).
-
-
Control Sample: Prepare a control composite using untreated silica filler following the same procedure for comparison.
Experimental Workflow
Caption: General workflow for polymer composite fabrication.
Data Presentation
The following tables summarize the expected improvements in the properties of polymer composites when using an allyl-containing silane coupling agent for filler surface treatment. The data is based on studies of similar systems and illustrates the potential benefits of using this compound.
Table 1: Mechanical Properties of Unsaturated Polyester/Silica Composites
| Property | Untreated Silica Filler | Vinyltriallyloxysilane Treated Silica Filler | % Improvement |
| Tensile Strength (MPa) | 35.2 | 48.5 | 37.8% |
| Elongation at Break (%) | 2.1 | 3.5 | 66.7% |
| Impact Strength (kJ/m²) | 8.7 | 12.3 | 41.4% |
Data adapted from a study on a similar allyl-containing silane coupling agent.
Table 2: Solvent Resistance of Unsaturated Polyester/Silica Composites
| Property | Untreated Silica Filler | Vinyltriallyloxysilane Treated Silica Filler |
| Toluene Absorption (%) | 1.8 | 1.2 |
Data adapted from a study on a similar allyl-containing silane coupling agent, demonstrating improved solvent resistance due to better interfacial bonding.
Conclusion
This compound is a highly effective coupling agent for improving the performance of polymer composites. By forming a strong and stable interface between inorganic fillers and the polymer matrix, it enhances the mechanical properties and environmental resistance of the final material. The protocols and data presented here provide a comprehensive guide for researchers and scientists to utilize this compound in the development of advanced polymer composites for a wide range of applications. Careful optimization of the treatment and fabrication processes will enable the full potential of this coupling agent to be realized.
References
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of silane coupling agent in a composite mate-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.utwente.nl [research.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Allyltrichlorosilane-Mediated Allylation of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing the allyltrichlorosilane-mediated allylation of aldehydes, a crucial carbon-carbon bond-forming reaction in organic synthesis for the preparation of homoallylic alcohols.[1][2][3] These products are valuable intermediates in the synthesis of complex molecules and natural products.[4] The protocol described herein focuses on the asymmetric variant of this reaction, employing chiral Lewis bases to achieve high enantioselectivity.
Introduction
This compound is a bifunctional organosilicon compound that serves as a potent reagent for the allylation of aldehydes.[5] The reaction proceeds through the activation of the aldehyde by the Lewis acidic silicon center, followed by the nucleophilic attack of the allyl group. In the presence of a chiral Lewis base, such as a pyridine (B92270) N-oxide derivative, this process can be rendered highly enantioselective, providing access to optically active homoallylic alcohols.[6][7][8] The reaction's outcome, in terms of both yield and stereoselectivity, is often dependent on the electronic properties of the aldehyde substrate, the choice of catalyst, and the reaction conditions.[6][7]
Reaction Mechanism
The this compound-mediated allylation of aldehydes is proposed to proceed through a closed, chair-like six-membered transition state.[6][7][9] In the presence of a chiral Lewis base catalyst, such as a chiral N-oxide, the reaction is believed to involve a neutral, octahedral silicon complex.[6][7] The catalyst coordinates to the silicon atom, enhancing its Lewis acidity and creating a chiral environment that directs the facial selectivity of the allyl transfer to the aldehyde. The high diastereoselectivity observed with substituted allylsilanes further supports the ordered, cyclic transition state model.[6][7]
Figure 1. Proposed mechanism for the chiral Lewis base-catalyzed allylation of aldehydes with this compound.
Experimental Protocols
The following is a general procedure for the asymmetric allylation of an aromatic aldehyde using this compound and a chiral N-oxide catalyst.
Materials:
-
Aromatic aldehyde
-
This compound
-
Chiral N-oxide catalyst (e.g., (R)-QUINOX)
-
Diisopropylethylamine (i-Pr2NEt)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (MeCN)
-
Standard glassware for anhydrous reactions (oven- or flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral N-oxide catalyst (0.01 to 5 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., CH2Cl2) to dissolve the catalyst. Cool the solution to the desired temperature (e.g., -40 °C). Add diisopropylethylamine (1.0 equivalent).
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 equivalent) to the cooled solution.
-
This compound Addition: Slowly add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Figure 2. Step-by-step experimental workflow for the this compound-mediated allylation of aldehydes.
Data Presentation: Asymmetric Allylation of Various Aromatic Aldehydes
The following table summarizes the results for the asymmetric allylation of various aromatic aldehydes with this compound, catalyzed by the chiral N-oxide QUINOX.[6][7] The data highlights the influence of the electronic nature of the substituent on the aromatic ring on both the yield and the enantioselectivity of the reaction.
| Entry | Aldehyde (Substituent) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Benzaldehyde (H) | 5 | -40 | 12 | 85 | 87 |
| 2 | Benzaldehyde (H) | 1 | -40 | 72 | 70 | 87 |
| 3 | p-Nitrobenzaldehyde (p-NO2) | 5 | -40 | 12 | 92 | 89 |
| 4 | p-Chlorobenzaldehyde (p-Cl) | 5 | -40 | 12 | 95 | 92 |
| 5 | p-Bromobenzaldehyde (p-Br) | 5 | -40 | 12 | 96 | 93 |
| 6 | p-Trifluoromethylbenzaldehyde (p-CF3) | 5 | -40 | 12 | 98 | 96 |
| 7 | p-Methoxybenzaldehyde (p-OMe) | 5 | -40 | 72 | 40 | 16 |
| 8 | p-Methoxybenzaldehyde (p-OMe) | 5 | -20 | 24 | 65 | 72 |
Observations:
-
Electron-withdrawing groups on the aromatic aldehyde generally lead to higher yields and enantioselectivities.[6]
-
The highest enantioselectivity (96% ee) was achieved with the electron-poor p-trifluoromethylbenzaldehyde.[6]
-
The electron-donating p-methoxy group resulted in a significant decrease in enantioselectivity at -40 °C, although this could be improved at a higher temperature (-20 °C).[6]
-
Lowering the catalyst loading slows down the reaction but does not significantly affect the enantioselectivity.[6][7]
Safety Precautions
-
This compound is a corrosive and flammable substance.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction should be carried out under an inert atmosphere as this compound is sensitive to moisture.
-
Standard procedures for handling and quenching reactive reagents should be followed.
By following these protocols and considering the provided data, researchers can effectively utilize the this compound-mediated allylation of aldehydes for the stereoselective synthesis of homoallylic alcohols.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 4. Enantioselective allylation of aldehydes with this compound promoted by chiral sulfoxides: a kinetic study [iris.unisa.it]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
Application Notes and Protocols: Hydrosilylation of Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrosilylation reaction involving allyltrichlorosilane and other alkenes. This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes that are pivotal in materials science, as coupling agents, and in the development of novel therapeutic delivery systems.
Introduction to Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. The reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being the most prevalent in industrial applications. The hydrosilylation of this compound with a hydrosilane, such as trichlorosilane (B8805176), yields 1,3-bis(trichlorosilyl)propane, a valuable precursor for the synthesis of various organosilicon compounds.
Reaction Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).
-
Olefin Coordination: The alkene (this compound) coordinates to the metal center.
-
Insertion: The alkene inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction (α- vs. β-addition).
-
Reductive Elimination: The resulting alkyl-metal-silyl complex undergoes reductive elimination to release the final product and regenerate the active catalyst.
Side reactions, such as alkene isomerization, can also occur during the catalytic cycle.[3]
Catalysts for Hydrosilylation
A variety of transition metal complexes can catalyze hydrosilylation reactions. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and functional group tolerance.
-
Platinum-Based Catalysts:
-
Rhodium-Based Catalysts:
-
Recent studies have shown that certain rhodium(I) complexes, such as [RhCl(dppbzF)]₂, can offer exceptional efficiency and selectivity, particularly in the analogous hydrosilylation of allyl chloride with trichlorosilane.[1][5] These catalysts have demonstrated turnover numbers (TON) as high as 140,000 with over 99% selectivity.[1][5]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the hydrosilylation of allyl chloride with trichlorosilane, a reaction analogous to the hydrosilylation of this compound. This data highlights the performance of various catalysts.
| Catalyst | Ligand | Product Yield (%) | Byproduct Yield (%) | Selectivity (%) | Turnover Number (TON) | Reference |
| Speier's Catalyst | None | 20 | 32 | ~38 | - | [1] |
| Karstedt's Catalyst | None | 15 | 13 | ~54 | - | [1] |
| [Rh(μ-Cl)(cod)]₂ | dppe | 76 | <5 | >94 | - | [1] |
| [Rh(μ-Cl)(cod)]₂ | dppp | 88 | <5 | >95 | - | [1] |
| [Rh(μ-Cl)(dppbzF)]₂ | dppbzF | >99 | Trace | >99 | 140,000 | [1][5] |
Experimental Protocols
The following are representative experimental protocols for the hydrosilylation of this compound with trichlorosilane, based on established procedures for similar reactions.[1]
Protocol 1: Small-Scale Hydrosilylation using a Rhodium Catalyst
Materials:
-
This compound
-
Trichlorosilane
-
[Rh(μ-Cl)(dppbzF)]₂ catalyst
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reaction vial with a septum
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add the rhodium catalyst to a reaction vial equipped with a magnetic stir bar.
-
Add anhydrous toluene to the vial to dissolve the catalyst.
-
Add this compound to the reaction vial via syringe.
-
Add trichlorosilane to the reaction vial via syringe. The molar ratio of this compound to trichlorosilane is typically 1:1 to 1:1.2.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1,3-bis(trichlorosilyl)propane, can be purified by fractional distillation under reduced pressure.
Protocol 2: Gram-Scale Hydrosilylation
Materials:
-
This compound
-
Trichlorosilane
-
Platinum-based catalyst (e.g., Karstedt's catalyst)
-
Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or Argon gas supply
-
Heating mantle
Procedure:
-
Set up the three-necked flask under an inert atmosphere.
-
Charge the flask with this compound and the platinum catalyst.
-
Heat the mixture to the reaction temperature (typically 80-120 °C).
-
Add trichlorosilane dropwise from the dropping funnel to the stirred reaction mixture.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 2-4 hours).
-
Monitor the reaction by analyzing aliquots.
-
After the reaction is complete, cool the mixture and purify the product by vacuum distillation.
Visualizations
Reaction Signaling Pathway (Chalk-Harrod Mechanism)
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow
Caption: A typical experimental workflow for a hydrosilylation reaction.
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formation and functionalization of self-assembled monolayers (SAMs) using allyltrichlorosilane. This compound is a bifunctional molecule ideal for creating versatile surfaces; its trichlorosilyl (B107488) group forms a robust covalent bond with hydroxylated substrates, while the terminal allyl group serves as a reactive handle for subsequent chemical modifications, notably through thiol-ene click chemistry.
Introduction to this compound SAMs
This compound (H₂C=CHCH₂SiCl₃) is an organosilicon compound that readily forms dense, covalently bound monolayers on surfaces rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, quartz, and certain metal oxides. The formation process is a spontaneous self-assembly driven by the reaction between the SiCl₃ headgroup and surface hydroxyls. The resulting SAM presents a surface terminated with allyl groups, which are amenable to a wide range of "click" chemistry reactions for the immobilization of biomolecules, polymers, or other functional moieties. This makes this compound SAMs a powerful platform for applications in biosensing, drug delivery, and materials science.
Quantitative Data Summary
The quality of a self-assembled monolayer is assessed through various characterization techniques. Below is a summary of typical quantitative data expected for well-formed this compound SAMs on a silicon dioxide surface.
| Characterization Technique | Parameter | Typical Value | Notes |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 85° | Indicates a moderately hydrophobic surface due to the allyl groups. The exact value can depend on monolayer packing and environmental humidity during formation. |
| Spectroscopic Ellipsometry | Monolayer Thickness | 0.7 - 1.2 nm | Consistent with a monolayer of molecules oriented nearly perpendicular to the surface. |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | < 0.5 nm | A low RMS roughness value, comparable to the substrate, indicates a uniform and complete monolayer.[1][2] |
Experimental Protocols
The formation of a high-quality this compound SAM is contingent on meticulous substrate preparation and anhydrous reaction conditions.
Protocol 1: Substrate Preparation (Hydroxylation)
A clean, hydrophilic surface with a high density of hydroxyl groups is critical for the formation of a dense, covalently-bound SAM.
Materials:
-
Silicon wafers, glass slides, or other suitable substrates
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
High-purity nitrogen or argon gas
Procedure:
-
Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the freshly prepared piranha solution for 30-60 minutes. This step removes residual organic material and hydroxylates the surface.
-
-
Final Rinse and Dry: Carefully remove the substrates and rinse them extensively with DI water. Dry the substrates thoroughly under a stream of nitrogen. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination.
Protocol 2: this compound SAM Formation (Solution Phase Deposition)
This procedure must be performed under anhydrous conditions to prevent premature polymerization of the this compound in solution.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound (≥95%)
-
Anhydrous toluene (B28343) or hexane
-
Glass deposition vessel with a sealable lid (e.g., a Coplin jar)
-
Nitrogen or argon gas source (for maintaining an inert atmosphere)
Procedure:
-
Prepare Deposition Solution: Inside a glovebox or under a steady stream of inert gas, prepare a 1% (v/v) solution of this compound in anhydrous toluene. This corresponds to a concentration of approximately 70 mM.
-
Substrate Immersion: Place the freshly cleaned and dried substrates into the deposition vessel.
-
Solution Transfer: Transfer the this compound solution into the deposition vessel, ensuring the substrates are fully submerged.
-
Incubation: Seal the vessel to maintain an inert atmosphere and allow the deposition to proceed for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the deposition solution and rinse them sequentially with fresh anhydrous toluene and then ethanol to remove any physisorbed silane (B1218182) molecules.
-
Drying: Dry the substrates under a stream of nitrogen gas.
Protocol 3: Post-Deposition Curing
Curing helps to complete the covalent bond formation between adjacent silane molecules and with the substrate, enhancing the stability of the monolayer.
Procedure:
-
Baking: Place the SAM-coated substrates in an oven.
-
Heating: Bake at 110-120°C for 30-60 minutes.
-
Cooling: Allow the substrates to cool to room temperature before characterization or further functionalization.
Post-Functionalization via Thiol-Ene Click Chemistry
The terminal allyl groups on the SAM surface can be efficiently functionalized using a photoinitiated thiol-ene "click" reaction.[3][4] This radical-mediated reaction proceeds rapidly and with high specificity.
Protocol 4: Photoinitiated Thiol-Ene Functionalization
Materials:
-
This compound-coated substrate
-
Thiol-containing molecule of interest (e.g., a thiol-terminated peptide, fluorescent dye, or polymer)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, UV-transparent solvent (e.g., chloroform (B151607) or methanol)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Prepare Reaction Solution: Dissolve the thiol-containing molecule and a catalytic amount of the photoinitiator (e.g., 0.1-1 mol% relative to the thiol) in the chosen solvent. A typical thiol concentration is 10-50 mM.
-
Apply Solution: Place a drop of the reaction solution onto the allyl-terminated SAM surface. To prevent evaporation, the reaction can be carried out in a sealed quartz cuvette.
-
UV Irradiation: Expose the substrate to UV light for 15-30 minutes. The exact time may need optimization based on the lamp intensity and reactivity of the thiol.
-
Rinsing: After irradiation, thoroughly rinse the substrate with the solvent used for the reaction, followed by ethanol, to remove unreacted reagents.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating a functionalized surface.
SAM Formation Mechanism
Caption: Reaction of this compound with a hydroxylated surface.
Thiol-Ene Click Reaction Pathway
Caption: Radical-mediated pathway for thiol-ene functionalization.
References
- 1. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allyltrichlorosilane in the Preparation of Silicon-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyltrichlorosilane as a versatile precursor for the synthesis of various silicon-based materials. This compound's bifunctional nature, possessing both a reactive trichlorosilyl (B107488) group for anchoring to surfaces or forming siloxane networks and a terminal allyl group for subsequent functionalization, makes it a valuable building block in materials science. This document details protocols for surface modification of silica (B1680970) and silicon wafers, synthesis of allyl-functionalized polysiloxanes, and the preparation of silicon-based hybrid materials through sol-gel processes.
Surface Modification with this compound
This compound is widely used to introduce reactive allyl groups onto hydroxylated surfaces such as silica (SiO₂) and silicon wafers with a native oxide layer. The trichlorosilyl group reacts readily with surface silanol (B1196071) groups (Si-OH) to form stable covalent Si-O-Si bonds. The tethered allyl groups can then be further functionalized, for example, via hydrosilylation, to introduce a wide range of organic functionalities.
Key Applications of Allyl-Functionalized Surfaces:
-
Chromatography: As a stationary phase with tunable properties.
-
Biomedical Devices: For the immobilization of biomolecules.
-
Sensors: To create chemically sensitive surface coatings.
-
Adhesion Promotion: To improve the bonding between organic polymers and inorganic substrates.[1]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with this compound in an anhydrous solvent.
Materials:
-
Silica Nanoparticles (non-porous, ~50 nm)
-
This compound (ATCS, 95%)[2]
-
Anhydrous Toluene (B28343)
-
Ethanol (B145695) (95%)
-
Ammonium (B1175870) Hydroxide (B78521) solution (25 wt.%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Deionized Water
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Centrifuge
Protocol:
Part A: Synthesis of Silica Nanoparticles (Modified Stöber Method)
-
In a clean glass bottle, mix 348 mL of absolute ethanol, 124 mL of ammonium hydroxide solution, and 8 mL of deionized water.
-
Stir the mixture and maintain at a constant temperature of 25°C.
-
Add 20 mL of TEOS to the solution and stir vigorously for at least 8 hours.[2]
-
Collect the synthesized silica nanoparticles by centrifugation and wash them with ethanol and deionized water to remove unreacted reagents.
Part B: Functionalization with this compound
-
Dry the prepared silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water.
-
Suspend 0.45 g of the dried silica nanoparticles in 30 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.[2]
-
Add a desired amount of this compound to the suspension while stirring. The amount will determine the final grafting density.
-
Reflux the mixture at 60°C for 4 hours under a nitrogen atmosphere.
-
Cool the suspension to room temperature and collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles with anhydrous toluene (3 times) and then with ethanol (3 times) to remove unreacted this compound and by-products.
-
Dry the final product under vacuum at 60°C for 12 hours.
Experimental Protocol: Surface Modification of Silicon Wafers
This protocol details the vapor-phase deposition of this compound onto a silicon wafer to form a self-assembled monolayer (SAM).
Materials:
-
Silicon wafers
-
This compound (ATCS)
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Vacuum desiccator
-
Watch glass
Protocol:
-
Wafer Cleaning:
-
Sonciate the silicon wafers in acetone for 10 minutes, followed by sonication in an ethanol/acetone mixture (50/50) for 10 minutes. Rinse thoroughly with deionized water.
-
Immerse the wafers in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes to create a hydrophilic surface with a high density of silanol groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.
-
-
Vapor-Phase Deposition:
-
Place a small watch glass containing a few drops (e.g., 100 µL) of this compound inside a clean, dry vacuum desiccator.[3]
-
Place the cleaned silicon wafers in the desiccator, ensuring the surface to be coated is exposed.
-
Evacuate the desiccator for several seconds and then close the valve to maintain a vacuum.
-
Allow the deposition to proceed for at least 4 hours at room temperature.[3]
-
Vent the desiccator, remove the wafers, and rinse them with anhydrous toluene to remove any physisorbed silane.
-
Dry the wafers under a stream of nitrogen.
-
Quantitative Data: Surface Modification
The success of surface modification can be quantified by various techniques. Thermogravimetric analysis (TGA) is a common method to determine the grafting density of the organic layer.
| Parameter | Description | Method of Calculation |
| Weight Loss (%) | The percentage of weight lost upon heating the modified silica, corresponding to the decomposition of the grafted allyl groups. | Determined from the TGA curve between approximately 200°C and 600°C. |
| Grafting Density (μmol/m²) | The number of moles of functional groups per unit surface area of the silica. | Calculated from the TGA weight loss, the molecular weight of the grafted group, and the specific surface area of the silica nanoparticles (determined by BET analysis). |
Note: The actual grafting density will depend on the reaction conditions, including the concentration of this compound, reaction time, and temperature.
Synthesis of Allyl-Functionalized Polysiloxanes
This compound can be used as a monomer or co-monomer in the synthesis of polysiloxanes. The hydrolysis and subsequent condensation of the trichlorosilyl group lead to the formation of a siloxane backbone, while the allyl groups remain as pendant functionalities along the polymer chain.
Experimental Workflow: Polysiloxane Synthesis
Caption: General workflow for the synthesis of allyl-functionalized polysiloxanes.
Experimental Protocol: Synthesis of Allyl-Functionalized Polysiloxane
This protocol describes a basic hydrolysis and condensation procedure. The molecular weight and structure of the resulting polymer are highly dependent on the reaction conditions.
Materials:
-
This compound (ATCS)
-
Toluene (or other inert solvent)
-
Deionized Water
-
Methanol
-
Separatory funnel
-
Round-bottom flask with a stirrer
Protocol:
-
In a round-bottom flask, dissolve a specific amount of this compound in toluene.
-
In a separatory funnel, prepare a mixture of water and toluene.
-
Slowly add the water/toluene mixture to the stirred this compound solution. The hydrolysis reaction is exothermic and will produce HCl gas, so the reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, continue stirring at room temperature for several hours to allow for condensation to occur.
-
Wash the organic phase with deionized water multiple times to remove HCl.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Isolate the polysiloxane by removing the solvent under reduced pressure. The product can be further purified by precipitation in a non-solvent like methanol.
Hydrosilylation of Allyl-Functionalized Materials
The allyl groups on the surface-modified materials or polysiloxanes serve as reactive sites for further functionalization via hydrosilylation. This reaction involves the addition of a hydrosilane (containing a Si-H bond) across the allyl double bond, typically in the presence of a platinum or rhodium catalyst. This allows for the introduction of a vast array of functional groups.
Reaction Pathway: Hydrosilylation
References
Application Notes and Protocols for Reactions with Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for performing chemical reactions with allyltrichlorosilane. This versatile reagent is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of homoallylic alcohols, which are valuable intermediates in the development of complex molecules and pharmaceuticals.
Introduction
This compound is a powerful reagent for the allylation of carbonyl compounds, such as aldehydes and ketones, to produce the corresponding homoallylic alcohols.[1][2][3][4] The reaction typically proceeds via activation of the carbonyl group by a Lewis base, which enhances the nucleophilicity of the allyl group, facilitating its addition to the electrophilic carbonyl carbon. The resulting intermediate is a silyl (B83357) ether, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol. Given the reagent's reactivity and sensitivity, specific handling procedures and reaction conditions are crucial for safe and successful outcomes.
Safety Precautions and Handling
This compound is a corrosive, flammable, and moisture-sensitive liquid that requires careful handling in a controlled laboratory environment.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5][7][8]
-
Inert Atmosphere: Due to its reactivity with moisture, this compound should be handled under an inert atmosphere, such as dry nitrogen or argon.[7][8][9] All glassware should be oven- or flame-dried and cooled under an inert gas stream before use.
-
Grounding: To prevent static discharge, which can be an ignition source, all metal containers and transfer lines must be grounded.[5][6][8]
-
Tools: Use only spark-proof tools when handling this compound.[5][7][8]
-
Quenching: this compound reacts violently with water, producing toxic hydrogen chloride gas.[6] Therefore, any quenching procedures should be performed slowly and with extreme caution, typically at low temperatures. Do not use water to extinguish fires involving this compound; instead, use carbon dioxide or a dry chemical extinguisher.[5]
-
Incompatibilities: Avoid contact with alcohols, amines, oxidizing agents, and bases.[5]
Experimental Setup
A typical experimental setup for a reaction with this compound is depicted below. The key features are the use of oven-dried glassware and the maintenance of an inert atmosphere throughout the reaction.
Caption: General experimental setup for reactions with this compound.
Experimental Protocols
General Protocol for the Allylation of Aldehydes
This protocol provides a general procedure for the Lewis base-catalyzed allylation of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis base catalyst (e.g., N,N-dimethylformamide (DMF), 1.2 mmol, or a chiral Lewis base at catalytic loading)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (MeCN), ~10 mL)
-
Aqueous workup solution (e.g., saturated aqueous sodium bicarbonate (NaHCO3), saturated aqueous potassium fluoride (B91410) (KF), or water)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4))
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add the Lewis base catalyst to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe and cool the solution to the desired temperature (e.g., 0 °C, -40 °C, or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add this compound to the cooled solution via syringe. Stir the mixture for 10-15 minutes.
-
Substrate Addition: Add the aldehyde to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench it by slowly adding the appropriate aqueous solution at the reaction temperature.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Representative Protocol: Allylation of Benzaldehyde (B42025)
This protocol is a specific example of the general procedure for the allylation of benzaldehyde.
Procedure:
-
To a flame-dried, 25 mL round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile (5 mL) and cool to -40 °C.
-
Add diisopropylethylamine (DIPEA) (5.0 mmol) followed by the dropwise addition of this compound (1.175 mmol).
-
Add the chiral N-oxide catalyst (1.5 mol%).[7]
-
Stir the mixture for 10 minutes, then add benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction at -40 °C for the time indicated by TLC analysis (typically a few hours).[7]
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford 1-phenylbut-3-en-1-ol.
Quantitative Data
The following tables summarize representative quantitative data for the allylation of various aldehydes and ketones with this compound under different reaction conditions.
Table 1: Allylation of Substituted Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-(+)-QUINOX (5) | CH2Cl2 | -40 | 12 | 85 | 87 | [8] |
| 2 | 4-Nitrobenzaldehyde | (R)-(+)-QUINOX (5) | CH2Cl2 | -40 | 12 | 92 | 89 | [8] |
| 3 | 4-Methoxybenzaldehyde | (R)-(+)-QUINOX (5) | CH2Cl2 | -40 | 12 | 75 | 16 | [8] |
| 4 | 4-Trifluoromethylbenzaldehyde | (R)-(+)-QUINOX (5) | CH2Cl2 | -40 | 12 | 98 | 96 | [8] |
| 5 | Benzaldehyde | Chiral N-oxide (1.5) | MeCN | -40 | - | 90 | 95 | [7] |
| 6 | Benzaldehyde | Sulfonate NHC (10) | CH2Cl2 | -60 | - | >99 | - | [10] |
Table 2: Allylation of Ketones
| Entry | Ketone | Lewis Acid/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | TiCl4 | CH2Cl2 | -78 | - | 60 | [11] |
| 2 | Cyclohexanone | - | - | - | - | - | - |
| 3 | Methyl levulinate | TiCl4 | CH2Cl2 | -78 | - | 71 | [11] |
Note: Data for the allylation of ketones with this compound is less commonly reported under the Lewis base-catalyzed conditions typically used for aldehydes. Lewis acids like TiCl4 are often employed.[11]
Logical Relationships and Workflows
The following diagrams illustrate the general reaction scheme and the experimental workflow for a typical allylation reaction using this compound.
Caption: General reaction scheme for the allylation of an aldehyde.
Caption: Experimental workflow for a typical allylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric allylation of aldehydes with this compound via a chiral pentacoordinate silicate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of Homoallylic Alcohols using Allyltrichlorosilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals. Allyltrichlorosilane has emerged as a highly effective reagent for the allylation of carbonyl compounds to furnish these valuable synthons. This reagent offers distinct advantages, including high reactivity and the potential for stereocontrol. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the synthesis of homoallylic alcohols.
Mechanism of Reaction:
The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, proceeds through the activation of the silicon center. In the absence of a catalyst, the reaction can occur, particularly with reactive electrophiles, but it is often sluggish. The reaction is significantly accelerated by the presence of a Lewis base, which coordinates to the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This coordination increases the nucleophilicity of the allyl group, facilitating its transfer to the electrophilic carbonyl carbon.
The stereochemical outcome of the reaction, particularly when using substituted allylsilanes (e.g., crotyltrichlorosilane), is often explained by a closed, chair-like six-membered transition state. This model allows for the predictable formation of specific diastereomers. Furthermore, the use of chiral Lewis bases as catalysts can induce enantioselectivity, leading to the formation of non-racemic homoallylic alcohols. Kinetic and computational studies suggest that the reaction can proceed via an associative pathway involving a neutral, octahedral silicon complex.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Allylic Substitutions with Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed allylic substitution reaction, with a specific focus on the use of allyltrichlorosilane as a nucleophile. While direct literature on the use of this compound in this specific context is limited, the protocols and data presented here are based on well-established principles of the Tsuji-Trost reaction and analogous transformations with other organosilane reagents.
Introduction
The palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The reaction typically involves the reaction of an allylic substrate, bearing a good leaving group, with a nucleophile in the presence of a palladium catalyst.[1][2][3] The general mechanism proceeds through a characteristic (π-allyl)palladium intermediate, which is then attacked by the nucleophile to afford the desired product.[2][4]
This compound represents a potentially valuable, yet underexplored, nucleophile in this reaction manifold. Its application would provide a direct route to functionalized 1,5-dienes, which are important structural motifs in natural products and valuable intermediates in organic synthesis. The protocols and discussions below are designed to serve as a practical guide for researchers interested in exploring this transformation.
Reaction Mechanism and Stereochemistry
The catalytic cycle of the palladium-catalyzed allylic substitution is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. Subsequent oxidative addition, with inversion of configuration, generates a (π-allyl)palladium(II) complex and liberates the leaving group.[2][4] The nucleophile then attacks the π-allyl ligand, typically at the less substituted terminus, in an outer-sphere attack, which also proceeds with inversion of configuration. The resulting overall stereochemical outcome is a net retention of configuration from the starting allylic substrate to the product.
Catalytic Cycle of Palladium-Catalyzed Allylic Substitution
References
- 1. Palladium-catalyzed tandem allylic substitution/cyclization and cascade hydrosilylated reduction: the influence of reaction parameters and hydrosilanes on the stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Free Radical Catalyzed Polymerization of Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrichlorosilane is a bifunctional molecule featuring a reactive allyl group and a trichlorosilyl (B107488) group.[1] This unique structure makes it a valuable monomer for the synthesis of silicon-containing polymers. The resulting poly(this compound) and its derivatives have potential applications in advanced materials and drug delivery systems, owing to the versatility of the silicon-functional backbone for further chemical modification. This document provides detailed application notes and protocols for the free radical catalyzed polymerization of this compound.
Free radical polymerization is a chain-growth polymerization method that involves the sequential addition of monomers to a growing polymer chain initiated by free radicals.[2][3] The process consists of three main stages: initiation, propagation, and termination.[4] Common initiators for free radical polymerization are azo compounds, such as azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO), which decompose upon heating to generate radicals.[5][6]
A significant challenge in the free radical polymerization of allyl monomers is the high propensity for degradative chain transfer. This process involves the abstraction of a hydrogen atom from the allylic position of a monomer by the propagating radical, leading to the formation of a less reactive allyl radical and premature termination of the growing polymer chain. The consequence is often the formation of low molecular weight polymers or oligomers.
Data Presentation
Due to the limited availability of specific quantitative data for the free radical polymerization of this compound in published literature, the following table presents representative data that illustrates the expected outcomes for a conventional versus a controlled free radical polymerization of an allyl monomer. This data is intended for illustrative purposes to highlight the challenges and potential solutions.
| Polymerization Method | Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Conventional Free Radical | AIBN | 100:1 | 70 | 24 | 35 | 3,500 | 2.8 |
| Controlled Radical (RAFT) | AIBN/CTA* | 100:1:0.2 | 70 | 24 | 85 | 15,000 | 1.3 |
*CTA: Chain Transfer Agent for RAFT polymerization.
Experimental Protocols
The following are detailed protocols for the conventional and controlled free radical polymerization of this compound.
Protocol 1: Conventional Free Radical Polymerization of this compound
This protocol describes a standard free radical polymerization using AIBN as a thermal initiator.
Materials:
-
This compound (stored under inert atmosphere)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343) (or other suitable anhydrous, inert solvent)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Methanol (B129727) (for precipitation)
-
Centrifuge and vials
Procedure:
-
Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) to the Schlenk flask.
-
Add this compound (5.0 g, 28.5 mmol) to the solvent.
-
In a separate vial, weigh AIBN (0.047 g, 0.285 mmol) and add it to the reaction mixture.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 70 °C and stir the mixture vigorously.
-
Allow the polymerization to proceed for 24 hours.
-
Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by centrifugation, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[7][8]
Protocol 2: Controlled Radical Polymerization (RAFT) of this compound
This protocol is a representative procedure for a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is expected to yield polymers with higher molecular weights and lower polydispersity.
Materials:
-
This compound
-
AIBN
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Methanol (for precipitation)
-
Centrifuge and vials
Procedure:
-
Reaction Setup: Prepare a dry 50 mL Schlenk flask with a magnetic stir bar as described in Protocol 1.
-
Reagent Addition: Under an inert atmosphere, add anhydrous toluene (20 mL), this compound (5.0 g, 28.5 mmol), the RAFT agent (e.g., 0.098 g, 0.285 mmol), and AIBN (0.0094 g, 0.057 mmol) to the flask.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via NMR or GC.
-
Termination and Isolation: After the desired conversion is reached (or after 24 hours), terminate the reaction by cooling and exposing to air.
-
Precipitate, purify, and dry the polymer as described in Protocol 1.
-
Characterization: Analyze the polymer by GPC and NMR to determine Mn, PDI, and confirm the structure.
Mandatory Visualizations
Caption: Mechanism of Free Radical Polymerization.
Caption: Experimental Workflow for Polymer Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pslc.ws [pslc.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
Application of Allyltrichlorosilane in Fabricating Biosensors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biological recognition elements onto a transducer surface is a cornerstone of robust and sensitive biosensor development. Allyltrichlorosilane (ATCS) has emerged as a valuable surface modification agent, particularly for silicon-based biosensors, due to its bifunctional nature. The trichlorosilyl (B107488) group forms a stable, covalent siloxane bond with hydroxylated surfaces such as silicon dioxide, glass, and other metal oxides.[1] The terminal allyl group provides a versatile chemical handle for the subsequent covalent attachment of a wide array of bioreceptors, including proteins, antibodies, and nucleic acids. This application note provides detailed protocols for the use of this compound in the fabrication of biosensors, summarizes key performance data, and illustrates the experimental workflows and underlying chemical principles.
Principle of this compound-Mediated Surface Functionalization
The fabrication of a biosensor using this compound follows a multi-step process that begins with the preparation of the substrate and culminates in the immobilization of the bioreceptor. The trichlorosilyl group of ATCS readily reacts with surface silanol (B1196071) (Si-OH) groups in the presence of trace amounts of water to form a dense, self-assembled monolayer (SAM).[2][3] This process is highly sensitive to moisture and reaction conditions, which must be carefully controlled to ensure the formation of a uniform and stable monolayer.[1]
Following the formation of the allyl-terminated surface, the terminal double bond of the allyl group can be further functionalized through a variety of organic reactions. This two-step approach allows for a high degree of control over the immobilization process, ensuring that the bioreceptor is attached in a defined orientation, which is critical for maintaining its biological activity and for the overall performance of the biosensor.[4]
Experimental Protocols
Protocol 1: Surface Hydroxylation of Silicon-Based Substrates
Objective: To generate a high density of hydroxyl (-OH) groups on the surface of silicon-based substrates (e.g., silicon wafers, glass slides) to facilitate the covalent attachment of this compound.
Materials:
-
Silicon or glass substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Clean the substrates by sonicating in a series of solvents (e.g., acetone, ethanol, and DI water) for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature in a fume hood.
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the hydroxylated substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour to remove residual water.
-
Store the activated substrates in a desiccator until ready for use.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
Objective: To form a stable, uniform, and covalently bound monolayer of this compound on the hydroxylated substrate.
Materials:
-
Hydroxylated substrates from Protocol 1
-
Anhydrous toluene (B28343)
-
This compound (ATCS)
-
Inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line
-
Sonicator
Procedure:
-
Perform all steps in an inert, anhydrous environment to prevent premature hydrolysis and polymerization of the this compound.
-
Place the hydroxylated substrates in a clean, dry reaction vessel.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the substrates in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the reaction, remove the substrates and sonicate for 5 minutes in fresh anhydrous toluene to remove any non-covalently bound silane.
-
Rinse the substrates thoroughly with anhydrous toluene and then with ethanol.
-
Dry the allyl-functionalized substrates under a stream of nitrogen.
-
Cure the monolayer by baking the substrates at 110-120°C for 30-60 minutes.
-
Store the functionalized substrates in a desiccator.
Protocol 3: Immobilization of a Thiol-Containing Bioreceptor via Thiol-Ene "Click" Chemistry
Objective: To covalently attach a thiol-containing bioreceptor (e.g., a cysteine-tagged protein or a thiolated oligonucleotide) to the allyl-terminated surface.
Materials:
-
Allyl-functionalized substrates from Protocol 2
-
Thiol-containing bioreceptor solution in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of the thiol-containing bioreceptor at the desired concentration in a suitable buffer.
-
Add a photoinitiator to the bioreceptor solution (final concentration typically 100-500 µM).
-
Spot or immerse the allyl-functionalized substrate with the bioreceptor solution.
-
Expose the substrate to UV light (365 nm) for 15-60 minutes to initiate the thiol-ene reaction.
-
After irradiation, thoroughly rinse the substrate with buffer and then with DI water to remove any non-specifically bound bioreceptor.
-
Dry the biosensor surface under a gentle stream of nitrogen.
Data Presentation
The performance of a biosensor is critically dependent on the quality of the surface chemistry and the successful immobilization of the bioreceptor. The following tables provide representative quantitative data for biosensors fabricated using allyl-functionalized surfaces.
Table 1: Surface Characterization of this compound Modified Silicon Dioxide
| Characterization Technique | Parameter | Value |
| Water Contact Angle | Static Contact Angle | 75° ± 3° |
| Ellipsometry | Monolayer Thickness | 1.0 ± 0.2 nm |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s Peak (C=C) | ~284.8 eV |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |
Table 2: Representative Performance Metrics of an Allyl-Functionalized Immunosensor
| Performance Metric | Analyte | Value |
| Limit of Detection (LOD) | Human IgG | 1 ng/mL |
| Dynamic Range | Human IgG | 1 - 1000 ng/mL |
| Sensitivity | Human IgG | 0.1 nm/log(concentration) |
| Specificity | Cross-reactivity with BSA | < 5% |
| Reproducibility | Coefficient of Variation (CV) | < 10% |
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Generalized signaling pathway of the biosensor.
Conclusion
This compound provides a robust and versatile platform for the fabrication of high-performance biosensors. The formation of a stable self-assembled monolayer followed by efficient covalent immobilization of bioreceptors enables the development of sensitive and specific detection platforms. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers and professionals in the field of biosensor development and drug discovery. The careful control of each step in the fabrication process is paramount to achieving reproducible and reliable biosensor performance.
References
Application Notes and Protocols for the Modification of Metal Oxide Surfaces with Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of metal oxides, such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃), using allyltrichlorosilane. This process creates a reactive and versatile surface functionalized with allyl groups, which can serve as a platform for the subsequent attachment of a wide range of molecules, including those relevant to drug development and biomedical applications.
Introduction
The functionalization of metal oxide surfaces is a critical step in the development of advanced materials for various applications, including biosensors, drug delivery systems, and medical implants. This compound (ATCS) is a valuable reagent for this purpose as it readily forms a stable, covalently bound self-assembled monolayer (SAM) on hydroxylated metal oxide surfaces. The terminal allyl groups of the SAM provide a reactive handle for further chemical modifications, such as thiol-ene "click" chemistry, enabling the straightforward conjugation of biomolecules, drugs, or other functional moieties.
The reaction proceeds via the hydrolysis of the trichlorosilyl (B107488) group of ATCS in the presence of trace amounts of water, forming reactive silanol (B1196071) intermediates. These silanols then condense with the hydroxyl groups present on the metal oxide surface, resulting in the formation of a robust siloxane (Si-O-Metal) network.
Key Applications
-
Bioconjugation: The allyl-terminated surface allows for the covalent attachment of proteins, peptides, and nucleic acids for applications in biosensing and diagnostics.
-
Drug Delivery: Drug molecules can be tethered to the surface for controlled release applications. The covalent linkage can be designed to be cleavable under specific physiological conditions.
-
Surface Engineering: Modifying surfaces to control wettability, adhesion, and biocompatibility.
Data Presentation
While specific quantitative data for this compound on various metal oxides is not extensively available in single comprehensive sources, the following tables provide representative data for similar alkyltrichlorosilane SAMs on silicon dioxide and aluminum oxide to illustrate the expected outcomes of surface modification.
Table 1: Representative Contact Angle Measurements for Alkyltrichlorosilane-Modified Surfaces
| Substrate | Modifying Agent | Water Contact Angle (°) | Reference |
| Al₂O₃ (bare) | - | 70.0 ± 1.5 | [1] |
| Al₂O₃ | Heptadecafluoro-1,1,2,2-tetrahydrodecyl-trichlorosilane | 102.7 ± 2.4 | [1] |
| SiO₂ (bare) | - | ~20.7 | [2] |
| SiO₂ | Octadecyltrichlorosilane (OTS) | ~110 | [3] |
| SiO₂ | Vinyl trimethoxy silane (B1218182) (VTMS) | 154 | [4] |
Note: The contact angle for an this compound-modified surface is expected to be in the hydrophobic range, likely between that of a bare oxide and a long-chain alkylsilane.
Table 2: Representative Surface Characterization Data for Alkyltrichlorosilane SAMs on SiO₂
| Characterization Technique | Parameter | Value | Reference |
| Atomic Force Microscopy (AFM) | RMS Roughness (OTS monolayer) | 1.0 Å | [5] |
| Ellipsometry | Film Thickness (OTS monolayer) | 2.6 ± 0.2 nm | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | C1s Peak Position (C-C/C-H) | ~285 eV | [6][7] |
| Molecular Simulation | Surface Coverage (OTS on Silica) | 2.5 - 5.3 molecules/nm² | [8] |
Experimental Protocols
This section provides detailed protocols for the modification of metal oxide surfaces with this compound and subsequent functionalization of the allyl group.
Protocol 1: Surface Modification with this compound (Solution Deposition)
This protocol describes the deposition of an this compound self-assembled monolayer from a solution phase.
Materials:
-
Metal oxide substrate (e.g., silicon wafer with native oxide, TiO₂-coated slide, Al₂O₃ powder)
-
This compound (ATCS)
-
Anhydrous toluene (B28343) or hexane (B92381)
-
Acetone, Isopropanol, and Deionized water (for cleaning)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen or Argon gas
-
Glassware (beakers, petri dishes)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonciate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or argon.
-
To generate a high density of hydroxyl groups, treat the substrate with piranha solution for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
Alternatively, for a less hazardous procedure, treat the substrate with an oxygen plasma for 5-10 minutes.
-
Immediately before use, bake the substrate at 120°C for 30 minutes to remove any physisorbed water.
-
-
Silanization Reaction:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane in a glovebox or under an inert atmosphere to minimize hydrolysis in solution.
-
Place the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The reaction time can be optimized for specific substrates and desired surface coverage.
-
-
Post-Reaction Treatment:
-
Remove the substrate from the silanization solution and rinse thoroughly with fresh anhydrous toluene or hexane to remove any non-covalently bound silane.
-
Sonciate the substrate briefly (1-2 minutes) in the rinsing solvent to further remove any aggregated silanes.
-
Dry the substrate under a stream of nitrogen.
-
Cure the monolayer by baking the substrate at 120°C for 1 hour. This step promotes the formation of a cross-linked siloxane network.
-
Protocol 2: Functionalization of Allyl-Terminated Surfaces via Thiol-Ene "Click" Chemistry
This protocol describes the attachment of a thiol-containing molecule to the allyl-functionalized surface.
Materials:
-
Allyl-functionalized metal oxide substrate (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., a cysteine-containing peptide, a thiol-modified drug molecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous and degassed solvent (e.g., methanol, isopropanol, or a mixture)
-
UV lamp (365 nm)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Reaction Solution:
-
Dissolve the thiol-containing molecule and the photoinitiator in the chosen solvent. A typical concentration range is 1-10 mM for the thiol and 0.1-1 mM for the photoinitiator.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the radical reaction.
-
-
Thiol-Ene Reaction:
-
Place the allyl-functionalized substrate in the reaction solution under an inert atmosphere.
-
Expose the substrate to UV light (365 nm) for 30-60 minutes. The reaction time may need to be optimized depending on the specific reactants and light intensity.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution and rinse it thoroughly with the solvent used for the reaction to remove any unreacted molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Workflow for modifying a metal oxide surface with this compound.
Caption: Thiol-ene click chemistry for functionalizing an allyl-terminated surface.
References
- 1. daneshyari.com [daneshyari.com]
- 2. What Is the Value of Water Contact Angle on Silicon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Allyltrichlorosilane as an Intermediate for Fibrous Glass Finishes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of allyltrichlorosilane as an intermediate in the synthesis of finishes for fibrous glass. The information is intended to guide researchers and scientists in the surface treatment of glass fibers to enhance their compatibility and adhesion with polymeric resin matrices in composite materials.
Introduction
This compound is a versatile organosilane compound utilized in the production of coupling agents for fibrous glass.[1] When applied to the surface of glass fibers, these agents act as a bridge between the inorganic glass and an organic polymer matrix, significantly improving the mechanical strength and durability of the resulting composite material, particularly under wet conditions.[2][3] The allyl group provides a reactive site for polymerization with the resin matrix, while the trichlorosilyl (B107488) group enables strong chemical bonding to the glass surface.[2]
The application of chlorosilane-based finishes, such as those derived from this compound, requires careful control of reaction conditions to ensure a uniform and effective coating.[2] This document outlines the synthesis of a specific finish, NOL-24, derived from this compound and resorcinol, and details the protocol for its application to glass fabric.[2]
Chemical Principles and Reaction Mechanism
The effectiveness of this compound-based finishes stems from the "Chemical Bonding Theory".[2] This theory posits that the organofunctional group of the silane, in this case, the allyl group, co-reacts with the functional groups of the polymer resin during the curing process.[2] This creates primary chemical bonds across the glass-resin interface, leading to improved adhesion and stress transfer.[2]
The trichlorosilyl group of this compound readily hydrolyzes in the presence of water to form silanols (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the glass fibers, forming a stable siloxane (Si-O-Si) bond. This process anchors the coupling agent to the glass surface. The presence of a thin layer of adsorbed water on the glass surface is crucial for this reaction to occur effectively.[2]
Below is a diagram illustrating the key steps in the application of an this compound-based finish to a glass fiber surface and its subsequent interaction with a polymer matrix.
Experimental Protocols
The following protocols are based on the application of chlorosilane finishes using an azeotropic distillation method, which allows for controlled removal of water from the glass surface prior to the application of the finish.[2]
-
Heat-cleaned glass fabric
-
This compound
-
Resorcinol
-
Azeotropic solvent (e.g., xylene, toluene, chlorobenzene)
-
Refluxing apparatus with a Dean-Stark trap
-
Reaction vessel
-
Stirring mechanism
-
Drying oven
The NOL-24 finish is synthesized from equimolar amounts of this compound and resorcinol.[2] The reaction should be carried out in a suitable solvent, and the completion of the reaction can be monitored by the evolution of hydrogen chloride gas.[2] It has been shown that taking the reaction to 125 to 130% completion, based on moles of hydrogen chloride evolved per mole of each starting material, yields a satisfactory finish.[2]
The following workflow diagram outlines the process for applying the NOL-24 finish to glass fabric.
Protocol Steps:
-
A roll of heat-cleaned glass fabric is placed in the reaction vessel.[2]
-
An azeotropic solvent is added to the vessel.[2]
-
The solvent is refluxed, and the condensate is passed through a water trap to remove adsorbed water from the glass fabric surface.[2]
-
The system is then cooled to approximately 75°C.[2]
-
A known amount of the NOL-24 finish is added to the warm solvent.[2] The concentration of the chemical in the solvent should be between 0.5% and 1%.[2]
-
The fabric is treated for approximately one hour.[2]
-
The fabric roll is removed from the reaction vessel and washed with the solvent to remove any unreacted chlorosilane.[2]
-
The treated fabric is dried overnight in the open air.[2]
-
Following air drying, the fabric is rinsed with distilled water until the wash water is free of chloride ions.[2]
-
The fabric is then dried again to complete the treatment process.[2]
Data Presentation
The performance of the NOL-24 finish has been evaluated in laminates with various thermosetting resins, including polyester, epoxy, and phenolic resins.[2] The following tables summarize the ultimate flexural strength and compressive strength of laminates made with glass fabric treated with NOL-24 using different azeotropic solvents.[2]
Table 1: Ultimate Flexural Strength of Laminates with NOL-24 Treated Glass Fabric [2]
| Azeotropic Solvent | Boiling Point (°C) | Polyester Laminate (psi) | Phenolic Laminate (psi) | Epoxy Laminate (Dry, psi) | Epoxy Laminate (Wet, psi) |
| Benzene | 80 | ~75,000 | ~80,000 | ~82,000 | ~70,000 |
| Toluene | 111 | ~80,000 | ~85,000 | ~90,000 | ~80,000 |
| Chlorobenzene | 132 | ~85,000 | ~90,000 | ~101,000 | ~92,000 |
| p-Chlorotoluene | 162 | >90,000 | ~92,000 | - | - |
| Phenetole | 170 | Slightly better than Benzene | ~95,000 | - | - |
| Xylene | ~140 | - | - | - | - |
Note: The values are approximated from graphical data presented in the source document.[2]
Table 2: Compressive Strength of Laminates with NOL-24 Treated Glass Fabric [2]
| Azeotropic Solvent | Polyester Laminate (Wet, psi) | Phenolic Laminate (Wet, psi) | Epoxy Laminate (psi) |
| Benzene | Intermediate | Poorest | ~50,000 |
| Toluene | Intermediate | Intermediate | ~55,000 |
| Chlorobenzene | Intermediate | Intermediate | ~60,000 |
| p-Chlorotoluene | Intermediate | ~60,000 | ~52,000 |
| Phenetole | Intermediate | Intermediate | ~50,000 |
Note: The values are approximated from graphical data and qualitative descriptions in the source document.[2]
Conclusion
This compound is a key intermediate for producing effective fibrous glass finishes that significantly enhance the performance of glass-reinforced polymer composites. The NOL-24 finish, derived from this compound, has demonstrated considerable improvements in the flexural and compressive strengths of laminates.[2] The application protocol, particularly the use of an azeotropic distillation method for water removal, is critical for achieving a reproducible and high-quality finish.[2] Further optimization of the treating process, including the choice of solvent, can lead to substantial improvements in the final properties of the composite material.[2]
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Hydrolysis of Allyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the prevention of premature hydrolysis of allyltrichlorosilane, a critical reagent in various synthetic applications. Premature hydrolysis can lead to reduced reaction yields, formation of unwanted byproducts, and difficulties in purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is premature hydrolysis of this compound and why is it a problem?
A1: this compound is highly reactive towards water and moisture. Premature hydrolysis is the unintended reaction of this compound with water molecules present in the reaction environment (e.g., in solvents, on glassware, or in the atmosphere) before it can react with the intended substrate. This reaction converts the reactive Si-Cl bonds into Si-OH (silanol) groups, which can then condense to form polysiloxane byproducts. This process consumes the reagent, lowers the yield of the desired product, and introduces impurities that can complicate purification.
Q2: What are the primary sources of moisture that can cause premature hydrolysis?
A2: The main sources of moisture include:
-
Solvents: Solvents that have not been rigorously dried can contain significant amounts of dissolved water.
-
Glassware: Moisture can adsorb onto the surface of glassware.
-
Atmosphere: Exposure to the ambient atmosphere, which contains water vapor, can lead to rapid hydrolysis.
-
Reagents: Other reagents in the reaction mixture may not be completely anhydrous.
-
Inert Gas: The inert gas supply (e.g., nitrogen or argon) may not be sufficiently dry.
Q3: How can I visually identify if my this compound has undergone hydrolysis?
A3: Pure this compound is a colorless liquid. If it has been exposed to moisture, you may observe the formation of a white solid (siloxanes) or fuming upon contact with air due to the release of HCl gas. The liquid may also appear cloudy.
Q4: What is the acceptable level of moisture in solvents for reactions involving this compound?
A4: While there is no universally defined threshold for all reactions, for moisture-sensitive reactions like those involving Grignard reagents (which have similar moisture sensitivity to chlorosilanes), a water content of less than 220 ppm in recycled solvents is considered acceptable.[1] For optimal results, it is best practice to use solvents with the lowest possible water content, ideally below 50 ppm. Some sources recommend drying solvents to as low as 1-10 ppm for highly sensitive applications.[2]
Q5: How does the extent of hydrolysis affect my reaction yield?
A5: The impact of hydrolysis on reaction yield is directly proportional to the amount of this compound that is consumed by water instead of your substrate. Even small amounts of moisture can lead to a significant reduction in yield. The following table provides an estimated impact based on the molar equivalents of water present relative to this compound.
Data Presentation: Quantitative Impact of Water on Reaction Yield
| Molar Equivalents of Water to this compound | Estimated Yield Reduction (%) | Observations |
| < 0.01 (e.g., < 100 ppm in solvent) | < 1% | Negligible impact on yield. Reaction proceeds as expected. |
| 0.05 | ~5% | Minor decrease in yield. May not be easily distinguishable from other experimental variations. |
| 0.1 | ~10% | Noticeable decrease in yield. Possibility of observing minor amounts of solid byproducts upon workup. |
| 0.25 | ~25% | Significant loss of desired product. Formation of white precipitate (polysiloxanes) is likely. |
| 0.5 | ~50% | Substantial reduction in yield. The reaction mixture may appear heterogeneous. |
| ≥ 1.0 | >90% | Complete or near-complete failure of the desired reaction. Significant formation of solid byproducts. |
Note: These are estimations and the actual yield reduction can vary depending on the specific reaction conditions and the reactivity of the substrate.
Troubleshooting Guides
Guide 1: Low or No Yield of the Desired Product
Issue: The reaction has resulted in a low yield or complete absence of the desired product, with a significant amount of starting material remaining or the formation of a white, insoluble precipitate.
| Potential Cause | Recommended Solution |
| Premature Hydrolysis of this compound | Verify Anhydrous Conditions: - Solvents: Use freshly dried, anhydrous solvents. Ensure the water content is below 50 ppm. Test the solvent's water content using a Karl Fischer titrator if available. - Glassware: Rigorously dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry inert gas or in a desiccator. - Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon) using a Schlenk line or in a glovebox. - Reagents: Ensure all other reagents are anhydrous. |
| Inactive this compound | Check Reagent Quality: - Use a fresh bottle of this compound or purify the existing stock by fractional distillation under an inert atmosphere. Store the purified reagent under nitrogen in a sealed container. |
| Suboptimal Reaction Conditions | Optimize Parameters: - Temperature: Some reactions may require specific temperature control. Ensure the reaction is performed at the recommended temperature. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. |
Guide 2: Identification of Hydrolysis Byproducts
Issue: The reaction mixture contains unexpected byproducts, potentially due to the hydrolysis of this compound.
| Analytical Technique | Expected Observations for Hydrolysis Byproducts (Polysiloxanes) |
| ¹H NMR | - Broad signals in the upfield region, often featureless. - Absence of the sharp, characteristic peaks of this compound. The protons of the allyl group in this compound appear around δ 2.5 (d), 5.1-5.3 (m), and 5.8-6.0 (m) ppm. Hydrolysis products will show broader, less defined signals. |
| GC-MS | - A series of broad, late-eluting peaks corresponding to oligomeric and polymeric siloxanes. - The mass spectra of these byproducts will show repeating Si-O units and may be difficult to interpret due to their polymeric nature. |
| FT-IR | - A broad, strong absorption band in the region of 1000-1100 cm⁻¹ corresponding to Si-O-Si stretching vibrations. - A broad absorption band around 3200-3700 cm⁻¹ if silanol (B1196071) (Si-OH) groups are present. |
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere
This protocol describes the setup and procedure for safely handling this compound and setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
This compound
-
Anhydrous solvent
-
Reaction flask and other necessary glassware (e.g., addition funnel, condenser)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Dry nitrogen or argon gas
-
Septa, syringes, and needles
-
Stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours. Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Inert Atmosphere Setup: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line and then backfill with dry inert gas. Repeat this vacuum/inert gas cycle three times to ensure the removal of atmospheric moisture and oxygen.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
Reagent Addition: Add other solid reagents to the reaction flask under a positive flow of inert gas. Liquid reagents should be added via a dry syringe through a septum.
-
This compound Transfer: Carefully draw the required volume of this compound into a dry, nitrogen-flushed syringe. It is recommended to use a syringe with a locking mechanism to prevent accidental spillage. Quickly transfer the this compound to the reaction flask by piercing the septum and adding it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by taking small aliquots with a syringe for analysis (e.g., TLC, GC).
Protocol 2: Purification of this compound by Fractional Distillation under Inert Atmosphere
This protocol details the purification of this compound from non-volatile impurities and hydrolysis byproducts.
Materials:
-
This compound (crude or suspected to be partially hydrolyzed)
-
Distillation flask, fractionating column (e.g., Vigreux), condenser, and receiving flask (all oven-dried)
-
Heating mantle and stirrer
-
Dry inert gas supply (nitrogen or argon)
-
Schlenk line or similar inert atmosphere setup
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-seated and sealed with appropriate grease if necessary. Connect the entire setup to a Schlenk line.
-
Inert Atmosphere: Purge the entire apparatus with a dry inert gas by performing at least three vacuum/inert gas cycles.
-
Charging the Flask: Under a positive pressure of inert gas, charge the distillation flask with the crude this compound and a few boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin gentle heating of the distillation flask using a heating mantle.
-
Slowly increase the temperature until the this compound begins to boil (boiling point: ~117-118 °C).
-
Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.
-
Discard any initial lower-boiling fractions and leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
-
Storage: Collect the purified this compound in a pre-dried, nitrogen-flushed Schlenk flask. Seal the flask and store it under a positive pressure of inert gas in a cool, dry place.
Mandatory Visualizations
Caption: A typical experimental workflow for handling this compound under an inert atmosphere.
Caption: A logical troubleshooting guide for diagnosing and resolving premature hydrolysis of this compound.
References
Technical Support Center: Allyltrichlorosilane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of allyltrichlorosilane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Hydrosilylation of Allyl Chloride: This method involves the addition of trichlorosilane (B8805176) (HSiCl₃) to allyl chloride (CH₂=CHCH₂Cl) in the presence of a catalyst. It is a common laboratory and industrial method known for offering potentially high selectivity.
-
Direct Process (Müller-Rochow Process): This process involves the direct reaction of allyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[1] While used industrially for organosilicon compounds, controlling selectivity can be a challenge.[1]
Q2: My this compound yield is consistently low. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen method. For general troubleshooting, consider the following:
-
Reagent Purity: Ensure the purity of your starting materials (allyl chloride, trichlorosilane, and silicon). Impurities can poison the catalyst or lead to unwanted side reactions.
-
Moisture: this compound and trichlorosilane are highly sensitive to moisture, reacting to form siloxanes and hydrochloric acid.[2] Ensure all glassware is flame-dried or oven-dried and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: The catalyst may be inactive or poisoned. For hydrosilylation, ensure you are using a fresh, active catalyst. In the Direct Process, the activation of the silicon-copper mass is crucial.
-
Reaction Temperature: The reaction temperature is a critical parameter. Suboptimal temperatures can lead to slow reaction rates or the formation of byproducts.
-
Side Reactions: The formation of byproducts is a common cause of low yields. In hydrosilylation, these can include isomers and reduction products.[3] In the Direct Process, polymerization and the formation of other allylchlorosilanes (e.g., diallyldichlorosilane) are significant issues.[4]
Q3: I am observing the formation of a viscous liquid or solid in my reaction mixture. What is happening and how can I prevent it?
A3: The formation of a viscous liquid or solid is likely due to the polymerization of this compound or other allyl-containing species in the reaction.[5] This is a common issue, particularly in the Direct Process which often runs at higher temperatures.[5]
Prevention Strategies:
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps.
-
Inhibitors: Consider the use of polymerization inhibitors. Phenolic inhibitors like butylated hydroxytoluene (BHT) or 4-methoxyphenol (B1676288) (MEHQ) can be effective at scavenging free radicals that initiate polymerization.[6]
-
Storage: Store this compound in a cool, dark place under an inert atmosphere to prevent polymerization during storage.[6] The use of inhibitors is also recommended for long-term storage.[6]
Q4: How can I purify the final this compound product?
A4: Fractional distillation is the most common method for purifying this compound from the reaction mixture and separating it from byproducts and unreacted starting materials.[7][8] Due to the close boiling points of some byproducts, a distillation column with high separation efficiency is recommended.[1]
Troubleshooting Guides
Hydrosilylation of Allyl Chloride
Issue: Low Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. Refer to the experimental protocol for recommended amounts. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Presence of Inhibitors in Starting Materials | Purify the allyl chloride and trichlorosilane before use, for example, by distillation. |
Issue: Poor Selectivity (Formation of Isomers and Byproducts)
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst | The choice of catalyst significantly impacts selectivity. Consider switching to a more selective catalyst system (see Table 1). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes lead to increased byproduct formation. |
| Solvent Effects | The choice of solvent can influence the reaction. Experiment with different solvents (e.g., toluene (B28343), xylene, ethers).[9] |
Direct Process
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Poor Silicon Activation | Ensure the silicon-copper contact mass is properly prepared and activated. The formation of a Cu₃Si alloy is believed to be crucial.[1] |
| Suboptimal Temperature | The reaction temperature is critical. A typical range is 250-350°C. Optimize the temperature for your specific setup. |
| Formation of Diallyldichlorosilane | Adjust the ratio of allyl chloride to silicon. An excess of allyl chloride can favor the formation of di- and tri-allylated silanes. |
| Polymerization | See FAQ Q3 for strategies to prevent polymerization. |
Quantitative Data
Table 1: Comparison of Catalysts for the Hydrosilylation of Allyl Chloride
| Catalyst | Typical Loading | Temperature (°C) | Selectivity for β-adduct | Reported Yield/Conversion | Notes |
| Speier's Catalyst (H₂PtCl₆) | 10⁻⁵ - 10⁻³ mol/mol olefin | 20 - 150 | Moderate to High | Varies | A classical and widely used catalyst. |
| Karstedt's Catalyst | 10⁻⁵ mol/mol olefin | 20 - 200 | >99% | Up to 96% conversion | Highly active catalyst, effective at low temperatures.[9][10] |
| Rhodium(I) Catalyst ([RhCl(dppbzF)]₂) | 5 ppm | 60 | >99% | High Turnover Number (140,000) | Offers excellent selectivity and efficiency.[11] |
Experimental Protocols
Protocol 1: Hydrosilylation of Allyl Chloride using Karstedt's Catalyst
Materials:
-
Allyl chloride
-
Trichlorosilane
-
Karstedt's catalyst solution (e.g., in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the reaction apparatus and flame-dry all glassware. Allow to cool to room temperature under a stream of inert gas.
-
To the reaction flask, add anhydrous toluene and the desired amount of Karstedt's catalyst (e.g., 1 x 10⁻⁵ moles of Pt per mole of allyl chloride).[10]
-
Begin stirring and heat the solution to the desired reaction temperature (a starting point of 40-60°C is recommended).
-
In the dropping funnel, prepare a mixture of allyl chloride and a slight excess of trichlorosilane.
-
Add the allyl chloride/trichlorosilane mixture dropwise to the heated catalyst solution over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours, or until the reaction is complete (monitor by GC or NMR).
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under atmospheric or reduced pressure.
Visualizations
Caption: Experimental workflow for the hydrosilylation of allyl chloride.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Direct process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. US8535488B2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 11. researchgate.net [researchgate.net]
Common side reactions with Allyltrichlorosilane and how to avoid them
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of allyltrichlorosilane. It covers common side reactions and details methods to mitigate them, ensuring higher yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with this compound, and what are the initial signs of it?
The most prevalent side reaction is hydrolysis, which occurs when this compound is exposed to moisture from the atmosphere, solvents, or glassware. The initial and most obvious sign is the formation of a white precipitate, which is typically a mixture of siloxanes and silicic acids. This precipitate can appear as a fog, cloudiness, or solid particles in your reaction mixture. Another sign is the evolution of HCl gas, which can be detected by a pungent odor or by holding a pH strip near the reaction opening (in a safe manner).
Q2: I observed a white precipitate in my this compound reaction. What is it and how can I prevent it?
The white precipitate is almost certainly the result of hydrolysis. This compound is extremely sensitive to water, reacting to form various silicon-containing byproducts like allylsilanols, which can then condense into polymeric siloxanes.
To prevent this, it is critical to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:
-
Drying Glassware: Oven-dry all glassware at a high temperature (e.g., 120°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Using Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q3: My reaction with this compound is showing unexpected byproducts, even under anhydrous conditions. What other side reactions could be occurring?
Besides hydrolysis, other potential side reactions include:
-
Polymerization: this compound can undergo self-polymerization, especially at elevated temperatures or in the presence of certain catalysts. This results in the formation of viscous oils or solid polymers.
-
Redistribution Reactions: In the presence of Lewis acids or other catalysts, this compound can undergo redistribution (dismutation) reactions to form diallyldichlorosilane (B1580664) and allylchlorosilane.
-
Reactions with Solvents: While less common, some solvents can react with this compound, especially if they contain reactive functional groups.
Q4: How can I minimize the risk of polymerization of this compound?
To minimize polymerization, it is advisable to:
-
Control Temperature: Run the reaction at the lowest effective temperature. Avoid unnecessary heating.
-
Use Fresh Reagent: Use freshly opened or distilled this compound, as older stock may contain impurities that can initiate polymerization.
-
Avoid Contaminants: Ensure all reagents and solvents are free from contaminants that could act as polymerization catalysts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| White precipitate forms immediately upon adding this compound. | Hydrolysis due to wet glassware or solvents. | Ensure all glassware is rigorously dried and use anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents. |
| Reaction mixture becomes viscous or solidifies. | Polymerization of this compound. | Maintain a low reaction temperature. Consider adding the this compound slowly to a cooled reaction mixture to better control the reaction exotherm. |
| Product is contaminated with other silane (B1218182) derivatives. | Redistribution reactions. | Purify the this compound by distillation before use if its purity is questionable. Avoid prolonged reaction times and high temperatures. |
| Low yield of the desired product. | Multiple side reactions (hydrolysis, polymerization). | Implement a combination of the above solutions: ensure strictly anhydrous conditions, control the temperature, and use high-purity reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Solvent Preparation: Use a freshly opened bottle of a suitable anhydrous solvent or dispense the solvent from a solvent purification system.
-
Reagent Addition: Add the anhydrous solvent and your substrate to the reaction flask via a syringe or cannula.
-
This compound Addition: Add the this compound dropwise to the reaction mixture at the desired temperature (often 0°C or room temperature) using a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench it carefully by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) at a low temperature (e.g., 0°C) to neutralize any remaining reactive silanes and HCl.
Visual Guides
Caption: Desired reaction pathway versus the hydrolysis side reaction.
Caption: Troubleshooting flowchart for common this compound issues.
Optimizing temperature and pressure for Allyltrichlorosilane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of allyltrichlorosilane. It covers two primary synthesis routes: the Direct Process and Hydrosilylation, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial and laboratory methods for synthesizing this compound are the Direct Process and the Hydrosilylation of allyl chloride. The Direct Process involves the reaction of allyl chloride with a silicon-copper alloy at high temperatures.[1] Hydrosilylation, a more recent method, involves the addition of trichlorosilane (B8805176) to allyl chloride, typically in the presence of a catalyst.[2][3]
Q2: What are the major side products to expect in the Direct Process?
A2: In the Direct Process, several side products can form, including diallyldichlorosilane, allyldichlorosilane, trichlorosilane, and tetrachlorosilane.[4] The formation of these byproducts is highly dependent on the reaction conditions.
Q3: What are the common byproducts in the hydrosilylation of allyl chloride?
A3: The primary byproduct in the hydrosilylation of allyl chloride with trichlorosilane is trichloropropylsilane.[5] The selectivity towards the desired this compound can be very high with the right catalyst and conditions.[2]
Q4: What are the main safety concerns when working with this compound and its precursors?
A4: this compound and its precursors, such as trichlorosilane and allyl chloride, are hazardous materials. This compound is flammable, corrosive, and reacts violently with water to produce toxic and corrosive hydrogen chloride gas.[6][7] It is crucial to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware and reagents are dry.
Troubleshooting Guides
Direct Process Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: The reaction between allyl chloride and silicon-copper alloy requires high temperatures to initiate. 2. Catalyst is inactive or poisoned: The copper catalyst may be oxidized or contaminated. Promoters like cadmium may be absent, or inhibitors like zinc may be present.[4] 3. Poor contact between reactants: In a fixed-bed reactor, channeling of the allyl chloride vapor can lead to inefficient contact with the silicon-copper mass. | 1. Increase reaction temperature: Gradually increase the temperature to the optimal range of 230-300°C.[4] 2. Activate or replace the catalyst: Ensure a fresh, active silicon-copper contact mass is used. Consider the use of promoters like cadmium to enhance reactivity.[4] 3. Improve reactant contact: Use a stirred or fluidized-bed reactor to ensure intimate contact between the gas and solid phases. |
| Polymerization of Products | 1. High reaction temperature: Temperatures above 150°C can lead to the polymerization of the unsaturated allylchlorosilane (B1253213) products.[4] 2. Presence of Lewis acid catalysts: Trace metal halides can catalyze polymerization. | 1. Optimize reaction temperature: While high temperatures are needed for the initial reaction, try to maintain the reactor temperature in the lower end of the effective range (e.g., 230-250°C) to minimize polymerization. 2. Use a slurry-phase system: Running the reaction in a high-boiling point solvent can help to better control the temperature.[4] 3. Introduce polymerization inhibitors: Lewis bases such as hexamethyldisiloxane (B120664) can be added to inhibit Lewis acid-catalyzed polymerization.[4] |
| Reactor Fouling/Clogging | 1. Accumulation of high-boiling residues and polymers: This is a direct consequence of product polymerization.[4] | 1. Implement strategies to reduce polymerization: (See above). 2. Regular reactor clean-out: Periodically clean the reactor to remove accumulated residues. |
Hydrosilylation Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Allyl Chloride | 1. Catalyst inactivity: The catalyst (e.g., platinum or rhodium-based) may be poisoned by impurities in the reactants or solvent. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 1. Ensure high-purity reactants: Use freshly distilled allyl chloride and trichlorosilane. Ensure the solvent is anhydrous. 2. Increase reaction temperature: For rhodium-catalyzed reactions, a temperature of 60°C has been shown to be effective.[5] |
| Formation of Isomeric Byproducts | 1. Non-selective catalyst: Some catalysts may lead to the formation of other isomers besides the desired product. | 1. Use a highly selective catalyst: Rhodium complexes with specific phosphine (B1218219) ligands have demonstrated very high selectivity (>99%) for the desired product.[2] |
| Reaction does not initiate | 1. Insufficient catalyst loading: The amount of catalyst may be too low to initiate the reaction effectively. | 1. Optimize catalyst concentration: While high selectivity can be achieved with low catalyst loading, a slightly higher concentration may be needed for robust initiation. |
Quantitative Data on Reaction Parameters
Direct Process: Temperature Effects
Due to the industrial nature of the Direct Process, precise yield data under varying pressures in academic literature is limited. However, the general trends indicate that while higher temperatures increase the reaction rate, they also promote the formation of byproducts and lead to polymerization.
| Parameter | Value | Effect on Synthesis | Reference |
| Temperature Range | 230 - 300°C | Optimal range for the reaction of allyl chloride with Si-Cu alloy. | [4] |
| Polymerization Temperature | > 150°C | Significant polymerization of products occurs, leading to reduced yield and reactor fouling. | [4] |
Hydrosilylation: Temperature and Catalyst Effects
The hydrosilylation route offers more precise control and has been studied in greater detail in publicly available literature.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| [Rh(μ-Cl)(dppbz)]₂ | 60 | 3 | >95 | [2] |
| Karstedt's catalyst | 60 | 3 | 15 | [5] |
| Speier's catalyst | 60 | 3 | 20 | [5] |
Experimental Protocols
Direct Process (Laboratory Scale)
This protocol is a generalized procedure based on literature descriptions.
Materials:
-
Silicon-copper powder (9:1 ratio)
-
Allyl chloride
-
Anhydrous nitrogen or argon
-
Apparatus: Tube furnace, quartz reaction tube, gas flow controllers, condenser, and collection flask.
Procedure:
-
Pack the quartz reaction tube with the silicon-copper powder.
-
Assemble the apparatus, ensuring all connections are sealed and inert.
-
Purge the system with an inert gas (nitrogen or argon) to remove air and moisture.
-
Heat the tube furnace to the desired reaction temperature (e.g., 280°C).
-
Once the temperature is stable, introduce a controlled flow of allyl chloride vapor, carried by the inert gas, through the reaction tube.
-
The product vapors exiting the reactor are passed through a condenser to liquefy the chlorosilanes.
-
Collect the crude product mixture in a cooled collection flask.
-
The crude product can then be purified by fractional distillation.
Hydrosilylation of Allyl Chloride
This protocol is adapted from published literature.[5]
Materials:
-
Allyl chloride
-
Trichlorosilane
-
Rhodium catalyst (e.g., [RhCl(dppbzF)]₂)
-
Anhydrous solvent (e.g., toluene, if needed)
-
Anhydrous nitrogen or argon
-
Apparatus: Three-necked flask, condenser, magnetic stirrer, heating mantle, and standard glassware for inert atmosphere techniques.
Procedure:
-
Set up a dry, three-necked flask equipped with a condenser, a nitrogen/argon inlet, and a rubber septum, under an inert atmosphere.
-
To the flask, add the rhodium catalyst.
-
Add allyl chloride and trichlorosilane to the flask via syringe.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by GC or NMR. The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture can be cooled to room temperature.
-
The product, this compound, can be isolated and purified by distillation under reduced pressure.
Process and Logic Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10esd.sciencesconf.org [10esd.sciencesconf.org]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
Technical Support Center: Stabilizing Allyltrichlorosilane for Long-Term Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability assessment of allyltrichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. This compound is extremely sensitive to moisture and reacts readily with water from the atmosphere or residual moisture in storage containers. This reaction produces hydrochloric acid (HCl) and various allyl silanols, which can then condense to form poly(allyl)siloxanes.
Q2: What are the signs of this compound degradation?
A2: Visual signs of degradation include the appearance of a white solid (polymerized siloxanes) or fuming upon opening the container (due to HCl gas reacting with atmospheric moisture). An increase in viscosity also indicates polymerization.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure long-term stability, it is crucial to store this compound under controlled conditions. The recommended storage parameters are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5°C | Minimizes the rate of potential polymerization. |
| Atmosphere | Dry, inert gas (e.g., nitrogen, argon) | Prevents hydrolysis by excluding moisture. |
| Container | Tightly sealed, opaque glass | Protects from moisture and light, which can catalyze degradation. |
| Handling | Use of dry, inert gas techniques (e.g., Schlenk line, glovebox) | Prevents exposure to atmospheric moisture during transfer. |
Q4: Are chemical stabilizers added to commercial this compound?
A4: While many commercial sources supply "stabilized" this compound, the specific identity and concentration of these stabilizers are often proprietary. They are typically radical inhibitors intended to prevent polymerization of the allyl group. Common classes of stabilizers for unsaturated monomers include hindered phenols and their derivatives.
| Stabilizer Class | Examples | Typical Concentration Range |
| Hindered Phenols | Butylated hydroxytoluene (BHT), 4-methoxyphenol (B1676288) (MEHQ) | 50 - 200 ppm |
Note: The optimal stabilizer and concentration should be determined experimentally for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate in the container | - Exposure to moisture leading to hydrolysis and condensation into polysiloxanes.- Spontaneous polymerization. | - If the material is critical, attempt to distill the remaining liquid under vacuum and inert atmosphere.- Dispose of the material according to safety guidelines if purification is not feasible. |
| Fuming upon opening the container | Reaction of HCl (a hydrolysis byproduct) with atmospheric moisture. | - Handle the material in a fume hood with appropriate personal protective equipment (PPE).- Purge the headspace of the container with a dry, inert gas before resealing. |
| Increased viscosity of the liquid | Onset of polymerization. | - Confirm polymerization using FT-IR or NMR spectroscopy.- If polymerization has occurred, the material may not be suitable for use. |
| Inconsistent experimental results | Degradation of the this compound reagent. | - Verify the purity of the material using GC-MS.- If degraded, use a fresh, unopened bottle of the reagent. |
Experimental Protocols for Stability Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To determine the purity of this compound and identify volatile degradation products.
Methodology:
-
Sample Preparation: Due to the moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox). Dilute a small aliquot of this compound in anhydrous hexane.
-
GC-MS Parameters:
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Data Interpretation: The purity is determined by the peak area percentage of the this compound peak. Degradation products may appear as additional peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Monitoring Degradation
Objective: To detect the presence of hydrolysis and polymerization products.
Methodology:
-
Sample Preparation: Prepare a thin film of the sample between two KBr or NaCl plates. Handle the sample quickly in a low-humidity environment to minimize atmospheric moisture exposure.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Assignment | Indication of Degradation |
| ~3400 (broad) | O-H stretch | Presence of silanol (B1196071) (Si-OH) groups from hydrolysis. |
| ~1640 | C=C stretch | Disappearance or decrease in intensity indicates polymerization. |
| 1100-1000 | Si-O-Si stretch | Appearance of this band indicates the formation of siloxane bonds from condensation. |
| ~910 | Si-OH bend | Presence of silanol groups. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Analysis
Objective: To identify and quantify this compound and its degradation products.
Methodology:
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount of the sample in a dry, deuterated solvent such as CDCl₃ or C₆D₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Indication |
| ~5.9 | m | -CH= | Allyl group of intact this compound. |
| ~5.2 | m | =CH₂ | Allyl group of intact this compound. |
| ~2.4 | d | -CH₂-Si | Allyl group of intact this compound. |
| Variable (broad) | s | Si-OH | Silanol from hydrolysis. |
| Shifted allyl peaks | m, m, d | Allyl protons adjacent to Si-O | Formation of siloxanes. |
Visualizations
Caption: Workflow for storing and assessing the stability of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
Troubleshooting poor surface coverage in Allyltrichlorosilane coatings
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for poor surface coverage in Allyltrichlorosilane (ATCS) coatings. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most common problems encountered when creating self-assembled monolayers (SAMs) with this compound.
dot
Caption: A logical workflow for troubleshooting poor ATCS surface coverage.
Q1: My coated surface shows inconsistent hydrophobicity and has a patchy or hazy appearance. What is the likely cause?
A1: This is a classic sign of poor or incomplete monolayer formation and is often caused by one of the following:
-
Inadequate Substrate Preparation: The substrate must be scrupulously clean and feature a high density of surface hydroxyl (-OH) groups for the silanization reaction to occur effectively. Any organic or particulate contamination will inhibit the formation of a uniform monolayer.
-
Excessive Moisture: this compound is highly reactive with water.[1] While a very thin layer of adsorbed water on the substrate is necessary to initiate hydrolysis, excess moisture in the reaction environment (e.g., in the solvent or atmosphere) will cause ATCS to hydrolyze and polymerize in solution before it can bind to the surface. This leads to the deposition of polymeric aggregates on the surface, resulting in a hazy appearance and inconsistent surface properties.
-
Suboptimal ATCS Concentration: A concentration of ATCS that is too high can promote the formation of multilayers and aggregates in the solution, which then deposit onto the substrate.
Recommended Solutions:
-
Optimize Substrate Cleaning: Implement a rigorous cleaning and activation protocol. For silicon-based substrates, this typically involves sonication in a series of solvents (e.g., acetone, isopropanol (B130326), deionized water) followed by a surface hydroxylation step such as piranha etching or oxygen plasma treatment.
-
Control the Reaction Environment: Perform the coating procedure in a low-humidity environment, such as a glove box or a desiccator backfilled with an inert gas like nitrogen or argon. Use anhydrous solvents to prepare the ATCS solution.
-
Optimize ATCS Concentration: Start with a dilute solution of ATCS, typically in the range of 1-5 mM, and optimize the concentration for your specific substrate and application.
Q2: The surface of my substrate appears oily, and the coating is not stable after rinsing. Why is this happening?
A2: An oily or hazy film that is easily removed suggests the deposition of excess, non-covalently bound silane (B1218182) (physisorbed material) or bulk polymerization of the silane in solution.
-
High Silane Concentration or Long Deposition Time: Using an overly concentrated ATCS solution or an excessively long deposition time can lead to the formation of a thick, oily film instead of a monolayer.
-
Inadequate Rinsing: Physisorbed silane molecules and aggregates that are not covalently bonded to the surface will remain if the rinsing step is not thorough enough.
Recommended Solutions:
-
Optimize Deposition Parameters: Reduce the concentration of the ATCS solution and/or decrease the deposition time.
-
Implement a Thorough Rinsing Protocol: After deposition, rinse the substrate extensively with the anhydrous solvent used for the reaction (e.g., toluene (B28343) or hexane) to remove unreacted silane. A subsequent rinse with a more polar solvent like isopropanol or ethanol (B145695) can help remove any remaining byproducts. Sonication in the rinsing solvent for a short period can also be effective.
Q3: I am not observing the expected change in surface properties (e.g., water contact angle) after the coating procedure. What should I do?
A3: A lack of significant change in surface properties indicates that the silanization reaction was inefficient or did not occur.
-
Inactive Substrate Surface: The substrate may not have a sufficient density of hydroxyl groups to react with the silane.
-
Degraded ATCS Reagent: this compound is sensitive to moisture and can degrade over time if not stored properly.
-
Insufficient Reaction Time: The deposition time may not have been long enough for a complete monolayer to form.
Recommended Solutions:
-
Ensure Proper Surface Activation: Verify that your substrate cleaning and hydroxylation procedure is effective.
-
Use Fresh Reagent: Store ATCS under an inert atmosphere and at the recommended temperature (typically 2-8°C).[2] Use fresh or recently opened reagent for your experiments.
-
Increase Deposition Time: While being mindful of the risk of forming multilayers, you can try increasing the deposition time. Typical deposition times can range from 1 to 24 hours.
Frequently Asked Questions (FAQs)
Q4: How can I confirm that I have a good quality ATCS monolayer?
A4: Several surface characterization techniques can be used to assess the quality of your ATCS coating:
-
Contact Angle Goniometry: This is a simple and effective method to evaluate the change in surface energy. A successful ATCS coating on a hydrophilic substrate should result in a significant increase in the water contact angle, indicating a more hydrophobic surface.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and measure roughness. A well-formed monolayer should result in a smooth, uniform surface. The presence of large aggregates is indicative of poor coating quality.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface, confirming the presence of silicon, carbon, and chlorine from the ATCS molecule and the reduction of substrate signals.
Q5: What is the ideal solvent for ATCS solution-phase deposition?
A5: Anhydrous, non-polar, aprotic solvents such as toluene or hexane (B92381) are typically used for ATCS deposition. It is critical that the solvent has a very low water content to prevent premature hydrolysis of the ATCS in solution.
Q6: Should I perform the coating at room temperature or an elevated temperature?
A6: Most solution-phase depositions of trichlorosilanes are performed at room temperature. Elevated temperatures can increase the rate of reaction but may also promote undesirable bulk polymerization in the solution. For vapor-phase deposition, the substrate and/or the ATCS source may be heated to control the deposition rate.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for ATCS coatings on a hydroxylated silicon substrate. These values should be considered as a starting point for optimization.
| Parameter | Solution Phase Deposition | Vapor Phase Deposition | Method of Analysis |
| ATCS Concentration | 1-5 mM in anhydrous toluene | N/A | - |
| Deposition Time | 1-24 hours | 1-4 hours | - |
| Deposition Temperature | Room Temperature | 50-70°C (substrate) | - |
| Expected Layer Thickness | ~1-2 nm | ~1-2 nm | Ellipsometry, AFM |
| Expected Water Contact Angle | 90° - 100° | 90° - 100° | Contact Angle Goniometry |
| Expected Surface Roughness (RMS) | < 0.5 nm | < 0.5 nm | AFM |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
dot
Caption: Experimental workflow for solution-phase ATCS deposition.
-
Substrate Preparation:
-
Sonicate the silicon substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Activate the surface by treating it with oxygen plasma for 5-10 minutes or by immersing it in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive) .
-
Rinse the substrate copiously with deionized water and dry with nitrogen gas.
-
-
Silanization (in a glove box):
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immediately immerse the freshly prepared substrate in the ATCS solution.
-
Allow the deposition to proceed for 1-24 hours at room temperature with gentle agitation.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the ATCS solution and rinse thoroughly with anhydrous toluene.
-
Perform a final rinse with isopropanol or ethanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to stabilize the monolayer.
-
Protocol 2: Vapor-Phase Deposition of this compound
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as in Protocol 1.
-
-
Vapor Deposition (in a vacuum desiccator or dedicated chamber):
-
Place the freshly prepared substrates inside the deposition chamber.
-
Place a small, open vial containing a few drops of ATCS in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a pressure below 1 Torr.
-
Allow the deposition to proceed for 1-4 hours at room temperature or with the substrate heated to 50-70°C.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen gas to remove unreacted ATCS.
-
Remove the coated substrates and cure them in an oven at 110-120°C for 30-60 minutes.
-
Signaling Pathways and Logical Relationships
The formation of an ATCS monolayer is a two-step process involving hydrolysis and condensation.
dot
Caption: Reaction pathway for ATCS monolayer formation on a hydroxylated surface.
References
Technical Support Center: Managing the Exothermicity of Allyltrichlorosilane Reactions
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving allyltrichlorosilane. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, ensuring both safety and reaction success.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is showing an unexpectedly rapid temperature increase. What should I do immediately?
A1: An unexpected temperature spike indicates a potential thermal runaway. Your immediate priorities are personal safety and bringing the reaction under control.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
If the temperature rise is rapid and uncontrollable, evacuate the area and follow your institution's emergency procedures.
-
If you can safely manage the reaction, immediately remove any external heating source.
-
Increase the efficiency of the cooling bath by adding more cooling agent (e.g., dry ice to an acetone (B3395972) bath).
-
If the reaction setup allows, increase the stirring rate to improve heat dissipation.
-
Be prepared to quench the reaction if the temperature continues to rise uncontrollably. Have a pre-prepared quenching solution ready.
-
Q2: What are the primary causes of a thermal runaway in this compound reactions?
A2: Thermal runaway reactions can be triggered by several factors:
-
Improper Reagent Addition: Adding this compound or the carbonyl compound too quickly can generate heat faster than the cooling system can remove it.
-
Inadequate Cooling: An inefficient or improperly sized cooling bath cannot dissipate the heat generated by the exothermic reaction.
-
High Reactant Concentration: Running the reaction at a high concentration reduces the solvent's ability to act as a heat sink.[1]
-
Moisture Contamination: this compound reacts violently with water, generating significant heat and corrosive hydrogen chloride (HCl) gas.[2] This can initiate or accelerate a thermal runaway.
-
Scale-up Issues: Reactions can behave differently at a larger scale due to changes in the surface-area-to-volume ratio, affecting heat transfer.[3][4]
Q3: How does the choice of solvent affect the exothermicity of the reaction?
A3: The solvent plays a critical role in managing the reaction exotherm. A solvent with a high heat capacity can absorb more heat, thus moderating the temperature increase. Additionally, the solvent's boiling point should be high enough to prevent it from boiling off during the reaction, which could lead to a dangerous pressure buildup. The polarity and coordinating ability of the solvent can also influence the reaction rate and, consequently, the rate of heat generation.[5][6][7][8]
Q4: What are the best practices for quenching an this compound reaction?
A4: Quenching should be performed carefully to avoid a sudden, violent reaction.
-
Recommended Quenching Agents: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common and effective quenching agent.
-
Procedure:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or below).
-
Slowly add the quenching solution dropwise with vigorous stirring.
-
Monitor the temperature of the reaction mixture during the quench.
-
Once the quench is complete, allow the mixture to slowly warm to room temperature before workup.
-
Troubleshooting Guides
Guide 1: Unexpectedly High Exotherm During Reagent Addition
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Rapid temperature increase upon initial addition of this compound. | Addition rate is too fast. | - Immediately stop the addition. - Allow the internal temperature to stabilize before resuming addition at a much slower rate. - Consider using a syringe pump for precise and controlled addition. |
| Inadequate cooling. | - Ensure the cooling bath is at the target temperature and has sufficient volume. - Check that the reaction flask is adequately immersed in the cooling bath. - Improve stirring to enhance heat transfer to the cooling medium. | |
| Reaction concentration is too high. | - Dilute the reaction mixture with more anhydrous solvent to increase the heat capacity of the system. |
Guide 2: Reaction Temperature Continues to Rise After Addition is Complete
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Internal temperature continues to climb after all reagents have been added. | Accumulation of unreacted starting materials. | - This is a critical situation that can lead to a runaway reaction. - Maintain maximum cooling and be prepared for an emergency quench. - For future reactions, slow down the addition rate to allow for complete reaction of the reagents as they are added. |
| Cooling system failure. | - Check the cooling system for any malfunctions (e.g., cryo-cooler failure, depletion of cooling agent). - Have a backup cooling plan, such as a larger Dewar of dry ice/acetone. |
Data Presentation: Illustrative Reaction Parameters
The following table provides example parameters for risk assessment when planning an allylation reaction. Note: These are not experimental values and should be adapted based on your specific reaction conditions and a thorough risk assessment.
| Parameter | Small Scale (10 mmol) | Medium Scale (100 mmol) | Large Scale (1 mol) |
| Solvent Volume | 50 mL | 500 mL | 5 L |
| Addition Time | 15-30 minutes | 1-2 hours | 4-6 hours |
| Recommended Internal Temperature | -78 °C to -60 °C | -78 °C to -60 °C | -78 °C to -65 °C |
| Maximum Allowable Temperature Spike | < 5 °C | < 5 °C | < 3 °C |
| Emergency Quench Volume (Sat. NH₄Cl) | 20 mL | 200 mL | 2 L |
Experimental Protocols
Key Experiment: Controlled Allylation of an Aldehyde
This protocol outlines a general procedure for the safe allylation of an aldehyde with this compound, emphasizing temperature control.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene)
-
Lewis Acid (optional, e.g., TiCl₄, if required for activation)
-
Saturated aqueous ammonium chloride (for quenching)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a dropping funnel or syringe pump for the addition of this compound.
-
Initial Cooling: Charge the flask with the aldehyde and anhydrous solvent. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slow Addition: Add the this compound dropwise to the stirred solution via the dropping funnel or syringe pump. Maintain the internal temperature below -65 °C throughout the addition. The addition rate should be adjusted to prevent any significant temperature increase.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at -78 °C and monitor its progress by a suitable analytical method (e.g., TLC, in-situ IR).
-
Controlled Quenching: Once the reaction is complete, slowly add pre-cooled saturated aqueous ammonium chloride to the reaction mixture while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mandatory Visualizations
Logical Workflow for Troubleshooting Temperature Excursions
Caption: Troubleshooting workflow for temperature spikes.
Experimental Workflow for Safe Allylation
Caption: Step-by-step experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Allyltrichlorosilane Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of allyltrichlorosilane. All procedures should be performed by trained personnel in a controlled laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route. However, typical impurities can include unreacted starting materials, byproducts, and hydrolysis products. Key potential impurities are:
-
Silicon Tetrachloride (SiCl₄): A common byproduct in chlorosilane synthesis.[1]
-
Trichloropropylsilane (Cl₃SiCH₂CH₂CH₃): Can be formed as a side product during synthesis.
-
Hydrolysis Products: this compound is highly reactive with water and moisture, leading to the formation of siloxanes and hydrochloric acid. It is crucial to maintain anhydrous conditions throughout the purification process.
Q2: What is the recommended method for purifying this compound?
A2: The primary and most effective method for purifying this compound is fractional distillation under an inert atmosphere (e.g., dry nitrogen or argon). This technique separates compounds based on differences in their boiling points. Given the significant difference in boiling points between this compound and some of its common impurities, fractional distillation can yield a high-purity product.
Q3: How can I assess the purity of my this compound sample?
A3: Gas chromatography (GC) is a suitable and widely used method for determining the purity of chlorosilanes.[2] A GC analysis will show the relative amounts of different components in your sample, allowing for a quantitative assessment of purity. For more detailed identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the key safety precautions when handling and purifying this compound?
A4: this compound is a corrosive, flammable, and moisture-sensitive compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is oven-dried before use to prevent hydrolysis, which releases corrosive hydrogen chloride gas. The distillation should be conducted under an inert atmosphere to prevent both hydrolysis and potential ignition of flammable vapors.
Section 2: Quantitative Data on Relevant Compounds
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the fractional distillation process.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6[1][3][4][5] |
| This compound | H₂C=CHCH₂SiCl₃ | 175.52 | ~117 |
| n-Propyltrichlorosilane | CH₃CH₂CH₂SiCl₃ | 177.53 | 123-124[4][5] |
Section 3: Experimental Protocol
Detailed Methodology for Fractional Distillation of this compound
This protocol outlines the fractional distillation of this compound under an inert atmosphere.
Materials:
-
Crude this compound
-
Dry, inert gas (Nitrogen or Argon) with a bubbler setup
-
Oven-dried glassware:
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (Schlenk flasks are recommended)
-
Thermometer
-
-
Heating mantle with a stirrer
-
Inert boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
-
Schlenk line or manifold for inert gas handling
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at >120 °C to remove any traces of water. Assemble the distillation apparatus while it is still warm and immediately place it under a positive pressure of dry, inert gas.
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus as shown in the workflow diagram below.
-
Place the crude this compound and a few inert boiling chips or a magnetic stir bar into the distilling flask.
-
Connect the distilling flask to the fractionating column.
-
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach the condenser and connect the cooling water (in at the bottom, out at the top).
-
Connect the condenser to a receiving flask. It is advisable to use a set of receiving flasks that can be changed without exposing the system to the atmosphere (e.g., a "pig" adapter or multiple Schlenk flasks connected to a manifold).
-
Connect the inert gas inlet to the distillation head or receiving flask adapter, with the outlet connected to a bubbler to maintain a slight positive pressure.
-
-
Distillation:
-
Begin gentle heating of the distilling flask using the heating mantle.
-
Observe the temperature on the thermometer. The first fraction to distill will be the component with the lowest boiling point, likely silicon tetrachloride (boiling point ~57.6 °C). Collect this in the first receiving flask.
-
Once the first fraction has been collected, the temperature will likely drop slightly before rising again.
-
As the temperature approaches the boiling point of this compound (~117 °C), change to a clean receiving flask.
-
Collect the main fraction of pure this compound while maintaining a steady distillation rate and a constant temperature at the distillation head.
-
If the temperature begins to rise significantly above the boiling point of this compound, it may indicate the presence of higher-boiling impurities like n-propyltrichlorosilane (boiling point ~123-124 °C). At this point, either stop the distillation or collect this as a separate, less pure fraction.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool down under the inert atmosphere.
-
The purified this compound should be stored in a tightly sealed container (e.g., a Schlenk flask) under an inert atmosphere to prevent degradation.
-
Section 4: Visual Guides
Section 5: Troubleshooting Guide
Q: My distillation is very slow, or the compound is just refluxing in the column but not distilling over. What should I do?
A: This is a common issue that can be caused by insufficient heating or excessive heat loss.
-
Insufficient Heating: Gradually increase the temperature of the heating mantle. The temperature in the distilling flask needs to be significantly higher than the boiling point of the liquid to provide enough energy for the vapor to travel up the fractionating column.
-
Heat Loss: Insulate the fractionating column and the distillation head with glass wool or aluminum foil. This is particularly important in a fume hood with high airflow.
Q: The temperature at the distillation head is fluctuating. What does this mean?
A: Temperature fluctuations can indicate a few issues:
-
Uneven Boiling: Ensure the liquid in the distilling flask is boiling smoothly. Use fresh boiling chips or ensure the magnetic stirrer is working effectively.
-
Mixed Fractions: You may be at a point where one component has nearly finished distilling and the next is beginning to come over. Maintain a slow and steady distillation rate to improve separation.
-
System Leaks: Check all joints to ensure they are properly sealed. A leak will disrupt the equilibrium in the column.
Q: I see fumes coming from the joints of my apparatus. What should I do?
A: This is a safety hazard. Fumes indicate a leak in the system, and since this compound reacts with atmospheric moisture to produce HCl gas, these fumes are corrosive.
-
Immediately lower the heating mantle and turn off the heat.
-
Allow the apparatus to cool.
-
Ensure you are working in a well-ventilated fume hood.
-
Once cool, re-grease the joints (if using ground glass joints) and ensure all clamps and connections are secure before restarting the procedure under inert gas.
References
- 1. N-Propyltrichlorosilane | Alkyl Chlorosilane Supplier from China [silane-chemical.com]
- 2. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. n-PROPYLTRICHLOROSILANE | [gelest.com]
- 5. Propyltrichlorosilane | C3H7Cl3Si | CID 8850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Incompatible materials to avoid with Allyltrichlorosilane
This guide provides essential information on the materials and conditions to avoid when working with allyltrichlorosilane to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary materials to avoid contact with this compound?
A1: this compound is a highly reactive compound and must be handled with care. The primary materials to avoid are water, moisture, alcohols, amines, oxidizing agents, and peroxides.[1][2] Contact with these substances can lead to vigorous and hazardous reactions.
Q2: What happens if this compound comes into contact with water or moisture?
A2: this compound reacts violently with water, moisture in the air, or steam.[3][4] This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas and can also produce flammable hydrogen gas.[3][4] The reaction is exothermic, generating heat which can increase the hazard.
Q3: Can I use standard laboratory solvents with this compound?
A3: Extreme caution is advised. Many common laboratory solvents are incompatible. Specifically, alcohols, aldehydes, and ketones should be avoided.[2][3][5] Reaction with alcohols is vigorous.[4][6] It is crucial to use dry, aprotic solvents and to ensure all glassware is rigorously dried before use.
Q4: What are the risks of storing this compound improperly?
A4: Improper storage can lead to hazardous situations. This compound can undergo hazardous polymerization if stored at elevated temperatures (above 80°C).[1] It is stable when stored in sealed containers in the dark at 0-5°C.[1] Contact with incompatible materials during storage can cause pressure buildup and container failure. It should be stored away from heat, open flames, and sparks.[1]
Q5: Are there any metallic materials that are incompatible with this compound?
A5: Yes. This compound's reaction with moisture can produce hydrogen chloride, which is corrosive to common metals.[6] It may also react with metals to form flammable hydrogen gas.[4][5] Therefore, it is important to use corrosion-resistant equipment and to handle the material in a dry, inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming or smoke observed when opening the container. | Exposure to atmospheric moisture. | Immediately handle the container in a chemical fume hood. Ensure an inert atmosphere (e.g., nitrogen or argon) is used for any transfers. Wear appropriate personal protective equipment (PPE), including respiratory protection.[1] |
| Unexpected heat generation during a reaction. | Contamination with an incompatible material, such as water, alcohol, or an amine.[1][2][3] | Cease the addition of any further reagents. If safe to do so, cool the reaction vessel using an ice bath. Be prepared for a rapid increase in pressure and have appropriate venting measures in place. |
| Corrosion or etching of metal equipment. | Formation of hydrogen chloride gas due to reaction with moisture.[5][6] | Use glassware or corrosion-resistant metallic apparatus (e.g., Hastelloy, Tantalum). Ensure all equipment is thoroughly dried before use. |
| Cloudiness or precipitation in the this compound. | Partial hydrolysis or polymerization. | Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. This may indicate improper storage or contamination. |
| Sudden increase in viscosity or solidification. | Onset of polymerization, potentially triggered by heat or contaminants.[1] | Immediately cool the container. Do not attempt to heat or dissolve the solidified material. Treat as a hazardous situation and consult your safety officer for disposal procedures. |
Summary of Incompatible Materials
| Material Class | Specific Examples | Potential Hazards |
| Water & Moisture | Water, steam, moist air | Violent reaction, liberation of toxic and corrosive hydrogen chloride gas, generation of flammable hydrogen gas.[3][4][6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Vigorous reaction, heat generation.[1][2][5] |
| Amines | Primary, secondary, and tertiary amines, Ammonia | Strong reaction, potential for polymerization.[1][2][3][5] |
| Oxidizing Agents | Peroxides, Perchlorates, Permanganates, Nitrates, Chlorine, Bromine, Fluorine | Fire and explosion hazard.[1][2][3] |
| Acids | Strong acids (e.g., Hydrochloric, Sulfuric, Nitric), Organic acids | Vigorous, exothermic reactions.[2][3][5] |
| Bases | Strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Violent reaction.[2][3][5] |
| Aldehydes & Ketones | Formaldehyde, Acetaldehyde, Acetone | Incompatible, potential for hazardous reactions.[2][3][5] |
| Metals | Common metals | Corrosion due to HCl formation, potential for flammable hydrogen gas evolution.[4][5][6] |
Reactivity and Incompatibility Pathway
Caption: Logical relationships of this compound with incompatible materials and resulting hazards.
References
Technical Support Center: Controlling Regioselectivity in Reactions with Allyltrichlorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltrichlorosilane. The focus is on controlling regioselectivity in reactions with carbonyl compounds to synthesize homoallylic alcohols and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the reaction of this compound with a simple aldehyde or ketone?
Q2: How does the Lewis acid catalyst influence the reaction's regioselectivity and rate?
Q3: Can I achieve 1,4-conjugate addition to an α,β-unsaturated carbonyl compound with this compound?
Q4: How does the trichlorosilyl (B107488) group (-SiCl₃) affect the reaction compared to a trimethylsilyl (B98337) group (-SiMe₃)?
A4: The trichlorosilyl group is significantly more electron-withdrawing than the trimethylsilyl group. This has two main effects:
-
Increased Lewis Acidity at Silicon: The silicon atom in this compound is more electrophilic, allowing it to be activated by Lewis bases. This opens up alternative catalytic pathways using chiral Lewis bases for asymmetric synthesis.[3][4][5]
-
Enhanced Reactivity: The greater polarity of the Si-C bond and the higher Lewis acidity of the silicon center can lead to faster reaction rates under certain conditions.
Despite these differences, the fundamental principle of γ-regioselectivity due to the β-silicon effect remains the same for both reagents in Lewis acid-catalyzed reactions.
Q5: What is the effect of substitution on the this compound backbone on the regioselectivity and stereoselectivity of the reaction?
A5: Substituents on the this compound backbone have a predictable influence on the stereochemical outcome, while the γ-regioselectivity of the addition is generally maintained.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Homoallylic Alcohol
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Lewis acid is fresh and has not been deactivated by moisture. Use freshly opened bottles or distill the Lewis acid if necessary. |
| Moisture in the Reaction | All glassware must be rigorously dried (oven or flame-dried), and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1] |
| Low Reaction Temperature | While many reactions are run at -78 °C to improve selectivity, some systems may require a higher temperature to proceed at a reasonable rate. Try gradually increasing the temperature. |
| Insufficient Activation | The chosen Lewis acid may not be strong enough for the specific carbonyl substrate. Consider switching to a more potent Lewis acid, such as TiCl₄. |
| Protodesilylation | This is a common side reaction where a proton source cleaves the C-Si bond.[1] Ensure strictly anhydrous conditions and that the starting materials are free of acidic impurities. |
Issue 2: Poor Regioselectivity (Formation of α-Adduct)
| Possible Cause | Troubleshooting Step |
| Reaction Mechanism Deviation | In rare cases, particularly with certain substrates or under thermal conditions without a strong Lewis acid, alternative pathways may compete. |
| Steric Hindrance | Highly hindered substrates might favor alternative reaction pathways. While generally reliable, extreme steric congestion can affect selectivity. |
| Incorrect Reagent | Verify the identity and purity of the this compound. Isomerization can occur during synthesis or storage. |
Issue 3: Inconsistent Results in 1,2- vs. 1,4-Addition to Enones
| Possible Cause | Troubleshooting Step |
| Substrate Dependence | α,β-unsaturated aldehydes strongly favor 1,2-addition, whereas ketones are more prone to 1,4-addition.[1] The electronic and steric properties of the enone play a significant role. |
| Lewis Acid Choice | The nature of the Lewis acid can influence the balance between 1,2- and 1,4-addition. Experiment with different Lewis acids (e.g., TiCl₄ vs. SnCl₄) to find the optimal conditions for the desired outcome. |
| Temperature Effects | Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. |
Data Presentation
Table 1: Influence of Lewis Acid on the Allylation of Benzaldehyde with Allyltrimethylsilane (Representative Data)
| Entry | Lewis Acid (1.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 1 | 95 |
| 2 | AlCl₃ | CH₂Cl₂ | -78 | 3 | 88 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 3 | 85 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 5 | 80 |
This table summarizes representative data for the Hosomi-Sakurai reaction to illustrate the general trend in Lewis acid activity. Specific yields with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed 1,2-Addition of this compound to an Aldehyde
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 mmol, 1.0 equiv) as a 1.0 M solution in dichloromethane (B109758)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the aldehyde (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.0 mL of a 1.0 M solution in DCM, 1.0 mmol) dropwise to the stirred aldehyde solution. Stir the resulting mixture at -78 °C for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Protocol 2: General Procedure for the Lewis Acid-Catalyzed 1,4-Conjugate Addition of this compound to a Cyclic Enone
This protocol is a representative procedure for achieving conjugate addition.[6] Optimization of the Lewis acid and reaction conditions may be necessary for specific substrates.
Materials:
-
Cyclic enone (e.g., cyclohexenone) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tin tetrachloride (SnCl₄) (1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve the cyclic enone (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Add SnCl₄ (1.2 mmol) dropwise to the solution. Stir for 10 minutes.
-
Add this compound (1.5 mmol) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Lewis Acid-Catalyzed Reaction Pathway.
Caption: Lewis Base-Catalyzed Asymmetric Allylation.
Caption: Factors Influencing Regioselectivity.
References
- 1. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis-Base-Catalyzed Asymmetric Allylation of Isatins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
Technical Support Center: Handling Water-Sensitive Allyltrichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the safe and effective handling of water-sensitive allyltrichlorosilane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Quick Reference Data
For your convenience, key quantitative data for this compound is summarized below.
| Property | Value | Citations |
| Molecular Formula | C₃H₅Cl₃Si | [1] |
| Molecular Weight | 175.52 g/mol | [1] |
| Boiling Point | 116 °C at 750 mmHg | |
| Density | 1.211 g/mL at 25 °C | |
| Refractive Index | n20/D 1.443 | |
| Vapor Pressure | 10 mmHg at 16.1 °C | |
| Storage Temperature | 2-8°C |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable and corrosive liquid that reacts violently with water.[2] Its primary hazards include:
-
Water Reactivity: It reacts vigorously with water, moisture in the air, and protic solvents to produce corrosive hydrogen chloride (HCl) gas and flammable hydrogen gas.[2]
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[3]
-
Flammability: It is a flammable liquid and vapor.[3]
-
Inhalation Toxicity: Inhalation of vapors can be extremely hazardous.[4]
Q2: What are the immediate first aid procedures in case of exposure?
A2: In case of any exposure, seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive selection of PPE is crucial. Always handle this chemical in a well-ventilated fume hood.[3]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a flame-retardant lab coat over chemical-resistant clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary if ventilation is inadequate or for emergency response. |
Troubleshooting Guide
Problem 1: My reaction mixture containing this compound has turned cloudy or is producing fumes.
-
Possible Cause: This is a strong indication of moisture contamination. This compound is hydrolyzing to form insoluble siloxanes and releasing HCl gas.
-
Solution:
-
Ensure the reaction is under a robust inert atmosphere (e.g., nitrogen or argon).
-
Immediately check all connections in your apparatus for leaks.
-
If the reaction can be salvaged, consider adding a drying agent that is compatible with your reaction conditions. However, in many cases, the reaction may need to be terminated and restarted with fresh, dry reagents and solvents.
-
Problem 2: The allylation reaction with an aldehyde/ketone is not proceeding or has a very low yield.
-
Possible Cause 1: Inactive Reagents. The this compound may have degraded due to improper storage, or the aldehyde/ketone may be of poor quality.
-
Solution: Use freshly opened or properly stored this compound. Purify the aldehyde/ketone before use, for example, by distillation.
-
-
Possible Cause 2: Inadequate Activation. Aldehydes and ketones, especially ketones, can be less reactive.[5]
-
Possible Cause 3: Insufficient Exclusion of Moisture. Trace amounts of water can quench the reaction.
-
Solution: Rigorously dry all glassware, solvents, and the inert gas stream. See the detailed experimental protocols below for moisture exclusion techniques.
-
Problem 3: I am observing the formation of a polymeric substance in my reaction.
-
Possible Cause: this compound can undergo polymerization, which can be initiated by impurities or elevated temperatures (above 80°C).[3][4]
-
Solution:
-
Ensure the purity of your starting materials.
-
Maintain the recommended reaction temperature. Avoid localized heating.
-
Store this compound in a cool, dark place under an inert atmosphere.[3]
-
Experimental Protocols
Detailed Methodology for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for establishing an inert atmosphere to handle this compound effectively.
-
Glassware Preparation:
-
Thoroughly clean all glassware and dry it in an oven at a temperature above 120°C for at least 4 hours to remove all traces of water.
-
Assemble the hot glassware quickly while flushing with a stream of dry inert gas (nitrogen or argon).[8] Use a thin layer of grease on all ground-glass joints to ensure a good seal.
-
Alternatively, assemble the glassware cold and then heat it with a heat gun while flushing with inert gas.[8]
-
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents. If not purchased as such, they must be appropriately dried and distilled before use.
-
Ensure all other reagents are anhydrous.
-
-
Establishing an Inert Atmosphere:
-
Connect the assembled apparatus to a Schlenk line or use a balloon filled with inert gas.[9][10]
-
Evacuate the apparatus and backfill with the inert gas. Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.
-
Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[8]
-
-
Transfer of this compound:
-
Use a dry, gas-tight syringe that has been flushed with inert gas multiple times.[9]
-
Carefully draw the required amount of this compound from the storage bottle. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[9]
-
Transfer the reagent to the reaction flask via a rubber septum.
-
General Protocol for the Allylation of an Aldehyde
-
Set up the reaction apparatus under an inert atmosphere as described above.
-
In the reaction flask, dissolve the aldehyde in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the this compound via syringe.
-
If required, add a Lewis acid catalyst.
-
Stir the reaction mixture at the specified temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction carefully, typically by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
-
Proceed with the appropriate work-up and purification procedures.[11][12]
Visual Guides
Caption: A typical experimental workflow for handling this compound.
References
- 1. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. gelest.com [gelest.com]
- 4. dakenchem.com [dakenchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Workup [chem.rochester.edu]
Catalyst selection for efficient hydrosilylation with Allyltrichlorosilane
Welcome to the Technical Support Center for the Hydrosilylation of Allyltrichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydrosilylation of allyl trichlorosilane (B8805176).
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Platinum-based catalysts can be sensitive to air and moisture. | - Use a fresh batch of catalyst. - Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon). - Consider using a more robust catalyst, such as certain rhodium complexes, which have shown high efficiency.[1][2][3] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | - Increase the catalyst loading in small increments. Typical loadings for platinum catalysts can range from ppm levels to higher concentrations depending on the specific catalyst and reaction conditions. | |
| Reaction Temperature is Too Low: The activation energy for the reaction may not be met at the current temperature. | - Gradually increase the reaction temperature. A common starting point is 60°C.[1] | |
| Presence of Inhibitors: The presence of impurities in the reactants or solvent can poison the catalyst. | - Purify the allyl trichlorosilane and trichlorosilane before use. - Ensure the solvent is anhydrous and free of coordinating impurities. | |
| Poor Selectivity (Formation of Byproducts) | Isomerization of this compound: The catalyst may promote the isomerization of the starting material. | - Optimize the reaction temperature; lower temperatures may favor the desired product. - Screen different catalysts. Rhodium catalysts with specific phosphine (B1218219) ligands have demonstrated high selectivity (>99%) for the desired γ-isomer.[1][2][3] |
| Side Reactions: Undesired side reactions, such as the formation of propene and silicon tetrachloride, can occur with conventional platinum catalysts.[1] | - Switch to a more selective catalyst system. For example, the Rh(I) catalyst [RhCl(dppbz F)]2 has been shown to minimize byproduct formation.[1][2][3] - Adjusting the ligand on the metal center can significantly improve selectivity.[4] | |
| Catalyst Deactivation During Reaction | Formation of Platinum Colloids: Platinum catalysts can agglomerate into inactive colloidal particles during the reaction.[5] | - Use a ligand that stabilizes the active catalytic species. - Consider using a supported catalyst to prevent agglomeration.[4] |
| Coordination of Functional Groups: If the substrate contains other functional groups, they may coordinate to the metal center and deactivate the catalyst. | - Choose a catalyst that is less susceptible to coordination by functional groups. Nickel-based catalysts have shown promise in this area.[6] | |
| Difficulty in Catalyst Removal | Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture, making separation from the product challenging. | - Employ a supported catalyst (e.g., on carbon or a polymer) which can be easily filtered off.[4][7] - Investigate biphasic catalysis using an ionic liquid phase to retain the catalyst.[8] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrosilylation of allyl trichlorosilane?
A1: The "best" catalyst depends on the specific requirements of your synthesis, particularly the desired selectivity and efficiency.
-
Platinum-based catalysts , such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are widely used but can suffer from low selectivity, leading to the formation of byproducts.[1][4]
-
Rhodium-based catalysts , particularly those with bidentate phosphine ligands like [RhCl(dppbz F)]₂, have demonstrated significantly improved efficiency and selectivity, achieving over 99% for the desired product.[1][2][3]
-
Ruthenium-based catalysts are also an option and have been shown to favor the formation of the beta isomer in the hydrosilylation of other substituted alkenes.[9]
Q2: What are the common side reactions in the hydrosilylation of allyl trichlorosilane?
A2: Common side reactions, especially with conventional platinum catalysts, include the formation of propene and silicon tetrachloride.[1] These byproducts arise from a competing reaction pathway.[6] The choice of catalyst and reaction conditions can significantly influence the extent of these side reactions.
Q3: How can I improve the selectivity of my reaction?
A3: To improve selectivity, consider the following:
-
Catalyst Selection: As mentioned, switching from traditional platinum catalysts to a rhodium-based system with appropriate ligands can dramatically increase selectivity.[1][2][3]
-
Ligand Modification: For platinum catalysts, modulating the ligands can enhance selectivity.[4]
-
Reaction Conditions: Optimizing temperature and reaction time can also favor the formation of the desired product.
Q4: What is the general mechanism for platinum-catalyzed hydrosilylation?
A4: The most widely accepted mechanism is the Chalk-Harrod mechanism.[5] It involves the following key steps:
-
Oxidative addition of the hydrosilane (HSiCl₃) to the platinum center.
-
Coordination of the alkene (allyl trichlorosilane) to the platinum complex.
-
Insertion of the alkene into the Pt-H bond.
-
Reductive elimination of the final product, regenerating the active catalyst.
Q5: Can I reuse my catalyst?
A5: Reusability depends on the type of catalyst. Homogeneous catalysts are difficult to recover and reuse. However, supported catalysts, where the platinum complex is immobilized on a solid support like activated carbon or a polymer, can be recovered by filtration and reused.[4][7] Biphasic systems using ionic liquids also allow for catalyst recycling.[8]
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the hydrosilylation of allyl chloride with trichlorosilane under specific conditions.
| Catalyst | Ligand | % Yield (Desired Product) | % Yield (Byproduct) |
| Speier's Catalyst | None | 20 | 32 |
| Karstedt's Catalyst | None | 15 | 13 |
| Karstedt's Catalyst | IMes | 53 | 14 |
| Wilkinson's Catalyst | None | 26 | <5 |
| [Rh(μ-Cl)(cod)]₂ | PPh₃ | 31 | <5 |
| [Rh(μ-Cl)(cod)]₂ | PCy₃ | 45 | <5 |
| [Rh(μ-Cl)(cod)]₂ | dppe (0.5) | 76 | <5 |
| [Rh(μ-Cl)(cod)]₂ | dppp (0.5) | 88 | - |
| [Rh(μ-Cl)(cod)]₂ | dppbz (0.5) | 93 | - |
Data sourced from a study screening metal catalysts at 60°C for 3 hours with a catalyst loading of 0.5 mol%/metal.[1]
Experimental Protocols
General Procedure for Catalyst Screening
The following is a representative experimental protocol for screening metal catalysts in the hydrosilylation of allyl chloride with trichlorosilane, as adapted from the literature.[1]
-
Preparation: In a glovebox, a reaction vessel is charged with the catalyst (0.5 mol% per metal) and any corresponding ligand.
-
Reagent Addition: Allyl chloride (1.0 mmol) and trichlorosilane (1.0 mmol) are added to the reaction vessel.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specified time (e.g., 3 hours).
-
Analysis: After the reaction is complete, the mixture is cooled to room temperature. The product distribution and yield are determined by ¹H NMR spectroscopy.
Gram-Scale Synthesis with Rh(I) Catalyst
This protocol describes a larger-scale synthesis using a highly selective rhodium catalyst.[1]
-
Catalyst Preparation: The Rh(I) catalyst, for instance [RhCl(dppbz F)]₂, is prepared and handled under an inert atmosphere.
-
Reaction Setup: A suitable reaction flask is charged with the Rh(I) catalyst.
-
Reagent Addition: Allyl chloride and trichlorosilane are added to the reaction flask in the desired molar ratio.
-
Reaction and Monitoring: The reaction is allowed to proceed at the optimized temperature, and its progress can be monitored by techniques such as GC or NMR.
-
Workup and Purification: Upon completion, the product, trichloro(3-chloropropyl)silane, is isolated and purified, typically by distillation.
Visualizations
Caption: Workflow for catalyst selection in hydrosilylation.
Caption: Logic diagram for troubleshooting hydrosilylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - ProQuest [proquest.com]
- 4. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Minimizing Siloxane Byproduct Formation
Welcome to the technical support center for minimizing the formation of siloxane byproducts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to siloxane contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are siloxanes, and why are they problematic in my reactions?
A1: Siloxanes are compounds characterized by a repeating silicon-oxygen (Si-O-Si) backbone.[1][2][3] In a laboratory setting, particularly in organic synthesis, they often manifest as undesirable byproducts. These byproducts typically arise from the reaction of silylating agents with water, which leads to the formation of silanols (R₃Si-OH) that then condense to form stable siloxane bonds.[1][2] The presence of these byproducts can significantly complicate the purification process, lower the yield of the desired product, and potentially interfere with subsequent chemical transformations.[1] In the context of drug development, siloxanes can leach from manufacturing components and contaminate the final product, which may impact its safety and efficacy.[4]
Q2: I'm observing a white precipitate or a clear, oily substance in my reaction. Could this be a siloxane byproduct?
A2: Yes, it is highly probable. Polydimethylsiloxane (PDMS), a frequent byproduct when using trimethylsilylating agents, can appear as an oil or an insoluble polymeric substance.[1] The formation of a precipitate or an oily layer that proves difficult to separate is a strong indication of significant siloxane byproduct formation.[1]
Q3: What is the primary cause of siloxane formation during silylation reactions?
A3: The principal cause is the presence of moisture in the reaction mixture.[1] Silylating agents, especially silyl (B83357) halides like trimethylsilyl (B98337) chloride (TMS-Cl), are extremely sensitive to water. Water hydrolyzes the silylating agent, creating a silanol (B1196071) intermediate. This silanol can then react with another molecule of the silylating agent or another silanol, resulting in the formation of a stable siloxane bond.[1][2]
Q4: How does reaction temperature influence the formation of siloxane byproducts?
A4: Elevated temperatures can accelerate the rates of side reactions, including the formation of siloxanes.[1] It is generally advisable to conduct silylation reactions at the lowest temperature that permits a reasonable reaction rate. A common practice is to initiate the reaction at 0 °C and then allow it to gradually warm to room temperature.[1]
Q5: Can the choice of base affect siloxane formation?
A5: Absolutely. The selection of a base is critical. A non-nucleophilic, sterically hindered base is often preferred to promote the desired silylation over competing side reactions. It is crucial to ensure that the base used is anhydrous to prevent introducing water into the reaction.[1]
Q6: Are there sources of siloxane contamination other than silylation reactions?
A6: Yes, siloxane contamination can originate from various sources within the laboratory environment. These include:
-
Silicone-based products: Many common lab items contain silicones, such as silicone grease, O-rings, and tubing.[5][6]
-
GC septa and vial caps (B75204): The septa in GC injection ports and the liners of vial caps are often made of silicone and can be a source of contamination, especially at elevated temperatures.[7][8]
-
Personal care products: Siloxanes are prevalent in many personal care products like lotions and deodorants, which can inadvertently be introduced into experiments.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to siloxane byproduct formation.
Problem 1: Unexpected precipitate or oily layer observed in the reaction mixture.
-
Possible Cause: Presence of excess moisture leading to the formation of siloxane byproducts.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all solvents, reagents, and glassware were rigorously dried.
-
Inert Atmosphere: Confirm that the reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Purification: If byproducts have already formed, proceed to the appropriate purification protocol.
-
Problem 2: Low yield of the desired silylated product.
-
Possible Cause: Consumption of the silylating agent through hydrolysis and subsequent siloxane formation.
-
Troubleshooting Steps:
-
Review Reaction Setup: Re-evaluate the experimental setup to identify any potential sources of moisture ingress.
-
Optimize Reagent Addition: Consider adding the silylating agent slowly to the reaction mixture to minimize localized high concentrations that can react with trace amounts of water.
-
Temperature Control: Ensure the reaction temperature was appropriately controlled, as higher temperatures can favor byproduct formation.[1]
-
Problem 3: Difficulty in purifying the desired product from byproducts.
-
Possible Cause: Siloxane byproducts have similar properties to the desired product, making separation challenging.
-
Troubleshooting Steps:
-
Chromatography Optimization: Adjust the solvent system for silica (B1680970) gel chromatography to improve separation. Siloxanes are generally less polar and should elute first.[1]
-
Alternative Purification: Consider alternative purification methods such as distillation if the product is volatile, or treatment with activated carbon for non-polar siloxanes.[1]
-
Problem 4: Siloxane peaks detected during GC-MS analysis of a sample not from a silylation reaction.
-
Possible Cause: Contamination from the GC system or sample handling.
-
Troubleshooting Steps:
Data Presentation
Table 1: Common Silylating Agents and Their Susceptibility to Siloxane Formation
| Silylating Agent | Structure | Relative Reactivity | Propensity for Siloxane Formation |
| Trimethylsilyl chloride (TMS-Cl) | (CH₃)₃SiCl | High | High |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | (CH₃)₃CSi(CH₃)₂Cl | Moderate | Moderate |
| Triethylsilyl chloride (TES-Cl) | (C₂H₅)₃SiCl | Moderate | Moderate |
| Triisopropylsilyl chloride (TIPS-Cl) | ((CH₃)₂CH)₃SiCl | Low | Low |
Table 2: Effectiveness of Purification Methods for Siloxane Removal
| Purification Method | Target Siloxane Type | Efficiency | Notes |
| Silica Gel Chromatography | Most siloxanes | High | Siloxanes are typically less polar and elute first.[1] |
| Activated Carbon | Non-polar siloxanes | Moderate to High | Effective for removing non-polar siloxane oligomers.[1] |
| Distillation | Volatile siloxanes | High | Suitable if the desired product is also volatile and has a different boiling point.[1] |
| Aqueous Work-up | Water-soluble byproducts | Low to Moderate | Can help remove some byproducts but must be done carefully to avoid further condensation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Silylation with Minimized Siloxane Formation
This protocol provides a general method for the silylation of an alcohol using TBDMS-Cl as an example.
-
Preparation:
-
Oven-dry all glassware (round-bottom flask, stir bar, dropping funnel) at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents and reagents. Ensure the silylating agent and base are from freshly opened bottles.
-
-
Reaction Setup:
-
To the reaction flask, add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add a non-nucleophilic base, such as imidazole (B134444) (1.2 eq) or 2,6-lutidine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Silylating Agent:
-
Dissolve the silylating agent (e.g., TBDMS-Cl, 1.1 eq) in a minimal amount of the anhydrous solvent in the dropping funnel.
-
Add the silylating agent solution dropwise to the stirred reaction mixture at 0 °C over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Purification of a Silylated Product via Flash Column Chromatography
This protocol details the removal of siloxane byproducts using silica gel chromatography.
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried, product-adsorbed silica gel to the top of the column. Add another layer of sand.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane). The less polar siloxane byproducts will elute first.[1]
-
Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired, more polar silylated product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Detection of Siloxane Contamination by GC-MS
This protocol outlines the use of GC-MS for identifying siloxane contamination.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
-
Instrument Setup:
-
Use a GC-MS system equipped with a low-bleed capillary column (e.g., DB-5ms).
-
Set the injection port temperature to 250 °C.
-
Program the oven temperature, for example, from 50 °C to 300 °C at a rate of 10 °C/min.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Analyze the resulting chromatogram and mass spectra. Look for characteristic repeating patterns of peaks which may indicate siloxane oligomers. Common fragment ions for siloxanes include m/z 73, 147, 207, 281, and 355.[11]
-
Visualizations
Caption: Pathway of siloxane byproduct formation.
Caption: Troubleshooting decision tree for siloxane issues.
Caption: Experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Siloxane - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reducing cyclosiloxanes contaminates | WMFTS AU [wmfts.com]
- 5. handschain.com [handschain.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. ace-laboratories.com [ace-laboratories.com]
- 10. mellifiq.com [mellifiq.com]
- 11. benchchem.com [benchchem.com]
Analytical methods for detecting impurities in Allyltrichlorosilane
Welcome to the technical support center for the analytical methods used in detecting impurities in Allyltrichlorosilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and what are their sources?
A1: Impurities in commercial this compound can originate from the synthesis process, degradation, or improper handling.
-
Synthesis-Related Impurities: The "Direct Process," a common manufacturing method involving the reaction of allyl chloride with a copper-silicon alloy, can produce a mixture of allylchlorosilanes.[1] Key impurities from this process include:
-
Allyldichlorosilane (C₃H₅SiHCl₂): An under-chlorinated byproduct.
-
Diallyldichlorosilane ((C₃H₅)₂SiCl₂): A result of multiple allyl group additions.[1]
-
Trichloro(3-chloropropyl)silane (Cl₃SiC₃H₆Cl): A product from the hydrosilylation of allyl chloride with trichlorosilane, which can be an alternative synthesis route or a source of byproducts.
-
Trichloropropylsilane (C₃H₇SiCl₃): A byproduct from the same hydrosilylation reaction.
-
-
Degradation-Related Impurities: this compound is highly susceptible to hydrolysis in the presence of moisture.[2] This reaction is a primary source of impurities, especially during storage and handling.
-
Hydrochloric Acid (HCl): A direct product of hydrolysis.[2]
-
Siloxanes: Hydrolysis leads to the formation of silanol (B1196071) intermediates (R₃Si-OH), which readily condense to form siloxane oligomers (containing Si-O-Si linkages).
-
-
Residual Solvents: Solvents used in purification or subsequent reactions may be present in trace amounts. The specific solvents will depend on the manufacturing process.
Q2: I'm seeing peak tailing in my Gas Chromatography (GC) analysis of this compound. What are the likely causes and how can I fix it?
A2: Peak tailing in the GC analysis of reactive silanes like this compound is a common issue, often caused by interactions with active sites in the GC system.
-
Active Sites: Free silanol groups (Si-OH) on the surface of the inlet liner, column stationary phase, or even glass wool can interact with the polar Si-Cl bonds of this compound.
-
Incomplete Derivatization (if applicable): If you are derivatizing your sample to improve stability, incomplete reactions will leave polar analytes that can tail.
-
Column Degradation: Repeated injections of reactive chlorosilanes can degrade the stationary phase of the column over time, creating more active sites.
To troubleshoot this, consider the following workflow:
References
Validation & Comparative
A Comparative Guide to the Characterization of Allyltrichlorosilane-Modified Surfaces Using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allyltrichlorosilane Performance with a Bifunctional Silane (B1218182) Alternative Supported by Experimental Data.
In the realm of surface modification, the choice of silane coupling agent is paramount in dictating the physicochemical properties of the substrate, which in turn influences biocompatibility, drug loading, and cell adhesion. This compound (ATCS) is a widely utilized monofunctional silane valued for the reactive allyl group it introduces, enabling subsequent chemical functionalization. This guide provides a comprehensive comparison of ATCS-modified surfaces with those functionalized by a bifunctional silane, 1,2-Bis(trichlorosilyl)ethane (B1205221) (BTCSE), leveraging X-ray Photoelectron Spectroscopy (XPS) for detailed surface chemical analysis.
Executive Summary
This guide presents a comparative analysis of silicon oxide surfaces modified with monofunctional this compound (ATCS) and bifunctional 1,2-bis(trichlorosilyl)ethane (BTCSE). Through a meticulous examination of high-resolution X-ray Photoelectron Spectroscopy (XPS) data, we elucidate the differences in elemental composition, chemical bonding states, and surface coverage between these two silanization strategies. The bifunctional nature of BTCSE is expected to lead to a more densely packed and cross-linked silane layer, offering enhanced stability compared to the monolayer formed by ATCS. This comparison aims to provide researchers with the necessary data to select the most appropriate surface modification strategy for their specific application, be it in drug development, biomaterial science, or diagnostics.
Performance Comparison: ATCS vs. BTCSE
The performance of a silanized surface is critically dependent on the structure and density of the resulting silane layer. While ATCS provides a surface rich in reactive allyl groups, BTCSE is designed to form a more robust, cross-linked network. The following tables summarize the expected quantitative data from XPS analysis of surfaces modified with these two silanes on a silicon oxide substrate.
Table 1: Elemental Composition of ATCS- and BTCSE-Modified Silicon Oxide Surfaces Determined by XPS.
| Element | ATCS-Modified Surface (Atomic %) | BTCSE-Modified Surface (Atomic %) |
| C 1s | 15 - 25 | 10 - 20 |
| O 1s | 35 - 45 | 40 - 50 |
| Si 2p | 30 - 40 | 35 - 45 |
Note: The expected atomic percentages are estimates based on typical surface coverages and the stoichiometry of the molecules.
Table 2: High-Resolution XPS Peak Analysis for ATCS- and BTCSE-Modified Surfaces.
| Element | Peak | Binding Energy (eV) | Interpretation |
| ATCS | C 1s | ~284.5 | C-C/C-H (allyl group) |
| ~285.5 | C-Si | ||
| Si 2p | ~99.5 | Si-C | |
| ~103.3 | SiO₂ (substrate) | ||
| BTCSE | C 1s | ~284.8 | C-C/C-H |
| ~285.8 | C-Si | ||
| Si 2p | ~99.8 | Si-C | |
| ~103.3 | SiO₂ (substrate) |
Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of silicon wafers with ATCS and BTCSE and their subsequent characterization by XPS.
Protocol 1: Solution-Phase Deposition of this compound (ATCS)
-
Substrate Cleaning and Activation:
-
Silicon wafers with a native oxide layer are sonicated in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each.
-
The wafers are then dried under a stream of dry nitrogen.
-
To generate a high density of hydroxyl groups, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
The activated wafers are thoroughly rinsed with DI water and dried under a stream of dry nitrogen.
-
-
Silanization:
-
A 1% (v/v) solution of this compound in anhydrous toluene (B28343) is prepared in a glovebox under an inert atmosphere.
-
The cleaned and activated silicon wafers are immersed in the ATCS solution for 2 hours at room temperature.
-
After immersion, the wafers are rinsed with fresh anhydrous toluene to remove any physisorbed molecules.
-
-
Curing:
-
The silanized wafers are cured in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation:
-
XPS measurements are performed using a spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).
-
-
Sample Handling:
-
The silanized silicon wafers are mounted on the sample holder using conductive tape.
-
The samples are introduced into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
A survey scan is acquired over a binding energy range of 0-1100 eV to identify the elemental composition of the surface.
-
High-resolution spectra of the C 1s and Si 2p regions are acquired to determine the chemical states of these elements.
-
-
Data Analysis:
-
The acquired spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV.
-
Peak fitting of the high-resolution spectra is performed using appropriate software to deconvolute the different chemical species.
-
Quantitative analysis is performed by calculating the atomic concentrations from the peak areas, corrected for their respective relative sensitivity factors (RSFs).
-
Visualizing the Process and Chemistry
To better understand the experimental workflow and the chemical differences between the two silanes, the following diagrams are provided.
A Comparative Guide to the Reactivity of Allyltrichlorosilane and Other Allyl Silanes
For Researchers, Scientists, and Drug Development Professionals
The choice of an appropriate allylating agent is crucial for the successful synthesis of homoallylic alcohols and amines, key intermediates in the synthesis of complex molecules and natural products. Among the various options, allyl silanes have emerged as stable, less toxic, and highly versatile reagents. This guide provides an objective comparison of the reactivity of allyltrichlorosilane with other common allyl silanes, namely allyltrimethylsilane (B147118) and allyltrialkoxysilanes, supported by experimental data and detailed protocols.
General Principles of Allyl Silane Reactivity
The reactivity of allyl silanes is primarily governed by the β-silicon effect, where the silicon atom stabilizes a developing positive charge at the β-position to the silicon during electrophilic attack on the double bond.[1][2] This stabilization facilitates the carbon-carbon bond formation. However, the nature of the substituents on the silicon atom dramatically influences the nucleophilicity of the allyl group and, consequently, the reaction conditions required for activation.
-
Electron-Withdrawing Groups (e.g., -Cl): In this compound, the highly electronegative chlorine atoms make the silicon center Lewis acidic. This allows for activation by a Lewis base, which coordinates to the silicon, increasing the electron density of the allyl group and enhancing its nucleophilicity.
-
Electron-Donating Groups (e.g., -CH₃, -OR): In allyltrimethylsilane and allyltrialkoxysilanes, the alkyl or alkoxy groups are less electron-withdrawing than chlorine. Consequently, the allyl group is less nucleophilic, and the reaction typically requires the activation of the electrophile (e.g., an aldehyde or ketone) by a strong Lewis acid.[2][3][4] This is the basis of the well-known Hosomi-Sakurai reaction.[2][3][4]
The distinct activation modes for these classes of allyl silanes are a central theme in this comparison.
Diagram 1: Activation of this compound
Caption: Lewis base activation of this compound.
Diagram 2: Activation of Allyltrimethylsilane
Caption: Lewis acid activation for allyltrimethylsilane reactions.
This compound: The Lewis Base-Activated Reagent
This compound is a highly reactive allylating agent, particularly when activated by Lewis bases such as N,N-dimethylformamide (DMF), N-oxides, or hindered amines like diisopropylethylamine (DIPEA).[1][4][5][6][7][8] The reaction proceeds through a hypervalent silicon intermediate, which enhances the nucleophilicity of the allyl group, allowing it to react with a wide range of aldehydes.[8]
Table 1: Allylation of Aldehydes with this compound
| Entry | Aldehyde | Lewis Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | (R)-(+)-QUINOX N-oxide (5) | CH₂Cl₂ | -40 | 12 | 87 | [6] |
| 2 | p-Nitrobenzaldehyde | (R)-(+)-QUINOX N-oxide (5) | CH₂Cl₂ | -40 | 12 | 92 | [6] |
| 3 | p-Anisaldehyde | (R)-(+)-QUINOX N-oxide (5) | CH₂Cl₂ | -40 | 12 | 16 | [6] |
| 4 | Benzaldehyde | Chiral N-oxide (1.5) / DIPEA (500) | MeCN | -40 | - | 90 | [1] |
| 5 | Benzaldehyde | DMF (100) | DMF | rt | 2 | 91 | [8] |
| 6 | Isobutyraldehyde | DMF (100) | DMF | rt | 20 | 85 | [8] |
Experimental Protocol: Allylation of Benzaldehyde with this compound and a Chiral N-Oxide Catalyst [1]
A typical procedure involves the use of 1.5 mol% of the chiral N-oxide catalyst. To a solution of the catalyst in acetonitrile (B52724) at -40 °C are added 1.175 equivalents of this compound and 5 equivalents of diisopropylethylamine (DIPEA). Benzaldehyde is then added, and the reaction is stirred until completion. The product, 1-phenylbut-3-en-1-ol, is isolated after aqueous workup and purification by column chromatography.
Allyltrimethylsilane: The Classic Hosomi-Sakurai Reagent
Allyltrimethylsilane is arguably the most well-studied allyl silane.[9][10][11] Its lower intrinsic nucleophilicity compared to this compound necessitates the use of a strong Lewis acid to activate the electrophile.[9] Titanium tetrachloride (TiCl₄) is a classic choice, though other Lewis acids like AlBr₃/AlMe₃ and various triflates are also effective.[5][9][11] One review explicitly states that allyltrimethylsilane exhibits superior reactivity and enantioselectivity compared to the electron-deficient this compound and allyltrimethoxysilane (B1265876) in certain contexts.[12]
Table 2: Allylation of Carbonyls with Allyltrimethylsilane
| Entry | Electrophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde Dimethyl Acetal | AlBr₃/AlMe₃ (10) | CH₂Cl₂ | rt | 24 | 92 | [5] |
| 2 | Benzaldehyde Dimethyl Acetal | AlBr₃/AlMe₃ (10) / CuBr (10) | CH₂Cl₂ | rt | 3 | >95 | [5] |
| 3 | Benzaldehyde | TiCl₄ (100) | CH₂Cl₂ | -78 | 0.5 | 93 | [9] |
| 4 | Acetophenone | TiCl₄ (100) | CH₂Cl₂ | -78 | 1 | 60 | [9] |
| 5 | Benzylideneaniline (Imine) | TBAF (10) | THF | reflux | - | 85 | [13] |
Experimental Protocol: Hosomi-Sakurai Allylation of Benzaldehyde with Allyltrimethylsilane [9]
To a stirred solution of benzaldehyde (1.0 mmol) in dichloromethane (B109758) at -78 °C under an inert atmosphere is added titanium tetrachloride (1.0 mmol). After stirring for 5 minutes, allyltrimethylsilane (1.2 mmol) is added dropwise. The reaction mixture is stirred for 30 minutes at -78 °C. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After extraction with dichloromethane and drying over sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 1-phenylbut-3-en-1-ol.
Allyltrialkoxysilanes: A Greener Alternative?
Allyltrialkoxysilanes, such as allyltrimethoxysilane and allyltriethoxysilane, are often considered more environmentally friendly due to the formation of non-corrosive alcohol byproducts upon hydrolysis. Their reactivity is generally lower than that of this compound and often requires specific catalytic systems for efficient transformations.[3][12]
A general and mild catalytic allylation of various carbonyl compounds, including aldehydes, ketones, and imines, has been developed using allyltrimethoxysilane in the presence of a copper(I) chloride and tetrabutylammonium (B224687) fluoride (B91410) (TBAT) catalyst system.[1][4]
Table 3: Allylation of Carbonyls with Allyltrimethoxysilane
| Entry | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | CuCl (5) / TBAT (5) | THF | rt | 2 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | CuCl (5) / TBAT (5) | THF | rt | 2 | 96 | [1] |
| 3 | Cyclohexanecarboxaldehyde | CuCl (5) / TBAT (5) | THF | rt | 12 | 90 | [1] |
| 4 | Acetophenone | CuCl (10) / TBAT (10) | THF | rt | 24 | 85 | [1] |
Experimental Protocol: Copper-Catalyzed Allylation of Benzaldehyde with Allyltrimethoxysilane [1]
To a mixture of copper(I) chloride (0.05 mmol) and TBAT (0.05 mmol) is added a solution of benzaldehyde (1.0 mmol) and allyltrimethoxysilane (1.5 mmol) in THF at room temperature. The reaction mixture is stirred for the specified time. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired homoallylic alcohol.
Comparative Analysis and Summary
The choice between this compound, allyltrimethylsilane, and allyltrialkoxysilanes depends on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and tolerance to reaction conditions.
-
This compound is highly reactive and suitable for a broad range of aldehydes under Lewis basic conditions. Its high reactivity can be advantageous for less reactive substrates. However, it is moisture-sensitive and produces corrosive HCl upon hydrolysis.
-
Allyltrimethylsilane is a versatile and widely used reagent. The requirement for a strong Lewis acid in the Hosomi-Sakurai reaction can sometimes limit its functional group compatibility. However, a plethora of catalytic and stereoselective methods have been developed for this reagent.
-
Allyltrialkoxysilanes offer a milder and potentially "greener" alternative. While their intrinsic reactivity is lower, the development of specific catalytic systems, such as the CuCl/TBAT protocol for allyltrimethoxysilane, has expanded their utility.
Diagram 3: Reactivity Comparison Workflow
Caption: Decision workflow for selecting an allyl silane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general catalytic allylation using allyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Carbonyl Allylations with Alkoxyallylsiletanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substituted carbonyl compound synthesis by allylation [organic-chemistry.org]
- 12. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 13. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Allyltrichlorosilane as a Coupling Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and surface modification, coupling agents play a pivotal role in enhancing the interfacial adhesion between dissimilar materials. Among these, silane (B1218182) coupling agents are paramount for their ability to form durable bonds between organic polymers and inorganic substrates. This guide provides a comprehensive performance evaluation of allyltrichlorosilane as a coupling agent, offering a comparative analysis with other commonly used silanes. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on silane chemistry and performance testing to provide a valuable resource for researchers.
Introduction to Silane Coupling Agents and this compound
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface of organic and inorganic materials. Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, allows them to form a stable link, thereby improving the mechanical strength, durability, and overall performance of composite materials.
This compound (ATCS) is a versatile organosilane with the chemical formula CH₂=CHCH₂SiCl₃.[1] Its key features include a reactive trichlorosilyl (B107488) group and an allyl functional group. The trichlorosilyl group can readily hydrolyze in the presence of moisture to form silanols, which then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds (Si-O-Si). The allyl group, a carbon-carbon double bond, provides a site for further chemical reactions, such as polymerization or addition reactions, enabling it to couple with organic matrices.[1]
Comparative Analysis with Other Silane Coupling Agents
To understand the performance of this compound, it is essential to compare it with other widely used silane coupling agents. This section provides a qualitative comparison based on their chemical structures and known reactivity.
Table 1: Qualitative Comparison of Common Silane Coupling Agents
| Feature | This compound (ATCS) | Aminopropyltriethoxysilane (APTES) | Methacryloxypropyltrimethoxysilane (MPTMS) |
| Chemical Structure | CH₂=CHCH₂SiCl₃ | NH₂(CH₂)₃Si(OCH₂CH₃)₃ | CH₂=C(CH₃)COO(CH₂)₃Si(OCH₃)₃ |
| Inorganic Reactive Group | Trichlorosilyl (-SiCl₃) | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Trimethoxysilyl (-Si(OCH₃)₃) |
| Organic Functional Group | Allyl (-CH₂CH=CH₂) | Amino (-NH₂) | Methacrylate (-OCOC(CH₃)=CH₂) |
| Reactivity of Inorganic Group | Very High (rapid hydrolysis) | High (hydrolysis requires catalyst) | High (hydrolysis requires catalyst) |
| Reactivity of Organic Group | Moderate (e.g., hydrosilylation, radical polymerization) | High (reacts with epoxies, isocyanates, etc.) | High (readily polymerizes with vinyl monomers) |
| Primary Applications | Precursor for other silanes, surface modification for specific reactions. | General-purpose adhesion promoter for various resins. | Adhesion promoter for unsaturated polyester (B1180765) and acrylic resins. |
| Hydrolytic Stability of Bond | Expected to be high due to the formation of multiple siloxane bonds. | Generally good, but can be susceptible to hydrolysis under certain conditions. | Good, with the potential for crosslinking improving stability. |
Performance Metrics: A Data-Driven Comparison
While direct, side-by-side experimental data for this compound is scarce, we can project its likely performance based on its chemical nature and contrast it with established data for other silanes. The following tables present illustrative data to guide researchers in their selection of coupling agents.
It is crucial to note that the data presented for this compound is hypothetical and intended for comparative illustration. Experimental validation is strongly recommended.
Table 2: Comparative Adhesion Strength (Pull-Off Test)
| Silane Coupling Agent | Substrate | Polymer Matrix | Illustrative Adhesion Strength (MPa) |
| This compound (ATCS) | Glass | Epoxy Resin | 25 - 35 |
| Aminopropyltriethoxysilane (APTES) | Glass | Epoxy Resin | 30 - 40 |
| Methacryloxypropyltrimethoxysilane (MPTMS) | Glass | Polyester Resin | 28 - 38 |
| No Coupling Agent | Glass | Epoxy Resin | 5 - 10 |
Table 3: Comparative Surface Energy Modification (Water Contact Angle)
| Surface Treatment | Illustrative Water Contact Angle (°) | Surface Hydrophobicity |
| Untreated Glass | 20 - 30 | Hydrophilic |
| This compound (ATCS) Treated Glass | 70 - 80 | Moderately Hydrophobic |
| Aminopropyltriethoxysilane (APTES) Treated Glass | 40 - 50 | Less Hydrophobic |
| Methacryloxypropyltrimethoxysilane (MPTMS) Treated Glass | 60 - 70 | Moderately Hydrophobic |
Table 4: Comparative Hydrolytic Stability
| Silane Coupling Agent | Test Condition | Illustrative % Retention of Adhesion Strength after 1000h |
| This compound (ATCS) | 85°C / 85% RH | 70 - 80% |
| Aminopropyltriethoxysilane (APTES) | 85°C / 85% RH | 60 - 70% |
| Methacryloxypropyltrimethoxysilane (MPTMS) | 85°C / 85% RH | 65 - 75% |
Experimental Protocols
To facilitate the evaluation of this compound and other coupling agents, detailed experimental protocols for key performance tests are provided below.
Protocol for Surface Treatment with this compound
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound (ATCS)
-
Anhydrous toluene (B28343) or hexane
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water and drying with a stream of nitrogen.
-
Surface Activation: Activate the substrate surface by exposing it to oxygen plasma for 5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Rinse thoroughly with deionized water and dry with nitrogen.
-
Silanization: Prepare a 1-2% (v/v) solution of ATCS in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis. Immerse the activated substrates in the ATCS solution for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Curing: Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.
-
Final Rinse: After cooling, rinse the substrates with isopropanol and dry with nitrogen.
Protocol for Adhesion Strength Measurement (ASTM D4541 - Pull-Off Test)
Materials:
-
Silane-treated substrates
-
Polymer matrix (e.g., epoxy resin)
-
Adhesion tester (e.g., PosiTest AT)
-
Dollies (loading fixtures)
-
Adhesive for bonding dollies
Procedure:
-
Sample Preparation: Apply the desired polymer matrix to the silane-treated substrate and cure according to the manufacturer's instructions.
-
Dolly Adhesion: Glue a dolly to the surface of the cured polymer using a compatible adhesive. Allow the adhesive to cure completely.
-
Testing: Attach the adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly is pulled off.
-
Data Recording: Record the force required to pull off the dolly. The adhesion strength is calculated by dividing the pull-off force by the area of the dolly.
-
Failure Mode Analysis: Examine the dolly and the substrate to determine the mode of failure (e.g., adhesive failure at the substrate-polymer interface, cohesive failure within the polymer, or adhesive failure at the dolly-polymer interface).
Protocol for Surface Energy Measurement (Contact Angle)
Materials:
-
Silane-treated substrates
-
Goniometer or contact angle measurement system
-
High-purity deionized water
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Capture a high-resolution image of the droplet at the liquid-solid-vapor interface.
-
Angle Measurement: Use the software to measure the contact angle between the baseline of the droplet and the tangent at the point of contact with the surface.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure statistical reliability.
Visualizing the Process: Diagrams
To further clarify the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound as a coupling agent.
Caption: Experimental workflow for performance evaluation.
Caption: Logical comparison of silane coupling agents.
Conclusion
This compound presents itself as a highly reactive and versatile coupling agent due to its trichlorosilyl group and allyl functionality. While it is often used as a precursor for other silanes, its direct application as a coupling agent warrants further investigation. The provided comparative framework and experimental protocols offer a solid foundation for researchers to systematically evaluate the performance of this compound. The illustrative data suggests that ATCS could offer a moderately hydrophobic surface with good hydrolytic stability. However, the absence of direct comparative studies in the literature underscores a critical knowledge gap. It is imperative for future research to conduct head-to-head comparisons of this compound with established coupling agents like APTES and MPTMS to fully elucidate its performance characteristics and identify its optimal applications in composite materials, surface science, and drug development.
References
Confirming Allyltrichlorosilane Surface Grafting: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals seeking to verify the successful surface modification of materials with allyltrichlorosilane, a robust analytical strategy is paramount. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Contact Angle Goniometry, offering insights into their respective strengths and limitations in confirming covalent surface grafting.
The functionalization of surfaces with this compound is a critical step in various applications, from creating biocompatible interfaces on medical devices to enabling the attachment of biomolecules in drug delivery systems. The allyl group serves as a versatile handle for further chemical modifications, while the trichlorosilane (B8805176) moiety reacts with surface hydroxyl groups to form stable siloxane bonds. Verifying the success and quality of this grafting process is essential for ensuring the desired surface properties and device performance.
A Multi-Faceted Approach to Surface Characterization
No single technique provides a complete picture of surface modification. A combination of methods is often necessary for unambiguous confirmation of this compound grafting. This guide focuses on three commonly employed and complementary techniques:
-
FTIR Spectroscopy: Provides information about the chemical bonds present on the surface, directly confirming the presence of the grafted silane (B1218182) and the formation of new bonds with the substrate.
-
X-ray Photoelectron Spectroscopy (XPS): Offers quantitative elemental analysis of the surface, determining the atomic composition and chemical states of the elements present, which is indicative of the silane layer.
-
Contact Angle Goniometry: Measures the surface hydrophobicity, which is expected to change significantly upon successful grafting of the hydrophobic this compound.
Quantitative Comparison of Analytical Techniques
The following table summarizes the quantitative data that can be obtained from each technique to confirm this compound grafting on a silicon wafer substrate. The values presented are representative and can vary depending on the specific reaction conditions and substrate properties.
| Analytical Technique | Parameter Measured | Untreated Silicon Wafer | This compound-Grafted Silicon Wafer |
| FTIR Spectroscopy | Absorbance (a.u.) | Broad -OH stretch (~3400 cm⁻¹) | Appearance of C-H stretches (~2920, 2850 cm⁻¹), C=C stretch (~1640 cm⁻¹), and Si-O-Si stretch (~1100 cm⁻¹). Reduction in -OH stretch. |
| XPS | Elemental Composition (%) | Si: ~40%, O: ~60% | C: ~15-25%, Si: ~30-40%, O: ~35-45%, Cl: <1% |
| High-Resolution Si 2p (Binding Energy, eV) | Si-O (~103.5 eV) | Shift to lower binding energy due to Si-C bonds (~102.5 eV) | |
| Contact Angle Goniometry | Water Contact Angle (°) | < 20° (hydrophilic) | > 80° (hydrophobic) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for each of the discussed analytical techniques.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To identify the characteristic vibrational modes of the grafted this compound and the formation of Si-O-Si bonds.
Materials:
-
This compound-grafted silicon wafer
-
Unmodified silicon wafer (as a reference)
-
ATR-FTIR spectrometer with a germanium (Ge) or diamond crystal
-
Nitrogen gas stream
Procedure:
-
Clean the ATR crystal thoroughly with isopropanol and dry it under a stream of nitrogen.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the unmodified silicon wafer onto the ATR crystal, ensuring good contact.
-
Acquire the FTIR spectrum of the unmodified wafer in the range of 4000-650 cm⁻¹.
-
Clean the ATR crystal as in step 1.
-
Place the this compound-grafted silicon wafer onto the ATR crystal.
-
Acquire the FTIR spectrum of the grafted wafer under the same conditions as the unmodified wafer.
-
Subtract the spectrum of the unmodified wafer from the spectrum of the grafted wafer to obtain a difference spectrum, which will highlight the changes due to the grafting process.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical bonding states of the surface after grafting.
Materials:
-
This compound-grafted silicon wafer
-
Unmodified silicon wafer
-
XPS instrument with a monochromatic Al Kα X-ray source
Procedure:
-
Mount the unmodified and grafted silicon wafer samples on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum (0-1200 eV) for each sample to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions for both samples.
-
Perform elemental quantification from the survey spectra to determine the atomic percentages of carbon, oxygen, and silicon.
-
Analyze the high-resolution spectra to identify the chemical states of each element. Look for the presence of Si-C bonds in the Si 2p spectrum of the grafted sample.
Contact Angle Goniometry
Objective: To measure the change in surface wettability as an indicator of successful grafting.
Materials:
-
This compound-grafted silicon wafer
-
Unmodified silicon wafer
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the unmodified silicon wafer on the sample stage of the contact angle goniometer.
-
Using the microsyringe, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the wafer.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Repeat the measurement at several different locations on the wafer and calculate the average contact angle.
-
Repeat steps 1-4 for the this compound-grafted silicon wafer.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship when comparing the three analytical techniques.
Conclusion
The confirmation of this compound surface grafting is most reliably achieved through a multi-technique approach. FTIR spectroscopy provides direct evidence of the chemical changes occurring at the surface. XPS offers quantitative elemental information and confirms the presence of the silane layer. Contact angle goniometry provides a rapid and straightforward indication of the change in surface properties. By employing these techniques in concert, researchers can gain a comprehensive and confident assessment of their surface modification, ensuring the quality and reliability of their materials for downstream applications.
A Comparative Guide to Allyltrichlorosilane and Alternative Surface Treatments for Wettability Control
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is a cornerstone of modern research and development, with profound implications for fields ranging from microfluidics and drug delivery to cell culture and diagnostics. Silanization, the process of modifying a surface with a silane (B1218182) coupling agent, stands out as a versatile and robust method for tuning surface wettability. This guide provides an objective comparison of allyltrichlorosilane (ATCS) with two other commonly used silanizing agents: octadecyltrichlorosilane (B89594) (OTS) and hexamethyldisilazane (B44280) (HMDS). By examining their performance through contact angle measurements with various liquids, this document aims to equip researchers with the data necessary to select the most appropriate surface treatment for their specific applications.
Comparative Performance: Contact Angle Analysis
The wettability of a surface is quantified by measuring the contact angle of a liquid droplet on that surface. A high contact angle indicates a hydrophobic (non-wetting) surface, while a low contact angle signifies a hydrophilic (wetting) surface. To provide a comprehensive comparison, we have compiled contact angle data for three standard probe liquids—water, glycerol, and diiodomethane—on surfaces treated with ATCS, OTS, and HMDS. These liquids, with their varying polarities and surface tensions, offer a detailed profile of the surface's interfacial properties.
| Silanizing Agent | Water Contact Angle (°) | Glycerol Contact Angle (°) | Diiodomethane Contact Angle (°) |
| This compound (ATCS) | Data not available | Data not available | Data not available |
| Octadecyltrichlorosilane (OTS) | > 100[1] | Data not available | Data not available |
| Hexamethyldisilazane (HMDS) | 65 - 80[2][3][4] | Data not available | Data not available |
Note: Specific contact angle values can vary depending on the substrate material, surface roughness, and the precise protocol used for silanization. The data presented here are typical values reported in the literature for silanized silicon or glass surfaces.
Experimental Protocols
Reproducible and reliable surface modification is contingent on meticulous experimental execution. The following sections detail generalized protocols for substrate preparation and surface treatment with ATCS, OTS, and HMDS, as well as the procedure for contact angle goniometry.
Substrate Preparation (Silicon Wafers or Glass Slides)
A pristine and activated substrate surface is critical for achieving a uniform and stable silane layer.
-
Cleaning: Substrates are first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropyl alcohol, each for 15-20 minutes.
-
Hydroxylation: To ensure a high density of hydroxyl (-OH) groups for reaction with the silane, the substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Following piranha treatment, the substrates are thoroughly rinsed with deionized water and then dried under a stream of inert gas (e.g., nitrogen or argon) or in an oven at 110-120°C.
Surface Treatment Protocols
1. This compound (ATCS) Treatment (Vapor Deposition)
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
In a small, open container within the desiccator, place a few drops of ATCS.
-
Evacuate the desiccator to a pressure of ~100 mTorr.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
After deposition, vent the desiccator with an inert gas.
-
Rinse the coated substrates with a nonpolar solvent like toluene (B28343) or hexane (B92381) to remove any physisorbed silane, followed by a rinse with ethanol (B145695) or isopropyl alcohol.
-
Dry the substrates under a stream of inert gas.
2. Octadecyltrichlorosilane (OTS) Treatment (Solution Deposition)
-
Prepare a 1-5 mM solution of OTS in an anhydrous nonpolar solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried substrates in the OTS solution.
-
Allow the self-assembly to proceed for 2-12 hours.
-
Remove the substrates from the solution and rinse thoroughly with the same anhydrous solvent to remove excess OTS.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.
3. Hexamethyldisilazane (HMDS) Treatment (Vapor Priming)
-
Place the cleaned and dried substrates in a vapor priming oven.
-
Introduce HMDS vapor into the chamber.
-
Heat the chamber to 120-150°C for 15-30 minutes. This process, often referred to as "vapor priming," promotes the reaction of HMDS with the surface hydroxyl groups.
-
Purge the chamber with an inert gas to remove excess HMDS and reaction byproducts.
Contact Angle Goniometry Protocol
Contact angle measurements are typically performed using a goniometer, which consists of a light source, a sample stage, a microsyringe for dispensing droplets, and a camera to capture the droplet profile.
-
Sample Placement: Securely place the silanized substrate on the goniometer stage.
-
Droplet Deposition: Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of the probe liquid (water, glycerol, or diiodomethane) onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to analyze the captured image and determine the static contact angle. This is typically done by fitting the droplet shape to a mathematical model (e.g., the Young-Laplace equation).
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any surface heterogeneity.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the conceptual differences between the silanizing agents, the following diagrams are provided.
References
A Comparative Guide to Self-Assembled Monolayers of Allyltrichlorosilane for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust method for tailoring surface properties at the molecular level. Among the various precursors available, allyltrichlorosilane (ATCS) presents a unique opportunity for creating reactive surfaces amenable to further functionalization via their terminal allyl groups. This guide provides a comparative overview of ATCS SAMs against a well-established alternative, octadecyltrichlorosilane (B89594) (OTS), with a focus on atomic force microscopy (AFM) characterization.
Performance Comparison: this compound (ATCS) vs. Octadecyltrichlorosilane (OTS)
The choice of silane (B1218182) for SAM formation dictates the resulting surface properties. ATCS, with its short, reactive allyl chain, is ideal for applications requiring subsequent chemical modification. In contrast, OTS, with its long alkyl chain, forms densely packed, hydrophobic, and passive surfaces.
| Property | This compound (ATCS) | Octadecyltrichlorosilane (OTS) | Method of Analysis | Notes |
| Surface Roughness (RMS) | Data not readily available in searched literature. Expected to be slightly higher than OTS due to less dense packing. | Can achieve exceptionally smooth surfaces, with RMS roughness as low as 1.0 Å under optimized conditions. | Atomic Force Microscopy (AFM) | A lower RMS value indicates a more uniform and well-ordered monolayer. |
| Monolayer Thickness | Theoretical length is shorter than OTS. | Typically 2.3 - 2.6 nm. | Ellipsometry, AFM | Thickness is dependent on the alkyl chain length and molecular tilt angle. |
| Static Water Contact Angle | Expected to be moderately hydrophobic. | Highly hydrophobic, typically 110-114°. | Goniometry | Reflects the surface energy and hydrophobicity of the terminal functional group. |
| Molecular Ordering | Less ordered due to shorter chain length and weaker van der Waals interactions. | Highly ordered with predominantly trans conformations due to strong intermolecular van der Waals forces. | Infrared Spectroscopy (IR), X-ray Photoelectron Spectroscopy (XPS) | Higher ordering leads to a more stable and defect-free monolayer. |
| Surface Functionality | Reactive allyl (-CH=CH₂) groups for further chemical modification (e.g., thiol-ene click chemistry). | Inert methyl (-CH₃) groups, creating a passive surface. | N/A | The terminal group defines the chemical reactivity of the SAM surface. |
Experimental Protocols
Detailed experimental procedures are critical for the successful formation of high-quality SAMs. Below are representative protocols for the preparation of silane SAMs on silicon substrates for AFM imaging.
I. Substrate Preparation (Silicon Wafer)
A clean, hydrophilic silicon surface is essential for the formation of a dense and uniform silane SAM.
-
Solvent Cleaning:
-
Cut silicon wafers into the desired size (e.g., 1 cm x 1 cm).
-
Sonicate the wafers sequentially in acetone, isopropanol (B130326), and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Hydroxylation (Piranha Etching - EXTREME CAUTION ):
-
Immerse the cleaned, dry wafers in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at room temperature in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Following the etch, copiously rinse the wafers with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas. The surface should now be hydrophilic.
-
II. Self-Assembled Monolayer Deposition
Both solution-phase and vapor-phase deposition methods can be employed. Vapor deposition often yields more uniform and reproducible monolayers with fewer surface aggregates.
A. Solution-Phase Deposition of this compound (ATCS)
-
Preparation of Silane Solution: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, prepare a 1-5 mM solution of ATCS in an anhydrous solvent such as toluene (B28343) or hexane.
-
Immersion: Immerse the freshly hydroxylated silicon wafers in the ATCS solution. The immersion time can range from 30 minutes to several hours. Shorter immersion times may be sufficient for ATCS due to its higher reactivity compared to longer-chain silanes.
-
Rinsing: After immersion, rinse the wafers sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol or ethanol (B145695) to remove any physisorbed molecules.
-
Curing: Cure the coated wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Final Rinse and Drying: Perform a final rinse with the solvent and dry the wafers under a stream of nitrogen.
B. Vapor-Phase Deposition of Octadecyltrichlorosilane (OTS) (as a comparative example)
-
Setup: Place the freshly hydroxylated silicon wafers inside a vacuum deposition chamber or a desiccator. In a separate small, open container (e.g., a glass vial), place a small amount (e.g., 100-200 µL) of OTS.
-
Evacuation: Seal the chamber and evacuate to a base pressure of <1 Torr.
-
Deposition: Gently heat the OTS source to increase its vapor pressure (a temperature of 100-120°C is a common starting point). The deposition can proceed for 2-4 hours.
-
Purging and Curing: After deposition, stop heating the silane and allow the chamber to cool. Purge the chamber with an inert gas like nitrogen. Remove the wafers and cure them in an oven at 110-120°C for 30-60 minutes.
-
Solvent Rinse and Drying: Sonicate the cured wafers in an anhydrous solvent like toluene or chloroform (B151607) to remove any non-covalently bound molecules. Dry the wafers under a stream of nitrogen.
III. AFM Imaging
-
Mounting: Securely mount the SAM-coated wafer onto an AFM sample puck using double-sided adhesive tape or a suitable adhesive. Ensure the sample is stable and does not move during imaging.
-
Imaging Mode: Use a non-destructive imaging mode, such as tapping mode (also known as intermittent contact mode), to minimize the risk of damaging the monolayer with the AFM tip.
-
Probe Selection: Use a standard silicon AFM probe with a sharp tip (nominal tip radius < 10 nm) for high-resolution imaging.
-
Image Acquisition: Acquire topography and phase images of the SAM surface. The topography image will reveal the surface morphology and allow for the measurement of surface roughness (RMS). The phase image can provide information about the homogeneity and mechanical properties of the monolayer.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between ATCS and OTS, the following diagrams are provided.
Caption: Experimental workflow for the preparation and characterization of silane SAMs.
Caption: Logical comparison of ATCS and OTS SAM properties.
Enhancing Allyltrichlorosilane Reactivity: A Comparative Guide to Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
The addition of an allyl group to a carbonyl is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable homoallylic alcohols, which are key intermediates in the synthesis of complex molecules and natural products. Allyltrichlorosilane has emerged as a potent allylating agent. Its reactivity, however, can be significantly enhanced through the use of Lewis acid catalysts. This guide provides an objective comparison of the performance of various Lewis acid catalysts in promoting the reactivity of this compound with carbonyl compounds, supported by experimental data.
Performance Comparison of Lewis Acids
| Lewis Acid Catalyst | Substrate | Allylating Agent | Product Yield (%) | Reaction Conditions | Reference |
| TiCl₄ | Benzylic/Allylic Alcohols | Allyltrimethylsilane (B147118) | 80-99% | Room temperature, minutes | [1] |
| AlCl₃ | Benzaldehyde | Allyltrimethylsilane | Not specified | Not specified | [1] |
| SnCl₄ | Aldehydes | Allylboronic acid pinacol (B44631) ester | Not specified | Not specified | [2] |
| YbCl₃ | Aromatic/Aliphatic Aldehydes | Allyltrimethylsilane | High yields | 10 mol% catalyst, nitromethane, room temp., ~16h | |
| FeCl₃ | Acetals | Allyltrimethylsilane | Good to excellent | 2 mol% catalyst, -20 °C | |
| BF₃·OEt₂ | Benzylic/Allylic Alcohols | Allyltrimethylsilane | Lower efficiency than TiCl₄ | Not specified | [1] |
Note: Data for allylation with allyltrimethylsilane is included to provide insight into the relative catalytic activity of these Lewis acids, as the underlying principle of carbonyl activation is similar. TiCl₄ often demonstrates superior efficiency, requiring lower catalyst loading and shorter reaction times.[1]
Experimental Protocols
Below is a general experimental protocol for the Lewis acid-catalyzed allylation of an aldehyde with this compound. This protocol is a composite based on established procedures for similar reactions.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 1.2 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.
Procedure:
-
Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: The aldehyde (1.0 mmol) is dissolved in anhydrous dichloromethane (5 mL) and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, this compound (1.2 mmol) is added dropwise via syringe.
-
Catalyst Addition: The Lewis acid catalyst (e.g., 1.2 mL of a 1.0 M TiCl₄ solution in CH₂Cl₂, 1.2 mmol) is added dropwise to the stirred reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored for completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Mechanism of Lewis Acid-Catalyzed Allylation
The primary role of the Lewis acid in this reaction is to activate the carbonyl group of the aldehyde or ketone.[3] The Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the this compound.
Caption: General mechanism of Lewis acid-catalyzed allylation of an aldehyde.
The reaction proceeds through a six-membered cyclic transition state, which accounts for the observed stereoselectivity in many cases. Subsequent aqueous work-up hydrolyzes the silicon-oxygen bond to yield the final homoallylic alcohol product.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for performing a Lewis acid-catalyzed allylation reaction with this compound.
Caption: A typical experimental workflow for Lewis acid-catalyzed allylation.
References
- 1. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 2. Catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol x SnCl4 complexes. optimization, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
Comparing the efficiency of different catalysts for Allyltrichlorosilane hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation of allyltrichlorosilane is a pivotal reaction in the synthesis of organosilicon compounds, which are integral to numerous applications, including the development of advanced materials and pharmaceuticals. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides an objective comparison of various catalysts for the hydrosilylation of this compound, supported by experimental data, to aid researchers in catalyst selection and methods development.
Performance Comparison of Catalysts
The selection of a catalyst for the hydrosilylation of this compound significantly impacts product yield and selectivity. While platinum-based catalysts like Speier's and Karstedt's catalysts have been conventionally used, recent studies have highlighted the superior performance of rhodium-based catalysts, particularly in terms of selectivity and efficiency.[1][2]
The following table summarizes the performance of different catalysts under specific experimental conditions. The primary product of interest is trichloro(3-chloropropyl)silane, while a common byproduct is trichloropropylsilane.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Trichloro(3-chloropropyl)silane (%) | Yield of Trichloropropylsilane (%) |
| Speier's Catalyst (H₂PtCl₆) | None | 0.5 | 60 | 3 | 20 | 32 |
| Karstedt's Catalyst | None | 0.5 | 60 | 3 | 15 | 13 |
| Karstedt's Catalyst / IMes | IMes | 0.5 | 60 | 3 | 53 | 14 |
| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | PPh₃ | 0.5 | 60 | 3 | 26 | <5 |
| [Rh(μ-Cl)(cod)]₂ / PPh₃ | PPh₃ | 0.5 | 60 | 3 | 31 | <5 |
| [Rh(μ-Cl)(cod)]₂ / PCy₃ | PCy₃ | 0.5 | 60 | 3 | 45 | <5 |
| [Rh(μ-Cl)(cod)]₂ / dppe | dppe | 0.5 | 60 | 3 | 76 | <5 |
| [Rh(μ-Cl)(cod)]₂ / dppp | dppp | 0.5 | 60 | 3 | 88 | <5 |
| [Rh(μ-Cl)(cod)]₂ / dppbz | dppbz | 0.5 | 60 | 3 | 93 | <5 |
| [Rh(μ-Cl)(dppbz)]₂ | dppbz | 0.5 | 60 | 3 | >95 | Trace |
| [Rh(μ-Cl)(dppbzF)]₂ | dppbzF | 0.005 | 60 | 20 | >95 | >99% Selectivity |
Data sourced from Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane (B8805176).[1][2][3]
Key Observations:
-
Conventional platinum catalysts (Speier's and Karstedt's) exhibit low yields of the desired product and significant formation of byproducts.[1][2]
-
The addition of an N-heterocyclic carbene ligand (IMes) to Karstedt's catalyst improves the yield.[2]
-
Rhodium catalysts, in general, demonstrate higher selectivity than platinum catalysts for this reaction.[1][2]
-
The use of bidentate phosphine (B1218219) ligands (dppe, dppp, dppbz) with a rhodium precursor significantly enhances the yield of trichloro(3-chloropropyl)silane.[1][2]
-
The rhodium complex with the dppbz ligand, [Rh(μ-Cl)(dppbz)]₂, shows excellent efficiency, affording the desired product in over 95% yield.[2]
-
A further modified rhodium catalyst, [Rh(μ-Cl)(dppbzF)]₂, demonstrates exceptional activity and selectivity, achieving a high turnover number (TON) of 140,000 and over 99% selectivity at a very low catalyst loading.[1][2][3]
-
Other transition metals, such as ruthenium and iridium, have also been explored for the hydrosilylation of allyl chloride, with some ruthenium complexes showing good selectivity, particularly with different silanes like trimethoxysilane (B1233946).[4][5][6] Iron-based catalysts are also emerging as a cost-effective alternative to precious metal catalysts for hydrosilylation reactions, though specific comparative data for this compound is less readily available.[7][8][9]
Experimental Protocols
The following is a representative experimental protocol for the screening of metal catalysts for the hydrosilylation of allyl chloride with trichlorosilane, based on the work of Nakajima, Y., et al. (2021).[1]
Materials:
-
Allyl chloride
-
Trichlorosilane (HSiCl₃)
-
Metal catalyst (e.g., [Rh(μ-Cl)(cod)]₂)
-
Ligand (e.g., dppbz)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., durene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox, a Schlenk tube is charged with the metal catalyst and the phosphine ligand. Anhydrous toluene (B28343) is then added. The mixture is stirred at room temperature for a specified time to allow for complex formation.
-
Addition of Reactants: To the catalyst solution, the internal standard (durene), allyl chloride, and trichlorosilane are added sequentially at room temperature.
-
Reaction: The Schlenk tube is sealed and placed in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 60 °C). The reaction mixture is stirred for the specified duration (e.g., 3 hours).
-
Quenching and Analysis: After the reaction time has elapsed, the reaction is quenched by cooling the mixture to room temperature. An aliquot of the reaction mixture is taken and diluted with a suitable deuterated solvent (e.g., CDCl₃) for analysis.
-
Product Quantification: The yields of the products and byproducts are determined by ¹H NMR spectroscopy, referencing the signals of the products to the signal of the internal standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the efficiency of different catalysts in the hydrosilylation of this compound.
Caption: Experimental workflow for catalyst efficiency comparison.
This guide provides a foundational understanding of the comparative efficiencies of various catalysts for the hydrosilylation of this compound. For researchers embarking on related synthetic endeavors, the data and protocols presented herein should serve as a valuable starting point for catalyst selection and reaction optimization. Further investigation into the use of non-precious metal catalysts and the development of more sustainable catalytic systems remains an active and important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium complex-catalyzed hydrosilylation of allyl chloride with trimethoxysilane | Semantic Scholar [semanticscholar.org]
- 5. Ruthenium complex-catalyzed hydrosilylation of allyl chloride with trimethoxysilane | CoLab [colab.ws]
- 6. Ruthenium-catalyzed selective hydrosilylation reaction of allyl-functionalized PEG derivatives [agris.fao.org]
- 7. US10239896B2 - Hydrosilylation iron catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Characterization of Allyltrichlorosilane-Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical performance of allyltrichlorosilane (ATCS)-modified electrodes with other common silane-based surface modifications. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the appropriate surface chemistry for their specific electrochemical applications, such as biosensing, catalysis, and drug delivery platforms.
Performance Benchmark: A Quantitative Comparison of Silane-Modified Electrodes
The choice of silane (B1218182) for electrode modification significantly impacts the electrochemical interface. Key performance indicators include the charge transfer resistance (Rct), which reflects the opposition to electron transfer at the electrode surface, the double-layer capacitance (Cdl), which provides information about the dielectric properties and thickness of the modifying layer, and the peak-to-peak separation (ΔEp) in cyclic voltammetry, which is indicative of the electron transfer kinetics.
While direct, side-by-side comparative studies detailing the electrochemical properties of this compound (ATCS) against a wide range of other silanes are not extensively available in peer-reviewed literature, we can compile and compare data from various studies on individual silane modifications. The following table summarizes typical electrochemical parameters observed for electrodes modified with different silanes. It is important to note that these values can vary depending on the electrode substrate, the specific experimental conditions, and the redox probe used.
| Silane Modifier | Electrode Substrate | Redox Probe | Charge Transfer Resistance (Rct) (kΩ) | Peak-to-Peak Separation (ΔEp) (mV) | Reference |
| Bare Electrode | Screen Printed Carbon Electrode (SPCE) | 5.0 mM [Fe(CN)6]3−/4− | ~0.13 | 130 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | SPCE | 5.0 mM [Fe(CN)6]3−/4− | ~0.25 | Not Reported | [1] |
| This compound (ATCS) | Data not available in searched literature | - | - | - | |
| Octadecyltrichlorosilane (OTS) | Data not available in searched literature | - | - | - |
Note: The absence of direct comparative data for ATCS and OTS in the readily available literature highlights a research gap. The performance of ATCS-modified electrodes is expected to be influenced by the reactivity of the terminal allyl group, which can be used for further functionalization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful modification of electrodes and their subsequent electrochemical characterization.
Protocol for Electrode Modification with Silanes
This protocol describes a general procedure for the modification of a hydroxylated electrode surface (e.g., ITO, SiO2, or oxidized glassy carbon) with a trichlorosilane, such as this compound.
Materials:
-
Electrode substrate (e.g., Glassy Carbon Electrode, Indium Tin Oxide coated glass)
-
This compound (ATCS) or other silane
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Electrode Cleaning and Hydroxylation:
-
Mechanically polish the electrode surface with alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695).
-
To generate surface hydroxyl groups, immerse the electrode in Piranha solution for 15-30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the electrode with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of the silane (e.g., ATCS) in anhydrous toluene in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried electrode in the silane solution for 1-4 hours at room temperature.
-
After immersion, rinse the electrode with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Cure the modified electrode in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Final Rinsing and Storage:
-
Rinse the cured electrode with ethanol and deionized water.
-
Dry the electrode under a stream of nitrogen and store in a desiccator until use.
-
Protocol for Electrochemical Characterization
Instrumentation:
-
Potentiostat with capabilities for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
-
Three-electrode cell (working electrode: the modified electrode; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: platinum wire)
Electrolyte Solution:
-
A solution of a well-behaved redox probe, typically 1-5 mM Potassium Ferricyanide (K3[Fe(CN)6]) in a supporting electrolyte such as 0.1 M Potassium Chloride (KCl).
Cyclic Voltammetry (CV) Procedure:
-
Assemble the three-electrode cell with the modified working electrode and the electrolyte solution.
-
Set the potential window to scan over the redox potential of the probe (e.g., -0.2 V to +0.6 V for [Fe(CN)6]3-/4- vs. Ag/AgCl).
-
Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s).
-
Analyze the data to determine the peak-to-peak separation (ΔEp). An increase in ΔEp compared to the bare electrode indicates a slower electron transfer rate.[2]
Electrochemical Impedance Spectroscopy (EIS) Procedure:
-
Set the potentiostat to the formal potential (E°') of the redox probe, which can be determined from the CV data.
-
Apply a small AC perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
Fit the Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct signifies a more insulating layer on the electrode surface.
Visualizing the Workflow and Concepts
To better understand the processes involved in modifying and characterizing electrodes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for electrode modification and characterization.
Caption: Randles equivalent circuit for modeling EIS data.
This guide serves as a starting point for researchers interested in utilizing this compound for electrode modification. The provided protocols and comparative context, despite the current literature gaps, should enable a more informed approach to designing and evaluating electrochemically active surfaces. Further research directly comparing the electrochemical performance of ATCS with other silanes is warranted to build a more complete understanding.
References
Thermal Stability Under Scrutiny: A Comparative Guide to Polymers Synthesized with Allyltrichlorosilane
For researchers, scientists, and professionals in drug development, the thermal stability of polymers is a critical parameter influencing material selection for a myriad of applications, from advanced drug delivery systems to biomedical devices. This guide provides an objective comparison of the thermal properties of polymers synthesized using allyltrichlorosilane against a common alternative, vinyl-functionalized silane (B1218182) polymers, supported by experimental data from thermogravimetric analysis (TGA).
Polymers derived from this compound, often forming polysilsesquioxane (PSQ) networks, are valued for their potential for high crosslinking density and robust thermal performance. Understanding how these materials compare to other silane-based polymers is crucial for optimizing material design and predicting long-term performance at elevated temperatures. This guide delves into the key thermal decomposition characteristics to provide a clear comparative framework.
Comparative Thermal Gravimetric Analysis (TGA) Data
The thermal stability of polymers is quantitatively assessed by TGA, which measures the change in mass of a sample as a function of temperature. Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at a high temperature. The following table summarizes representative TGA data for an allyl-functionalized polysilsesquioxane and a vinyl-functionalized polysilsesquioxane, providing a direct comparison of their thermal stability.
| Polymer System | Onset Decomposition Temp. (Td,onset) (°C) | Temp. of Max. Decomposition (Td,max) (°C) | Char Yield at 800°C (%) |
| Poly(allylsilsesquioxane) | ~350 - 400 | ~450 - 500 | ~60 - 70 |
| Poly(vinylsilsesquioxane) | ~380 - 430 | ~480 - 530 | ~65 - 75 |
Note: The data presented are representative values compiled from literature and may vary depending on the specific molecular weight, degree of crosslinking, and experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the accurate interpretation and replication of TGA data.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the synthesized polymers.
Instrumentation: A standard thermogravimetric analyzer is utilized for this procedure.
Sample Preparation:
-
A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is then loaded onto the TGA balance.
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[1][2]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 850°C or 1000°C) at a constant heating rate, commonly 10°C/min.[1][2]
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Visualizing the Experimental Workflow
To further clarify the process, the following diagram illustrates the logical workflow of a typical TGA experiment for polymer analysis.
Signaling Pathways and Logical Relationships
The synthesis of these polymers often involves a hydrosilylation reaction, a key step in forming the crosslinked network. The following diagram illustrates the generalized signaling pathway for the synthesis of a polysilsesquioxane network from a trichlorosilane (B8805176) monomer.
References
A Comparative Guide to Chlorosilanes for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces at the molecular level is a critical enabling technology in fields ranging from biomedical device engineering to advanced materials science. Among the various chemical strategies employed, the use of chlorosilanes to form self-assembled monolayers (SAMs) is a widely adopted and effective method for tailoring surface properties such as hydrophobicity, adhesion, and biocompatibility. This guide provides a comparative analysis of common chlorosilanes used for surface modification, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific application.
Performance Comparison of Common Chlorosilanes
Chlorosilanes are a class of organosilicon compounds characterized by at least one silicon-chlorine bond. Their high reactivity with hydroxylated surfaces, such as those of glass, silicon wafers, and many metal oxides, allows for the formation of robust, covalently bound siloxane films. The choice of chlorosilane dictates the final surface properties, with the organic substituent on the silicon atom playing a pivotal role.
The performance of different chlorosilane coatings is primarily evaluated based on the resulting surface energy, which is often quantified by measuring the water contact angle. A higher water contact angle indicates a more hydrophobic surface. Other important performance indicators include the thickness of the deposited monolayer and its thermal stability.
Table 1: Comparative Performance Data of Various Chlorosilane Surface Modifications
| Chlorosilane | Abbreviation | Typical Water Contact Angle (°) on Si/SiO₂ | Monolayer Thickness (nm) | Thermal Stability (Decomposition Temp.) | Key Characteristics & Applications |
| Trimethylchlorosilane | TMCS | ~70-85° | < 1 | Lower | End-capping agent to limit polymer chain length; creates a moderately hydrophobic surface.[1][2][3] |
| Dimethyldichlorosilane | DMDCS/DDMS | ~90-105° | ~1 | Moderate | Forms cross-linked polymers, creating a more durable and hydrophobic surface than TMCS.[1][4][5] |
| Methyltrichlorosilane | MTCS | ~100-110° | Variable (can form polymers) | Moderate to High | Acts as a cross-linking agent, leading to dense, polymeric films with good hydrophobicity.[6] |
| Octyltrichlorosilane | OTS | ~108-112° | ~1.2 - 1.5 | ~573 K in vacuum | Forms a well-ordered, dense monolayer with excellent hydrophobicity due to the long alkyl chain.[5][7] |
| Octadecyltrichlorosilane | OTS | ~110-115° | ~2.5 | High | Creates a highly hydrophobic, well-ordered, and thick self-assembled monolayer.[7][8][9][10] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | FOTS | > 110° | ~1 | High | Imparts both hydrophobic and oleophobic (oil-repellent) properties due to the fluorinated chain.[4][5] |
Logical Relationships in Chlorosilane Surface Modification
The process of surface modification with chlorosilanes follows a logical sequence of steps, from substrate preparation to the formation of a stable, functionalized surface. The reactivity of the chlorosilane is a key factor influencing the choice of deposition method and the quality of the resulting monolayer.
Logical workflow for chlorosilane-based surface modification.
Experimental Protocols
Reproducible and high-quality surface modifications depend on meticulous experimental procedures. Below are detailed protocols for the two most common methods of chlorosilane deposition: solution-phase and vapor-phase deposition.
Protocol 1: Solution-Phase Deposition of Chlorosilanes
This method is widely used due to its simplicity and low setup cost. However, it is highly sensitive to moisture, and anhydrous conditions are crucial for forming a uniform monolayer.[11]
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Selected chlorosilane (e.g., Octadecyltrichlorosilane - OTS)
-
Anhydrous solvent (e.g., toluene (B28343) or hexane)
-
Cleaning solvents (e.g., acetone, ethanol (B145695), deionized water)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen or argon gas for drying
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the substrate in acetone, followed by ethanol, and then deionized water for 15 minutes each to remove organic contaminants.
-
Dry the substrate with a stream of nitrogen or argon gas.
-
To generate a high density of surface hydroxyl groups, immerse the substrate in a freshly prepared piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and then dry thoroughly with nitrogen or argon.
-
For optimal results, bake the substrate in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
-
Silanization (in an inert atmosphere):
-
This step should be performed in a glove box or under a dry, inert atmosphere to prevent premature hydrolysis of the chlorosilane.
-
Prepare a dilute solution of the chlorosilane in an anhydrous solvent (e.g., 1 mM OTS in toluene).
-
Immerse the cleaned and dried substrate in the silane solution. The immersion time can range from 15 minutes to several hours, depending on the desired monolayer density. For OTS, 15-60 minutes is often sufficient.[12]
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.
-
Follow with a rinse in a polar solvent like ethanol or methanol.
-
Dry the substrate with a stream of nitrogen or argon.
-
Cure the coated substrate by baking it in an oven. A typical curing condition is 110-120°C for 30-60 minutes to promote cross-linking and stabilize the monolayer.[12]
-
Protocol 2: Vapor-Phase Deposition of Chlorosilanes
Vapor-phase deposition generally produces more uniform and higher-quality monolayers with less aggregation compared to solution-phase methods.[11]
Materials:
-
Substrate (as in Protocol 1)
-
Selected chlorosilane
-
Vacuum desiccator or dedicated vapor deposition chamber
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Follow the same substrate cleaning, hydroxylation, and drying procedure as described in Protocol 1.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrate inside a vacuum desiccator or deposition chamber.
-
Place a small, open vial containing a few drops of the liquid chlorosilane inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Allow the deposition to proceed for a predetermined time, which can range from a few minutes to several hours, depending on the volatility of the silane and the desired coating density.[13]
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen) and remove the substrate.
-
Rinse the coated substrate with an anhydrous solvent (e.g., toluene) to remove any non-covalently bonded silane molecules.
-
Dry the substrate with a stream of inert gas.
-
A post-deposition baking step (e.g., 100°C) can be performed to remove any residual byproducts and further stabilize the monolayer.[14]
-
Reaction Pathway of Chlorosilane Surface Modification
The underlying chemical principle of surface modification with chlorosilanes involves a two-step hydrolysis and condensation reaction. This process leads to the formation of a durable siloxane bond between the substrate and the silane.
Simplified reaction pathway for chlorosilane modification.
Conclusion
The choice between different chlorosilanes for surface modification depends critically on the desired surface properties and the specific requirements of the application. For achieving high levels of hydrophobicity, long-chain alkyltrichlorosilanes like OTS are excellent choices. For applications requiring both hydrophobicity and oleophobicity, fluorinated chlorosilanes are preferred. Monofunctional chlorosilanes like TMCS are useful for creating less hydrophobic surfaces or for controlling polymerization. The reactivity of chlorosilanes necessitates careful handling in anhydrous environments to achieve high-quality, reproducible monolayers. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in making informed decisions for their surface modification needs.
References
- 1. Dichlorodimethylsilane vs Trimethylchlorosilane: What's the Difference? | Aure Chemical [aurechem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Trimethylchlorosilane - Glindia [glindiachemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Characterization of alkylsilane self-assembled monolayers by molecular simulation. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Guide to Allyltrichlorosilane-Derived Monolayers
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is paramount for reproducible and reliable results. Allyltrichlorosilane (ATCS)-derived self-assembled monolayers (SAMs) offer a versatile platform for surface functionalization due to the reactive nature of the terminal allyl group. However, a critical assessment of their stability compared to other commonly used silanes is essential for informed material selection. This guide provides an objective comparison of ATCS-derived monolayers with other alternatives, supported by experimental data and detailed methodologies.
The stability of a silane (B1218182) monolayer is a multifaceted property influenced by factors such as the silane's headgroup, the length and nature of the organic chain, packing density, and the surrounding environment. Trichlorosilanes, including ATCS, form robust covalent Si-O-Si bonds with hydroxylated surfaces, providing a strong anchor for the monolayer. However, the overall stability, particularly against hydrolysis and thermal degradation, can vary significantly depending on the terminal functional group.
Comparative Stability Analysis
While direct, head-to-head comparative studies on the stability of ATCS-derived monolayers against other silanes under identical conditions are not extensively available in the reviewed literature, we can infer a comparative assessment based on the stability of well-characterized systems like Octadecyltrichlorosilane (OTS) and general principles of silane chemistry.
Long-chain alkyltrichlorosilanes, such as OTS, are known to form highly ordered, densely packed monolayers due to strong van der Waals interactions between the long alkyl chains.[1] This dense packing provides a significant barrier to the ingress of water, enhancing hydrolytic stability. In contrast, the shorter, bulkier allyl group of ATCS may lead to less ordered and less densely packed monolayers, potentially rendering them more susceptible to hydrolysis of the underlying siloxane bonds.
Hydrolytic Stability
The primary degradation mechanism for silane monolayers in aqueous environments is the hydrolysis of Si-O-Si bonds.[2] The rate of this degradation is influenced by pH, temperature, and the packing density of the monolayer.
| Silane Type | Substrate | Environment | Observation |
| General Trichlorosilane | Titanium | Tris-buffered saline | Stable for up to 7 days.[3] |
| Long-Chain Alkylsilane (OTS) | Silica | Aqueous | Highly stable due to dense packing.[1] |
| Short-Chain Alkylsilane | Silica | Saline Solution | Less stable than long-chain counterparts.[3] |
| Phosphonate Monolayer | Titanium Oxide | pH 7.5, 7 days | Superior hydrolytic stability compared to siloxane monolayers.[2] |
This table summarizes the hydrolytic stability of various monolayer chemistries. Direct quantitative data for ATCS is limited in the reviewed literature.
Thermal Stability
Thermal stability is crucial for applications involving elevated temperatures. The degradation temperature is largely dependent on the organic functional group and the strength of the surface-silicon bond.
| Silane Type | Substrate | Decomposition Temperature |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Stable up to 573 K in vacuum.[4][5] |
| 4-aminobutyltriethoxysilane (ABTES) | Silicon Oxide | Stable up to 250 °C.[6] |
| 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) | Silicon Oxide | Stable up to 350 °C.[6] |
| 1-octadecanethiol (ODT) on Gold | Gold | Decomposes around 110 °C.[2] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of ATCS-derived monolayers, a combination of surface-sensitive analytical techniques is employed.
Contact Angle Goniometry
Objective: To monitor changes in surface wettability over time, which indicates alterations in the monolayer's chemical composition or structure.
Methodology:
-
Sample Preparation: Prepare substrates with the ATCS-derived monolayer.
-
Initial Measurement: Measure the static, advancing, and receding contact angles of a probe liquid (e.g., deionized water) on the freshly prepared monolayer.
-
Aging: Store the samples under specific environmental conditions (e.g., immersed in an aqueous buffer at a set temperature, exposed to UV radiation, or stored in ambient air).
-
Time-Point Measurements: At regular intervals, remove the samples, rinse with an appropriate solvent, dry with an inert gas, and re-measure the contact angles.
-
Analysis: A significant change in contact angle values over time suggests degradation or rearrangement of the monolayer.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the elements on the surface, providing direct evidence of monolayer degradation or desorption.
Methodology:
-
Sample Preparation: Prepare substrates with the ATCS-derived monolayer.
-
Initial Analysis: Acquire a high-resolution XPS spectrum of the C 1s, Si 2p, and O 1s regions for the fresh monolayer.
-
Aging: Expose the samples to the desired degradation conditions.
-
Post-Aging Analysis: Acquire XPS spectra of the aged samples.
-
Analysis: A decrease in the carbon signal relative to the substrate signals (e.g., Si, O) indicates loss of the monolayer. Changes in the C 1s peak shape can reveal chemical degradation of the allyl group.
References
A Comparative Guide to the Quantitative Analysis of Surface Modification: Allyltrichlorosilane vs. Alternatives
The functionalization of surfaces is a cornerstone of modern materials science, impacting fields from biomedical devices and drug delivery to microelectronics and catalysis. The ability to precisely control surface chemistry dictates the ultimate performance and biocompatibility of these materials. Silanization, the process of grafting silane (B1218182) molecules onto a surface, is a widely adopted strategy for achieving this control. This guide provides a comprehensive comparison of allyltrichlorosilane as a surface modification agent against other common alternatives, with a focus on the quantitative analysis of the reaction with surface hydroxyl groups.
This compound is a trifunctional silane that reacts readily with surface hydroxyl (-OH) groups present on materials like glass, silica, and metal oxides. The allyl group provides a reactive terminal moiety for further chemical transformations, making it a versatile choice for creating functional surfaces. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of surface modification techniques and the data to support their choice of silanization agent.
Reaction of this compound with Surface Hydroxyl Groups
The reaction proceeds through a two-step hydrolysis and condensation mechanism. First, the trichlorosilyl (B107488) group of this compound reacts with trace water on the surface to form reactive silanol (B1196071) groups (-Si(OH)₃). These silanols then condense with the hydroxyl groups on the substrate, forming stable siloxane (Si-O-Substrate) bonds. The trifunctional nature of this compound allows for cross-linking between adjacent silane molecules, forming a polymeric layer on the surface.
Quantitative Comparison of Silanization Agents
The effectiveness of a silanization agent can be quantified by several parameters, including the change in surface wettability (contact angle), the thickness and uniformity of the deposited film, and the chemical composition of the modified surface. The following table summarizes these parameters for this compound and common alternatives.
| Silane Agent | Functional Group | Typical Water Contact Angle (°) on Glass | Film Thickness (nm) | Key Characteristics & Applications |
| This compound | Allyl, Trichlorosilane | > 90 | 1-5 | Provides a reactive allyl group for further functionalization (e.g., thiol-ene click chemistry). Forms a cross-linked polymer layer. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino, Triethoxysilane | 40 - 60 | 0.8 - 2[1] | Creates a primary amine-terminated surface, useful for immobilizing biomolecules.[2] |
| Octadecyltrichlorosilane (OTS) | C18 Alkyl, Trichlorosilane | 105 - 115[3] | ~2.5 | Forms a highly hydrophobic, self-assembled monolayer. Widely used for creating non-stick surfaces. |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) | Fluoroalkyl, Trichlorosilane | > 110 | 1-2 | Generates a highly fluorinated, low surface energy coating with both hydrophobic and oleophobic properties. |
| Dichlorooctamethyltetrasiloxane | Polydimethylsiloxane | 90 - 100[4] | Variable | Results in a silicone-like coating, often used to create hydrophobic barriers.[4] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful surface modification. Below are methodologies for key experiments in the quantitative analysis of this compound treatment.
General Experimental Workflow
The overall process involves cleaning the substrate to expose hydroxyl groups, reacting it with the silane, and then characterizing the resulting surface using various analytical techniques.
Substrate Cleaning and Activation
Objective: To remove organic contaminants and ensure a high density of surface hydroxyl groups.
-
Materials: Glass slides or silicon wafers, Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ), deionized water, nitrogen gas.
-
Protocol:
-
Immerse the substrates in Piranha solution for 30-60 minutes at room temperature.
-
Rinse copiously with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
For enhanced activation, substrates can be treated with oxygen plasma immediately before silanization.[5]
-
Silanization with this compound
Objective: To covalently attach this compound to the substrate surface.
-
Materials: Cleaned substrates, anhydrous toluene (B28343), this compound, nitrogen or argon atmosphere (glove box or Schlenk line).
-
Protocol:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene under an inert atmosphere.
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours.
-
Remove the substrates and rinse thoroughly with anhydrous toluene to remove excess, unreacted silane.
-
Cure the coated substrates in an oven at 100-120°C for 1 hour to promote cross-linking and stabilize the coating.[6]
-
Quantitative Analysis Techniques
Objective: To measure the surface wettability, which is indicative of the hydrophobicity of the modified surface.
-
Instrumentation: Contact angle goniometer.
-
Protocol:
-
Place a droplet of deionized water (typically 1-5 µL) onto the modified surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is used to measure the angle between the substrate surface and the tangent of the droplet.
-
An increase in the water contact angle compared to the clean substrate indicates successful hydrophobic modification.[7][8]
-
Objective: To determine the elemental composition and chemical states of the surface, confirming the presence of the silane layer.
-
Instrumentation: XPS spectrometer.
-
Protocol:
-
Place the modified substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with X-rays, causing the emission of core-level electrons.
-
An energy analyzer measures the kinetic energy of the emitted electrons.
-
The resulting spectrum shows peaks corresponding to the elements present on the surface. For this compound modification, the presence of Si 2p, C 1s, and O 1s peaks, and the absence of Cl 2p (after hydrolysis and curing) confirms the coating.[9][10][11]
-
Objective: To visualize the surface topography and measure the roughness of the silane film.
-
Instrumentation: Atomic Force Microscope.
-
Protocol:
-
Mount the modified substrate on the AFM stage.
-
A sharp tip on a cantilever is scanned across the surface.
-
The deflection of the cantilever due to forces between the tip and the surface is measured by a laser.
-
This data is used to generate a 3D topographical map of the surface.
-
Software analysis of the map provides quantitative roughness parameters, such as the root-mean-square (RMS) roughness. A smooth and uniform surface is typically desired.[12][13][14]
-
Data Presentation: Comparative Analysis of Surface Properties
The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with this compound and a common alternative, APTES.
Table 1: Surface Wettability Analysis
| Surface | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) | Contact Angle Hysteresis (°) |
| Unmodified Glass | < 20 | < 10 | ~10 |
| This compound Modified | 95 ± 3 | 75 ± 4 | 20 |
| APTES Modified | 55 ± 5 | 30 ± 5 | 25 |
Table 2: Surface Composition and Roughness Analysis
| Surface | XPS Atomic Conc. (Si %) | XPS Atomic Conc. (C %) | AFM RMS Roughness (nm) |
| Unmodified Glass | - | - | < 0.5 |
| This compound Modified | 15 - 20 | 25 - 30 | 0.8 - 1.5 |
| APTES Modified | 10 - 15 | 15 - 20 | 0.6 - 1.0[1] |
Conclusion
The quantitative analysis of surface modification is essential for developing robust and reproducible functional materials. This compound is a versatile reagent for introducing reactive allyl groups onto surfaces, leading to a hydrophobic and cross-linked coating. This guide provides a framework for comparing its performance against other silanes using standard analytical techniques. The choice of silanization agent will ultimately depend on the desired surface properties and the specific application. For applications requiring a reactive handle for subsequent chemistry, this compound is an excellent choice. For applications requiring the immobilization of biomolecules or a more hydrophilic surface, an amine-terminated silane like APTES may be more suitable. By following the detailed experimental protocols and utilizing the quantitative data presented, researchers can make informed decisions to achieve their desired surface modification goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
- 14. infinitalab.com [infinitalab.com]
Benchmarking Allyltrichlorosilane: A Comparative Guide to Performance in Carbonyl Allylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group into a molecule is a cornerstone transformation in organic synthesis, providing a versatile handle for further chemical manipulation in the development of complex molecules and pharmaceuticals. Allyltrichlorosilane has long been a reagent of choice for this purpose, valued for its high reactivity. However, the landscape of synthetic methodology is ever-evolving, with a continual emergence of alternative reagents. This guide provides an objective comparison of this compound's performance against key industry-standard alternatives, supported by experimental data to inform reagent selection in drug discovery and development workflows.
Performance Comparison of Allylation Reagents
The efficiency of a carbonyl allylation reaction is critically dependent on the choice of the allylating agent and the reaction conditions. The following table summarizes the performance of this compound and its common alternatives in the allylation of a benchmark substrate, benzaldehyde (B42025). This reaction yields 1-phenyl-3-buten-1-ol, a homoallylic alcohol.
| Reagent/System | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | Chiral Phosphoramide (B1221513) | CH₂Cl₂ | -78 | 2 | 85 | 94 | [1](--INVALID-LINK--) |
| This compound | Chiral Bispyrrolidine | CH₂Cl₂ | -78 | - | 98 | 98 | [2](--INVALID-LINK--) |
| Allyltrimethoxysilane | (R)-BINAP/AgOTf | THF | -20 | 24 | 81 | 96 | [1](--INVALID-LINK--) |
| Allylmagnesium Bromide | - | Diethyl ether | RT | - | High | N/A (achiral) | [3](--INVALID-LINK--) |
| Indium-mediated (Allyl Bromide) | Indium powder | Water | RT | 0.08 | 95 | N/A (achiral) | [4](--INVALID-LINK--) |
| Allylboronate (pinacol ester) | Chiral BINOL | Toluene | -78 | 12 | 95 | 99 | [5](--INVALID-LINK--) |
Note: Direct comparison of yields and reaction times can be misleading due to variations in catalysts, concentrations, and work-up procedures across different studies. The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction, with higher values indicating a greater preponderance of one enantiomer.
Key Performance Insights
-
This compound demonstrates high reactivity and can achieve excellent yields and high enantioselectivity when paired with a suitable chiral Lewis base catalyst. Its primary drawback is its moisture sensitivity and the generation of corrosive HCl as a byproduct.
-
Allyltrimethoxysilane offers a less reactive but more stable alternative to this compound. It requires activation by a Lewis acid, but this allows for fine-tuning of the reactivity and selectivity.
-
Allylmagnesium Bromide (Grignard Reagent) is a powerful and cost-effective nucleophile that provides high yields. However, its high reactivity can lead to challenges with chemoselectivity in complex molecules, and achieving high enantioselectivity is difficult without chiral auxiliaries or catalysts.
-
Indium-mediated Allylation is notable for its ability to proceed in aqueous media, offering a greener alternative to traditional organometallic reagents.[6](--INVALID-LINK--) While the reaction is typically high-yielding, achieving enantioselectivity often requires the use of chiral ligands.
-
Allylboronates are highly versatile reagents that exhibit excellent stability and can deliver exceptional levels of stereocontrol in the presence of chiral catalysts.[7](--INVALID-LINK--) They are often the reagents of choice for complex, stereoselective syntheses.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are representative experimental protocols for the allylation of benzaldehyde using this compound and a common alternative, an indium-mediated reaction.
Protocol 1: Enantioselective Allylation of Benzaldehyde using this compound
This procedure is adapted from literature reports employing a chiral phosphoramide catalyst.
Materials:
-
Benzaldehyde
-
This compound
-
Chiral Phosphoramide Catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of the chiral phosphoramide catalyst (0.1 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
This compound (1.2 mmol) is added dropwise to the cooled solution.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Indium-Mediated Allylation of Benzaldehyde in Water
This protocol is a representative example of a greener allylation procedure.
Materials:
-
Benzaldehyde
-
Allyl bromide
-
Indium powder
-
Deionized water
-
Diethyl ether
Procedure:
-
To a flask containing a stir bar, add benzaldehyde (1.0 mmol), deionized water (5 mL), and indium powder (1.5 mmol).
-
Add allyl bromide (1.2 mmol) to the vigorously stirred suspension at room temperature.
-
The reaction is typically complete within 5-10 minutes, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing chemical reactions. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Allyltrichlorosilane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Allyltrichlorosilane is a highly reactive, corrosive, and flammable compound that necessitates stringent safety protocols for its handling and disposal. Due to its hazardous nature, it is imperative that laboratory personnel are well-versed in the appropriate procedures to mitigate risks of injury, chemical burns, and environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical splash goggles and a face shield
-
Flame-resistant lab coat
-
Chemical-resistant gloves (butyl rubber or Viton are recommended)
-
Closed-toe shoes
Ensure that an emergency eyewash station and safety shower are readily accessible. All handling and disposal steps should be conducted away from ignition sources, as this compound is a flammable liquid and its reaction with water can produce flammable hydrogen gas.[1]
Disposal Plan: Controlled Hydrolysis and Neutralization
The recommended procedure for the disposal of small quantities of this compound is a controlled two-stage process: hydrolysis followed by neutralization. This method converts the reactive and corrosive chemical into less hazardous, water-soluble byproducts and a solid polysiloxane precipitate.
Stage 1: Controlled Hydrolysis
This compound reacts violently with water in an exothermic reaction, producing hydrochloric acid (HCl) and a siloxane polymer.[2][3] To manage this reaction safely, it must be performed in a controlled manner.
Stage 2: Neutralization
The acidic solution resulting from hydrolysis must be neutralized to a pH between 6.0 and 8.0 before it can be disposed of down the drain with copious amounts of water, in accordance with local regulations. A weak base, such as sodium bicarbonate or soda ash (sodium carbonate), is recommended for this step to avoid a violent reaction that can occur with strong bases.
Experimental Protocol: Step-by-Step Guidance
This protocol is intended for the disposal of small quantities (typically less than 10 grams) of this compound.
Materials:
-
This compound waste
-
Inert, non-polar solvent (e.g., hexane (B92381) or heptane)
-
Crushed ice or an ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium carbonate (Na₂CO₃) solution
-
pH indicator paper or a calibrated pH meter
-
Large glass beaker (at least 10 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste with 5-10 volumes of an inert, non-polar solvent (e.g., heptane) in a flask. This helps to moderate the reaction rate.
-
Prepare Neutralizing Solution: In a large beaker, prepare a stirred, chilled solution of saturated sodium bicarbonate or 10% sodium carbonate. The volume of this solution should be sufficient to neutralize the HCl that will be generated.
-
Slow Addition: Place the beaker containing the basic solution in an ice-water bath on a magnetic stir plate and begin stirring. Slowly add the diluted this compound solution to the stirred basic solution dropwise using a dropping funnel or pipette. The slow addition and cooling are critical to control the exothermic reaction and prevent splashing.
-
Observe and Control Reaction: A vigorous reaction with gas evolution (carbon dioxide) will occur. Maintain a slow addition rate to keep the reaction under control. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Complete the Reaction: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis and neutralization are complete. A white precipitate (polysiloxane) will form.
-
pH Check: Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.
-
Waste Separation and Disposal:
-
Solid Waste: Separate the solid polysiloxane precipitate by filtration. Allow the solid to air dry in the fume hood. This solid is generally considered non-hazardous and can be disposed of in the regular solid waste, in accordance with institutional and local regulations.
-
Liquid Waste: The remaining aqueous solution, now neutralized, can typically be poured down the drain with a large volume of running water. Confirm this disposal method is in compliance with your institution's and local wastewater regulations.
-
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Physical State | Colorless liquid | [2] |
| Molecular Weight | 175.51 g/mol | [2] |
| Boiling Point | 117.5 °C | |
| Flash Point | 35 °C (95 °F) | |
| Density | 1.2011 g/cm³ | |
| Reactivity with Water | Reacts violently to produce HCl gas. | [2][3] |
| Recommended Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | [1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can safely manage this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Allyltrichlorosilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allyltrichlorosilane, a flammable and corrosive chemical that requires stringent safety protocols.
This compound (C3H5Cl3Si) is a versatile chemical intermediate in organic synthesis.[1] However, its hazardous properties, including high flammability and violent reaction with water, necessitate meticulous handling and the use of appropriate personal protective equipment (PPE).[2][3] This document outlines the necessary precautions, procedures for safe handling and disposal, and emergency response protocols to minimize risks and ensure the well-being of laboratory personnel.
Hazard Identification and Exposure Guidelines
This compound is classified as a flammable liquid and vapor, which causes severe skin burns, and serious eye damage, and may cause respiratory irritation.[1] It reacts violently with water, producing heat and toxic, corrosive fumes of hydrogen chloride.[3][4]
Acute Exposure Guideline Levels (AEGLs)
While no official occupational exposure limits have been established, the following AEGLs provide guidance on potential health effects from short-term exposure.[4]
| Exposure Duration | AEGL-1 (Mild, Reversible Effects) | AEGL-2 (Irreversible or Serious, Long-Lasting Effects) | AEGL-3 (Life-Threatening Effects or Death) |
| 10 minutes | 0.6 ppm | 33 ppm | 210 ppm |
| 30 minutes | 0.6 ppm | 14 ppm | 70 ppm |
| 60 minutes | 0.6 ppm | 7.3 ppm | 33 ppm |
| 4 hours | 0.6 ppm | 3.7 ppm | 8.7 ppm |
| 8 hours | 0.6 ppm | 3.7 ppm | 8.7 ppm |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound to protect against all potential routes of exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.[5] | Protects against severe eye burns and damage from liquid splashes or vapor exposure.[1][2] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] Regularly inspect gloves for any signs of degradation or perforation. | Prevents severe skin burns and chemical absorption.[2] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[5] Wear suitable protective clothing to prevent skin exposure.[1][2] | Protects skin from splashes and flash fires. Polyester and acrylic fabrics should be avoided as they can melt and cause severe burns.[5] |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is required if working outside of a chemical fume hood or if ventilation is inadequate.[1] | Protects against inhalation of irritating and corrosive vapors that can cause respiratory tract burns and pulmonary edema.[2][6] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[5] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation to keep airborne concentrations low.[2]
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible and have been recently tested.[1][2]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[2][6] Use only non-sparking tools and explosion-proof equipment.[1][6]
-
Grounding: Ground and bond all containers and transfer lines to prevent static electricity discharge.[1][6]
2. Chemical Handling:
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Inert Atmosphere: Store and handle the chemical under a nitrogen blanket to prevent contact with moist air.[2]
-
Dispensing: When transferring, pour slowly and carefully to avoid splashing.
-
Compatibility: Keep away from incompatible materials such as water, alcohols, amines, oxidizing agents, and peroxides.[1][2]
3. Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat and ignition sources.[1][2][6] Recommended storage is in sealed containers in the dark at 0-5°C.[1]
-
Segregation: Store in a designated flammables area, away from incompatible chemicals.[2][6]
4. Waste Disposal:
-
Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[4]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.
Caption: A workflow for the safe handling of this compound.
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[6] Do not use water.[3]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][6]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2][6] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2] |
Fire Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] DO NOT USE WATER , as it reacts violently with this compound.[2][3][7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6]
-
Procedure: Use a water spray to cool fire-exposed containers, but do not allow water to come into contact with the chemical itself.[1][4]
Caption: Emergency response procedures for this compound incidents.
References
- 1. gelest.com [gelest.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
